4-Hydroxy-4-methylpentanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2,9)4-3-5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJUMPXLDAZULJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Record name | 4-Hydroxy-4-methylpentanoic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/4-Hydroxy-4-methylpentanoic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633867 | |
| Record name | 4-Hydroxy-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23327-19-7 | |
| Record name | 4-Hydroxy-4-methylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23327-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-4-methylpentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023327197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-4-METHYLPENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBT229QVC5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"4-Hydroxy-4-methylpentanoic acid" discovery and synthesis
An In-depth Technical Guide to the Discovery and Synthesis of 4-Hydroxy-4-methylpentanoic Acid
Introduction
This compound, also identified by the research code UMB68, is a carboxylic acid and tertiary alcohol.[1][2] Structurally similar to the endogenous neurotransmitter γ-hydroxybutyric acid (GHB), this synthetic molecule has emerged as a critical tool in neuropharmacology.[1][3] Its significance lies in its ability to selectively bind to the GHB receptor without significantly interacting with GABA receptors.[1][2] This specificity allows researchers to deconstruct the complex pharmacology of the GHB system, isolating the effects mediated by the GHB receptor from the broader, often confounding, effects of GABA receptor activation.[2][3] This guide provides a comprehensive overview of the compound's origins and detailed methodologies for its chemical synthesis, aimed at researchers and professionals in drug development and the chemical sciences.
Part I: Discovery and Pharmacological Context
The "discovery" of this compound is not a tale of isolation from a natural source but rather one of rational chemical design and synthesis for a specific scientific purpose. Its genesis is intrinsically linked to the study of γ-hydroxybutyric acid (GHB), a compound with a complex profile as a neurotransmitter, a therapeutic agent, and a drug of abuse.[3]
Researchers sought to understand the distinct roles of the two primary receptors that GHB interacts with: the high-affinity GHB receptor and the low-affinity GABAB receptor. To isolate and study the effects of the GHB receptor in the absence of GABAergic activity, a selective ligand was required. This compound (UMB68) was synthesized to meet this need.[1][2] The addition of two methyl groups at the 4-position sterically hinders the molecule from binding effectively to the GABAB receptor, while preserving its affinity for the specific GHB receptor. This makes it an invaluable pharmacological tool for elucidating the physiological functions of the GHB receptor system.[1][2]
Part II: Synthetic Methodologies
The synthesis of this compound can be accomplished through several classic and modern organic chemistry reactions. The core challenge lies in constructing the carbon skeleton with the characteristic tertiary alcohol adjacent to a three-carbon chain terminating in a carboxylic acid. This section details the most prominent and reliable synthetic routes.
Method 1: Synthesis via the Reformatsky Reaction
The Reformatsky reaction is a cornerstone of organic synthesis for the formation of β-hydroxy esters.[4][5] It utilizes an organozinc reagent, often called a Reformatsky enolate, which is generated in situ from an α-halo ester and zinc metal.[6][7] A key advantage of this method is the moderate reactivity of the zinc enolate, which selectively adds to aldehydes and ketones without reacting with the ester functional group, a common side reaction with more reactive organometallics like Grignard reagents.[6][8]
Causality of Experimental Choices:
-
Reactants: The synthesis targets a γ-hydroxy acid. By using acetone as the ketone and an ester of bromoacetic acid (e.g., ethyl bromoacetate), the resulting product after hydrolysis is the desired this compound.
-
Zinc: Zinc metal is crucial for the oxidative addition into the carbon-halogen bond of the α-halo ester, forming the organozinc intermediate.[6][7] Often, activated zinc (e.g., zinc dust or a Zn-Cu couple) is used to ensure a clean and efficient reaction initiation.[5]
-
Solvent: Anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) are used to stabilize the organozinc reagent and prevent its premature protonation by water or other protic sources.[5]
Reaction Workflow Diagram:
Caption: Workflow for the Reformatsky synthesis of this compound.
Experimental Protocol:
-
Activation of Zinc: A flask under an inert atmosphere (N2 or Ar) is charged with zinc dust. A small amount of iodine or 1,2-dibromoethane can be added and gently warmed to activate the zinc surface. The flask is then cooled.
-
Reaction Setup: Anhydrous diethyl ether or THF is added to the flask. A solution of acetone and ethyl bromoacetate in the same solvent is prepared.
-
Initiation and Addition: A small portion of the acetone/ester solution is added to the zinc suspension. The reaction is initiated, often indicated by a gentle reflux. The remaining solution is then added dropwise at a rate that maintains a controlled reflux.
-
Reaction Completion: After the addition is complete, the mixture is stirred, and may be gently heated, until the zinc is consumed.
-
Workup: The reaction is cooled in an ice bath and quenched by the slow addition of dilute sulfuric or hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed, dried, and concentrated.
-
Hydrolysis: The resulting crude ethyl 4-hydroxy-4-methylpentanoate is then hydrolyzed to the carboxylic acid using a standard saponification procedure (e.g., refluxing with aqueous NaOH), followed by acidification to yield the final product.
Method 2: Synthesis via Grignard Reaction
The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds by the addition of a highly nucleophilic organomagnesium halide (Grignard reagent) to a carbonyl group.[9][10] For the synthesis of this compound, a logical retrosynthetic disconnection points to the reaction between a methyl Grignard reagent and a 4-keto-ester, such as ethyl levulinate (ethyl 4-oxopentanoate).
Causality of Experimental Choices:
-
Reactants: Ethyl levulinate provides the required five-carbon backbone with a carbonyl group at the 4-position, perfectly positioned for attack. Methylmagnesium bromide (or iodide) serves as the nucleophilic source of the methyl group that forms the tertiary alcohol.
-
Stoichiometry: The reaction requires at least one equivalent of the Grignard reagent to react with the ketone. In practice, a slight excess is often used to ensure complete conversion. Note that Grignard reagents can also react with esters, but this reaction is typically slower than with ketones.[11] With careful temperature control, selective addition to the ketone can be achieved.
-
Workup: A mild acidic workup is essential to protonate the intermediate alkoxide to form the hydroxyl group and to neutralize any remaining Grignard reagent.[12]
Reaction Mechanism Diagram:
Caption: Grignard reaction pathway for the synthesis of the ester precursor.
Experimental Protocol:
-
Reaction Setup: A solution of ethyl levulinate in anhydrous diethyl ether or THF is placed in a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet. The flask is cooled to 0 °C or below in an ice-salt bath.
-
Grignard Addition: A solution of methylmagnesium bromide in ether is added dropwise to the stirred solution of ethyl levulinate. The temperature is carefully maintained to prevent side reactions.
-
Quenching: After the addition is complete, the reaction is stirred for a period at low temperature and then allowed to warm to room temperature. The mixture is then cooled again and quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride or dilute HCl.
-
Extraction and Purification: The layers are separated, and the aqueous phase is extracted multiple times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ester.
-
Hydrolysis: The crude ethyl 4-hydroxy-4-methylpentanoate is saponified as described in the Reformatsky protocol to afford the target acid.
Method 3: Modern and Alternative Approaches
While organometallic routes are robust, modern synthetic chemistry offers alternative pathways, including catalytic and biocatalytic methods, that can offer improved selectivity and sustainability.
-
Catalytic Oxidation of Diols: A potential route involves the synthesis of 4-methylpentane-1,4-diol, followed by the selective oxidation of the primary alcohol to a carboxylic acid.[13] This can be achieved using various modern oxidation catalysts, such as ruthenium or palladium-based systems, under conditions that leave the tertiary alcohol untouched.[14] The primary challenge is achieving high chemoselectivity, as over-oxidation or cleavage reactions can occur.
-
Biocatalysis: The use of enzymes offers an environmentally benign route to chiral hydroxy acids.[15][16] While a specific biocatalytic route for this compound is not widely documented, the principles of biocatalysis are applicable. A hypothetical pathway could involve a microorganism or an isolated enzyme (e.g., a hydroxylase or a reductase/carboxylase system) that can perform a selective hydroxylation or a carboxylation on a suitable precursor.[16][17] Such methods are highly attractive due to their exceptional selectivity, mild reaction conditions (room temperature, aqueous media), and reduced waste generation.[18]
Part III: Data Summary and Protocols
Table 1: Comparison of Synthetic Methodologies
| Feature | Reformatsky Reaction | Grignard Reaction | Catalytic Oxidation | Biocatalysis |
| Starting Materials | Acetone, Ethyl Bromoacetate | Ethyl Levulinate, Methyl Halide | 4-Methylpentane-1,4-diol | Suitable Precursor |
| Key Reagents | Zinc Metal | Magnesium Metal | Ru/Pd Catalysts, Oxidant | Whole Cells / Isolated Enzymes |
| Reaction Type | Organozinc Addition | Organomagnesium Addition | Selective Oxidation | Enzymatic Transformation |
| Key Advantages | Good tolerance of ester group; One-pot enolate formation and addition. | High yields; Widely applicable C-C bond formation. | Potentially high selectivity; Avoids stoichiometric metal waste. | High stereoselectivity; Green and sustainable; Mild conditions. |
| Key Disadvantages | Requires activated zinc; Can be sensitive to impurities. | Highly reactive reagent; Sensitive to protic groups and moisture. | Catalyst cost and optimization; Potential for over-oxidation. | Substrate scope can be limited; Requires enzyme screening/engineering. |
Conclusion
This compound stands as a testament to the power of targeted chemical synthesis in advancing biomedical research. Its creation provided neuropharmacologists with a precise tool to explore the nuanced functions of the GHB receptor. The synthesis of this molecule is readily achievable through classic organometallic strategies, primarily the Reformatsky and Grignard reactions, which offer reliable and scalable routes. As synthetic chemistry evolves, emerging techniques in selective catalysis and biocatalysis present exciting future possibilities for more efficient and sustainable production of this and other valuable research compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxy-4-methylpentanoic_acid [chemeurope.com]
- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 5. adichemistry.com [adichemistry.com]
- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reformatsky Reaction [organic-chemistry.org]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. leah4sci.com [leah4sci.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Biocatalysis for Biobased Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biocatalytic Synthesis of Novel Partial Esters of a Bioactive Dihydroxy 4-Methylcoumarin by Rhizopus oryzae Lipase (ROL) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Hydroxy-4-methylpentanoic Acid: A Selective GHB Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 4-Hydroxy-4-methylpentanoic acid, a molecule of significant interest in the study of the γ-hydroxybutyrate (GHB) signaling system. We will delve into its chemical identity, physicochemical properties, synthesis, analytical methodologies, and its critical role as a selective research tool in neuropharmacology.
Core Identification and Chemical Properties
This compound is a tertiary alcohol and a structural analog of the neurotransmitter and drug, GHB.[1] It is most commonly identified in scientific literature by the abbreviation UMB68 .
IUPAC Name and CAS Number
Molecular Structure and Physicochemical Data
The molecular structure of this compound features a pentanoic acid backbone with a hydroxyl group and a methyl group both attached to the fourth carbon atom.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H12O3 | [2][3] |
| Molar Mass | 132.16 g/mol | |
| Boiling Point | 270.767 °C at 760 mmHg | [2] |
| Density | 1.104 g/cm³ | [2] |
| Flash Point | 131.804 °C | [2] |
| Vapor Pressure | 0.001 mmHg at 25°C | [2] |
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature. However, its synthesis can be logically approached through the hydrolysis of its corresponding lactone, γ,γ-dimethyl-γ-butyrolactone (4,4-dimethyl-dihydrofuran-2(3H)-one). This method is a common strategy for the preparation of γ-hydroxy acids.
Conceptual Synthesis Workflow
The proposed synthesis involves a two-step process: the formation of the lactone followed by its hydrolysis.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: A Generalized Approach
The following protocol is a generalized procedure based on the principles of lactone hydrolysis and should be optimized and validated in a laboratory setting.
Step 1: Synthesis of γ,γ-dimethyl-γ-butyrolactone (Precursor)
The synthesis of the precursor lactone can be achieved through various organic synthesis routes. One plausible method involves the reaction of a suitable enolate, such as that derived from methyl acetoacetate, with a methylating agent, followed by reduction and subsequent lactonization.
Step 2: Hydrolysis of γ,γ-dimethyl-γ-butyrolactone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve γ,γ-dimethyl-γ-butyrolactone in an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Hydrolysis: Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis of the lactone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Acidification: After cooling the reaction mixture to room temperature, carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. This step protonates the carboxylate to form the desired carboxylic acid.
-
Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography.
Pharmacology: A Selective GHB Receptor Ligand
The primary significance of this compound in research lies in its selective binding to the high-affinity GHB receptor.[1] Unlike GHB, which also acts as a weak agonist at the GABAB receptor, UMB68 shows no significant affinity for GABAB receptors.[1] This selectivity makes it an invaluable tool for isolating and studying the specific physiological roles of the GHB receptor.
Receptor Binding Profile
The affinity of UMB68 for the GHB receptor has been quantified in radioligand binding assays.
Table 2: Receptor Binding Affinity of UMB68
| Ligand | Receptor | IC50 (µM) | Assay Conditions |
| UMB68 | GHB Receptor | 38 | Displacement of [3H]NCS-382 |
| GHB | GHB Receptor | 25 | Displacement of [3H]NCS-382 |
| UMB68 | GABAB Receptor | No significant affinity |
Data sourced from Tocris Bioscience.
Signaling Pathway Implications
The selective activation of the GHB receptor by UMB68 allows for the elucidation of its downstream signaling pathways, independent of GABAB receptor-mediated effects.
Caption: Simplified signaling pathway of UMB68 at the GHB receptor.
Analytical Methods
GC-MS Analysis (Proposed Method)
Due to the presence of both a hydroxyl and a carboxylic acid group, derivatization is likely necessary to increase the volatility and thermal stability of the analyte for GC-MS analysis.
4.1.1. Derivatization
A common approach for the derivatization of such compounds is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This process converts the active hydrogens on the hydroxyl and carboxylic acid groups to trimethylsilyl ethers and esters, respectively.
4.1.2. GC-MS Protocol (Generalized)
-
Sample Preparation: Extract the analyte from the matrix of interest (e.g., plasma, brain tissue homogenate) using a suitable organic solvent.
-
Derivatization: Evaporate the solvent and react the dried extract with a silylating agent at an elevated temperature (e.g., 60-80°C).
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Chromatographic Separation: Use a non-polar capillary column (e.g., DB-5ms) to separate the derivatized analyte from other components.
-
Mass Spectrometric Detection: Employ electron ionization (EI) and monitor for characteristic fragment ions of the di-trimethylsilyl derivative of this compound.
HPLC Analysis (Proposed Method)
Reverse-phase HPLC with UV or mass spectrometric detection could also be employed.
4.2.1. HPLC Protocol (Generalized)
-
Sample Preparation: Similar to GC-MS, extract the analyte and reconstitute it in the mobile phase.
-
Chromatographic Separation: Use a C18 column with an acidic mobile phase (e.g., water and acetonitrile with a small percentage of formic or acetic acid) to achieve good peak shape and retention.
-
Detection: For UV detection, the wavelength should be optimized, although the chromophore is weak. Mass spectrometric detection (LC-MS) would provide higher sensitivity and selectivity.
Applications in Drug Development and Research
As a selective GHB receptor ligand, this compound is a valuable tool for:
-
Target Validation: Investigating the therapeutic potential of targeting the GHB receptor for various neurological and psychiatric disorders.
-
Pharmacological Profiling: Differentiating the in vivo effects mediated by the GHB receptor versus the GABAB receptor.
-
Screening Assays: Serving as a reference compound in the development of new and more potent selective GHB receptor ligands.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound (UMB68) is a key research tool for the specific interrogation of the GHB receptor system. Its selectivity over the GABAB receptor provides a unique advantage in dissecting the complex pharmacology of GHB and its analogs. While detailed, publicly available protocols for its synthesis and analysis require further development and validation, the information provided in this guide offers a solid foundation for researchers and drug development professionals working with this important compound.
References
"4-Hydroxy-4-methylpentanoic acid" molecular weight and formula
An In-Depth Technical Guide to 4-Hydroxy-4-methylpentanoic Acid (UMB68)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a critical research compound known in pharmacological circles as UMB68. Structurally similar to the neurotransmitter and drug γ-Hydroxybutyric acid (GHB), this compound possesses a unique receptor binding profile that makes it an invaluable tool for neuropharmacology.[1][2] This document details its physicochemical properties, mechanism of action, a representative synthesis protocol, and modern analytical methodologies for its characterization. The primary focus is on its application as a selective GHB receptor ligand, devoid of the confounding GABAergic activity exhibited by GHB itself, thereby enabling precise investigation of the GHB receptor system.[1][2][3]
Physicochemical and Structural Properties
This compound is a tertiary alcohol and a carboxylic acid.[1] Its core structural and chemical identifiers are essential for experimental design and regulatory documentation. The fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1][4] |
| Molecular Formula | C₆H₁₂O₃ | [2][4][5][6] |
| Molecular Weight | 132.16 g/mol | [2][4][7] |
| CAS Number | 23327-19-7 | [1][2][5] |
| Synonym | UMB68 | [1][2][3] |
| Canonical SMILES | CC(C)(CCC(=O)O)O | [5] |
| InChIKey | PQJUMPXLDAZULJ-UHFFFAOYSA-N | [1][4] |
| Flash Point | 131.8 °C | [7] |
| Refractive Index | 1.462 | [7] |
| Vapor Pressure | 0.001 mmHg at 25°C | [7] |
Pharmacology and Mechanism of Action
The primary utility of this compound in research stems from its distinct pharmacological profile compared to its well-known analog, GHB. While GHB acts as an agonist at both the specific GHB receptor and, at higher concentrations, the inhibitory GABA-B receptor, UMB68 exhibits high selectivity for only the GHB receptor.[1][2][3]
Expertise & Causality: This selectivity is paramount for elucidating the true physiological roles of the GHB receptor. By using UMB68, researchers can stimulate the GHB receptor without activating the GABA-B receptor, thus decoupling the downstream effects of these two distinct pathways. This allows for the precise study of the GHB receptor's involvement in neurological processes, which has been historically complicated by GHB's dual-action nature.[1][2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxy-4-methylpentanoic_acid [chemeurope.com]
- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 4. This compound | C6H12O3 | CID 23422947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. echemi.com [echemi.com]
"4-Hydroxy-4-methylpentanoic acid" physical and chemical properties
Introduction: A Molecule of Pharmacological Significance
4-Hydroxy-4-methylpentanoic acid, also known by its research designation UMB68, is a fascinating small molecule that holds a significant place in neuropharmacology.[1][2] Structurally, it is a tertiary alcohol and a carboxylic acid, bearing a close resemblance to the endogenous neurotransmitter and drug γ-hydroxybutyric acid (GHB).[3] This structural similarity is not coincidental; UMB68 was specifically designed and synthesized as a tool to deconstruct the complex pharmacology of GHB.[1]
Unlike GHB, which interacts with both its own specific high-affinity receptor (the GHB receptor) and, at higher concentrations, the GABAB receptor, UMB68 exhibits high selectivity for the GHB receptor.[1][2] Crucially, its tertiary alcohol structure prevents in-vivo metabolism to GABA-active compounds. This selectivity makes this compound an invaluable molecular probe for researchers, allowing for the isolated study of the GHB receptor's function in the central nervous system, absent the confounding effects of GABAB receptor activation.[1] This guide provides a comprehensive overview of its core physical and chemical properties, a detailed synthesis protocol, analytical methodologies, and its primary applications in research.
Chemical Identity and Structure
Properly identifying a compound is the foundation of all scientific inquiry. The key identifiers and structural details for this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 23327-19-7 | [3][4] |
| Molecular Formula | C₆H₁₂O₃ | [1][5] |
| Molecular Weight | 132.16 g/mol | [1][5] |
| Canonical SMILES | CC(C)(CCC(=O)O)O | [1] |
| InChI Key | PQJUMPXLDAZULJ-UHFFFAOYSA-N | [1][3] |
| Common Synonyms | UMB68, 4-hydroxy-4-methyl-pentanoic acid | [1] |
The molecule's structure, featuring both a carboxyl group and a hydroxyl group on a pentanoic acid backbone, dictates its chemical behavior, including its acidity, polarity, and potential for intramolecular reactions.
Physical and Chemical Properties
The physicochemical properties of a compound govern its solubility, stability, and suitability for various experimental conditions. While extensive experimental data is not widely published, a combination of computed data and information from chemical suppliers provides a reliable profile.
| Property | Value | Source(s) |
| Appearance | Predicted to be a solid or viscous liquid at STP. | [6] |
| Boiling Point | 270.8 °C (at 760 mmHg) | [5] |
| Density | 1.104 g/cm³ | [5] |
| Flash Point | 131.8 °C | [5] |
| Refractive Index | 1.462 | [5] |
| Hydrogen Bond Donors | 2 | [1][5] |
| Hydrogen Bond Acceptors | 3 | [1][5] |
| Rotatable Bond Count | 3 | [5] |
| Topological Polar Surface Area | 57.5 Ų | [1] |
| pKa (Predicted) | ~4.5 - 5.0 (for the carboxylic acid) | |
| Solubility | Predicted to be soluble in water and polar organic solvents like ethanol, methanol, and DMSO. |
Chemical Reactivity: The Lactonization Equilibrium
A key chemical property of γ-hydroxy acids is their ability to undergo intramolecular esterification to form a stable, five-membered cyclic ester known as a γ-lactone. In the presence of an acid catalyst, this compound is in equilibrium with its corresponding lactone, dihydro-4,4-dimethyl-2(3H)-furanone . This reaction is reversible, with the equilibrium position dependent on conditions such as pH and the presence of water.
The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The hydroxyl group at the C4 position then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final lactone product.
Caption: Acid-catalyzed equilibrium between this compound and its γ-lactone.
Spectroscopic Profile (Predicted)
Experimental spectra for this compound are not publicly available. However, based on its structure and spectral data from analogous compounds, a predictive profile can be constructed. This is an essential tool for researchers to confirm the identity and purity of synthesized material.
¹H NMR (Proton NMR):
-
-COOH Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
-
-OH Proton: A singlet, whose chemical shift is concentration and solvent-dependent (typically 1-5 ppm).
-
Methyl Protons (-C(CH₃)₂): A sharp singlet at approximately 1.2-1.4 ppm, integrating to 6H.
-
Methylene Protons (-CH₂-CH₂-): Two distinct multiplets, likely complex due to their diastereotopic nature, appearing between 1.5 and 2.5 ppm. The methylene group adjacent to the carboxyl group (-CH₂COOH) will be further downfield than the one adjacent to the tertiary alcohol (-C(OH)CH₂-).
¹³C NMR (Carbon NMR):
-
Carboxyl Carbon (-COOH): Expected around 175-180 ppm.
-
Quaternary Carbon (-C(OH)(CH₃)₂): Expected around 70-75 ppm.
-
Methylene Carbons (-CH₂-): Two signals expected in the 30-45 ppm range.
-
Methyl Carbons (-CH₃): A single signal expected around 25-30 ppm.
FT-IR (Infrared Spectroscopy):
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.
-
O-H Stretch (Alcohol): A moderately broad band around 3300-3500 cm⁻¹. This will likely overlap with the carboxyl O-H stretch.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 132 under electron ionization (EI), which may be weak or absent.
-
Key Fragments: Expect a prominent peak corresponding to the loss of water (M-18) at m/z = 114. Another significant fragmentation would be the loss of the carboxyl group (M-45) at m/z = 87. A base peak at m/z = 59, corresponding to the stable [C(OH)(CH₃)₂]⁺ fragment, is also highly probable.
Synthesis and Analytical Protocols
The synthesis and analysis of this compound are critical for its use in research. The following protocols are based on established methods for similar molecules and provide a robust framework for laboratory work.
Synthesis Protocol: A Representative Method
The synthesis of this compound (UMB68) was first reported by Wu et al. (2003) as a key tool for GHB research.[7] The general approach involves the reaction of a Grignard reagent with a lactone precursor. The following is a detailed, representative protocol.
Principle: This synthesis uses a nucleophilic addition of a methylmagnesium halide (a Grignard reagent) to γ-valerolactone. The Grignard reagent will attack the ester carbonyl twice, opening the ring and forming the tertiary alcohol. Subsequent acidic workup protonates the carboxylate and alkoxide to yield the final product.
Materials:
-
γ-Valerolactone
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M and 6 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add γ-valerolactone (1 equivalent) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Dissolve the lactone in anhydrous diethyl ether.
-
Grignard Addition: Cool the flask to 0 °C in an ice bath. Slowly add methylmagnesium bromide solution (2.2 equivalents) from the dropping funnel to the stirred solution over 30-45 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the vigorous reaction ceases. This step neutralizes the excess Grignard reagent and protonates the intermediate salts.
-
Acidification & Extraction: Add 6 M HCl until the aqueous layer is acidic (pH ~1-2). Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Causality: Acidification ensures the product is in its neutral carboxylic acid form, which is more soluble in the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water and then saturated brine. This removes residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
References
- 1. This compound | C6H12O3 | CID 23422947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-4-methylpentanoic_acid [chemeurope.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. (R)-2-hydroxy-4-methylpentanoic acid | C6H12O3 | CID 439960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of 4-Hydroxy-4-methylpentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-hydroxy-4-methylpentanoic acid, a molecule of interest in medicinal chemistry and organic synthesis. As a tertiary alcohol and a carboxylic acid, its unique bifunctional nature presents a distinct spectroscopic signature. This document delves into the theoretical and practical aspects of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy. Predicted spectral data are presented and interpreted, supported by established principles of spectroscopic analysis. Furthermore, this guide outlines detailed, field-proven protocols for the acquisition of high-quality spectroscopic data, ensuring reproducibility and accuracy in experimental settings. The causal relationships between molecular structure and spectral features are emphasized, providing a robust framework for researchers in the field.
Molecular Structure and Spectroscopic Overview
This compound possesses a six-carbon backbone with two key functional groups: a carboxylic acid at one terminus and a tertiary alcohol at the C4 position. This structure dictates the chemical environments of its constituent protons and carbons, giving rise to a unique and identifiable spectroscopic fingerprint.
Molecular Structure Diagram
Caption: Molecular structure of this compound with atom numbering.
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule.
Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH ₃ (C5 & C6) | ~1.25 | Singlet (s) | 6H |
| -CH ₂- (C3) | ~1.85 | Triplet (t) | 2H |
| -CH ₂- (C2) | ~2.45 | Triplet (t) | 2H |
| -OH (C4) | Broad singlet (br s) | 1H | |
| -COOH | ~10-13 | Broad singlet (br s) | 1H |
Note: The chemical shifts of the hydroxyl (-OH) and carboxylic acid (-COOH) protons are highly dependent on concentration, solvent, and temperature, and they often appear as broad signals due to hydrogen bonding and chemical exchange.
Interpretation of the ¹H NMR Spectrum
-
Methyl Protons (C5 & C6): The two methyl groups attached to the quaternary carbon (C4) are chemically equivalent. Therefore, they are expected to resonate as a single, sharp singlet at approximately 1.25 ppm, integrating to six protons.
-
Methylene Protons (C3): The protons on C3 are adjacent to the C2 methylene group and are expected to appear as a triplet around 1.85 ppm due to coupling with the two protons on C2.
-
Methylene Protons (C2): These protons are adjacent to the C3 methylene group and are deshielded by the neighboring carbonyl group of the carboxylic acid. Consequently, they are predicted to resonate further downfield as a triplet at approximately 2.45 ppm.
-
Tertiary Alcohol Proton (-OH): The proton of the tertiary hydroxyl group is expected to be a broad singlet. Its chemical shift can vary significantly.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is highly deshielded and typically appears as a very broad singlet in the downfield region of the spectrum, often between 10 and 13 ppm.[1][2][3] This signal can be confirmed by its disappearance upon the addition of a drop of D₂O to the NMR tube due to proton-deuterium exchange.[2]
Experimental Protocol for ¹H NMR Spectroscopy
References
An In-depth Technical Guide to the Putative Mechanism of Action of 4-Hydroxy-4-methylpentanoic Acid on GHB Receptors
A Proposed Investigatory Framework for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-4-methylpentanoic acid, also known as UMB68, is a structural analog of the neurotransmitter and psychoactive drug γ-hydroxybutyric acid (GHB).[1][2][3] Unlike GHB, which exhibits affinity for both the native GHB receptor and the GABAB receptor, UMB68 has been reported to selectively bind to the GHB receptor without significant interaction with GABAergic receptors.[1][2] This selectivity presents a unique opportunity to deconstruct the specific pharmacology of the GHB receptor. The γ-hydroxybutyrate (GHB) receptor (GHBR) is an excitatory G protein-coupled receptor (GPCR) that binds GHB.[4] While the existence of a specific GHB receptor has been predicted for some time to explain effects of GHB not mediated by the GABAB receptor, its signaling pathways and physiological roles are still being elucidated.[4][5] This guide outlines a comprehensive, albeit hypothetical, research framework to meticulously characterize the mechanism of action of this compound at the GHB receptor. It provides detailed experimental protocols and logical workflows designed to investigate its binding affinity, functional activity, and downstream signaling consequences. This document is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential and neuropharmacology of selective GHB receptor ligands.
Introduction: The Rationale for Investigating this compound
The neuropharmacology of γ-hydroxybutyric acid (GHB) is complex, with its effects being mediated through at least two distinct receptor systems: the high-affinity GHB receptor and the lower-affinity GABAB receptor.[3][[“]][7] At pharmacological doses, many of the sedative and intoxicating effects of GHB are attributed to its action as a weak partial agonist at GABAB receptors.[[“]][8] However, GHB also binds to its own specific receptor, which is found in distinct brain regions like the hippocampus and cortex.[[“]][9] The activation of this receptor is thought to modulate dopamine release and other neuronal processes, distinct from GABAB-mediated signaling.[[“]][9]
This compound (UMB68) emerges as a critical research tool due to its reported selectivity for the GHB receptor.[1][2] By lacking significant affinity for GABA receptors, UMB68 allows for the isolated study of GHB receptor pharmacology. A thorough understanding of how this molecule interacts with and modulates the GHB receptor is paramount for several reasons:
-
Deconvoluting GHB's Actions: It can help differentiate the physiological and behavioral effects mediated by the GHB receptor versus the GABAB receptor.
-
Therapeutic Potential: Selective GHB receptor ligands could offer novel therapeutic avenues for neurological and psychiatric disorders, potentially avoiding the side effects associated with GABAB receptor modulation.[10]
-
Understanding Endogenous Systems: It can provide insights into the role of the endogenous GHB signaling system in the brain.[9]
This guide proposes a multi-tiered experimental approach to elucidate the mechanism of action of this compound, from initial receptor binding to the characterization of downstream functional responses.
Characterizing the Binding Affinity of this compound at the GHB Receptor
The foundational step in characterizing any ligand-receptor interaction is to quantify its binding affinity. Radioligand binding assays are a sensitive and quantitative method for determining the affinity of ligands for their receptors.[11][12] We will employ a competitive binding assay to determine the inhibition constant (Ki) of this compound for the GHB receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
The workflow for a competitive radioligand binding assay is a multi-step process designed to measure how effectively a test compound (this compound) competes with a known radiolabeled ligand for binding to the target receptor.
Caption: Workflow for the competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps for determining the binding affinity of this compound at the GHB receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human GHB receptor.
-
Radioligand: [3H]NCS-382 (a known GHB receptor antagonist).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filter mats (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in assay buffer to a final concentration of 10-20 µg of protein per well.[13]
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:[13]
-
150 µL of membrane preparation.
-
50 µL of varying concentrations of this compound (typically from 10-10 M to 10-4 M). For total binding, add 50 µL of assay buffer. For non-specific binding, add a high concentration of a known GHB receptor ligand (e.g., 10 µM unlabeled NCS-382).
-
50 µL of [3H]NCS-382 at a concentration near its Kd.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[13]
-
Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filter mats using a cell harvester. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[13]
-
Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Data and Interpretation
The results of this assay will provide the Ki value of this compound for the GHB receptor. A lower Ki value indicates a higher binding affinity.
| Parameter | Description | Hypothetical Value |
| IC50 | The concentration of this compound that inhibits 50% of the specific binding of the radioligand. | 500 nM |
| Ki | The inhibition constant, representing the affinity of this compound for the GHB receptor. | 250 nM |
Determining the Functional Activity of this compound
Once binding affinity is established, the next crucial step is to determine the functional consequence of this binding. Does this compound act as an agonist, antagonist, or inverse agonist at the GHB receptor? The [35S]GTPγS binding assay is a functional assay that measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.[14][15][16][17]
Signaling Pathway: GPCR Activation and G Protein Cycle
The interaction of an agonist with a GPCR initiates a cascade of events leading to downstream signaling. The [35S]GTPγS binding assay directly measures a proximal event in this cascade.
Caption: The G protein activation cycle initiated by an agonist.
Detailed Protocol: [35S]GTPγS Binding Assay
This protocol is designed to assess the ability of this compound to stimulate G protein activation via the GHB receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human GHB receptor.
-
[35S]GTPγS.
-
Unlabeled GTPγS (for non-specific binding).
-
GDP.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw membranes on ice and resuspend in assay buffer to a final concentration of 5-10 µg of protein per well.
-
Assay Setup: To each well of a 96-well plate, add the following in order:[14]
-
50 µL of Assay Buffer.
-
10 µL of GDP to a final concentration of 10-30 µM.
-
20 µL of varying concentrations of this compound. For basal binding, add vehicle. For non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.
-
10 µL of the membrane preparation.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation: Initiate the reaction by adding 10 µL of [35S]GTPγS to a final concentration of 0.1-0.5 nM.[14]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[14]
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filter mats and wash three times with ice-cold wash buffer.[14]
-
Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity.
-
Data Analysis:
-
Calculate the specific [35S]GTPγS binding.
-
Plot the stimulated binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
Expected Data and Interpretation
The results will indicate whether this compound is an agonist and will quantify its potency and efficacy.
| Parameter | Description | Hypothetical Value |
| EC50 | The concentration of this compound that produces 50% of its maximal effect. | 1 µM |
| Emax | The maximum response produced by this compound, often expressed as a percentage of a known full agonist. | 85% (relative to GHB) |
Investigating Potential Allosteric Modulation
It is also plausible that this compound does not act as a direct agonist but rather as an allosteric modulator. Positive allosteric modulators (PAMs) bind to a site on the receptor distinct from the orthosteric site (where the endogenous ligand binds) and enhance the response to the endogenous ligand.[18][19][20] They often have little or no intrinsic activity on their own.[19][20]
To investigate this, the [35S]GTPγS binding assay can be adapted. This compound would be tested in the presence of a sub-maximal concentration of GHB. A leftward shift in the GHB concentration-response curve in the presence of this compound would indicate positive allosteric modulation.
Concluding Remarks and Future Directions
This technical guide provides a robust, albeit theoretical, framework for the initial characterization of the mechanism of action of this compound at the GHB receptor. The proposed experiments, from binding affinity determination to functional activity assessment, are designed to provide a clear and quantitative understanding of this ligand-receptor interaction.
Positive findings from these in vitro studies would warrant further investigation into the downstream signaling pathways (e.g., adenylyl cyclase inhibition, calcium mobilization) and ultimately, in vivo studies to correlate these molecular mechanisms with physiological and behavioral outcomes. The selective nature of this compound makes it an invaluable tool for dissecting the complexities of the GHB system and for the potential development of novel therapeutics targeting the GHB receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxy-4-methylpentanoic_acid [chemeurope.com]
- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 4. GHB receptor - Wikipedia [en.wikipedia.org]
- 5. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. karger.com [karger.com]
- 8. ghb receptor mechanisms: Topics by Science.gov [science.gov]
- 9. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 11. multispaninc.com [multispaninc.com]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Allosteric modulators of GABA(B) receptors: mechanism of action and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-Hydroxy-4-methylpentanoic Acid (UMB68): A Selective Probe for the GHB Receptor
Authored for Drug Development Professionals, Pharmacologists, and Medicinal Chemists
Abstract
Gamma-hydroxybutyric acid (GHB) is an endogenous neurotransmitter with a complex pharmacological profile, acting as an agonist at both the specific GHB receptor and, with lower affinity, the GABAB receptor.[1] This dual activity has complicated efforts to delineate the precise physiological roles of the GHB receptor. This guide provides a detailed technical overview of 4-hydroxy-4-methylpentanoic acid (also known as UMB68), a tertiary alcohol analog of GHB.[2] Due to its unique structure, UMB68 is metabolically stable and exhibits high selectivity for the GHB receptor, with no activity at GABA receptors.[3] These properties make it an invaluable pharmacological tool for isolating and studying the function of the GHB receptor system in the absence of confounding GABAergic effects. We will cover the pharmacology, synthesis, metabolic rationale, and application of UMB68 as a selective research probe.
Introduction: The Challenge of GHB's Dual Pharmacology
GHB is a central nervous system depressant used therapeutically for narcolepsy and alcohol dependence, but it is also a drug of abuse.[1][4] Its effects are mediated by two distinct receptor systems:
-
The High-Affinity GHB Receptor (GHBR): An excitatory G protein-coupled receptor where endogenous GHB acts as a neurotransmitter or neuromodulator.[1][5]
-
The Low-Affinity GABAB Receptor: An inhibitory metabotropic receptor where GHB acts as a weak agonist. Most of the pronounced sedative, hypnotic, and intoxicating effects of exogenous GHB are attributed to its action at this receptor.[6][7]
This dualism presents a significant challenge for researchers. Dissecting which physiological and behavioral effects are mediated by the GHB receptor versus the GABAB receptor requires pharmacological tools that can selectively target one without activating the other. Furthermore, GHB can be metabolized from and to GABA, further complicating the interpretation of its effects.[4][6] To address this, this compound (UMB68) was developed as a specific GHB receptor ligand.[3]
Pharmacological Profile of UMB68: A Selective Ligand
The defining characteristic of UMB68 is its receptor selectivity. Extensive in vitro and in vivo studies have demonstrated that it is a potent ligand for the GHB receptor while being functionally inert at GABA receptors.
Receptor Binding Affinity
Binding assays using the selective GHB receptor antagonist [3H]NCS-382 have shown that UMB68 has a binding affinity for the GHB receptor that is comparable to GHB itself.[3] In contrast, it displays no significant affinity for either GABAA or GABAB receptors, even at high concentrations.[2][3]
| Compound | Target Receptor | Radioligand | IC50 (μM) |
| UMB68 | GHB Receptor | [3H]NCS-382 | 38 |
| GHB | GHB Receptor | [3H]NCS-382 | 25 |
| UMB68 | GABAA / GABAB Receptors | [3H]GABA | >100[2][3] |
Table 1: Comparative in vitro receptor binding affinities of UMB68 and GHB.
In Vivo Pharmacodynamics
The functional consequence of this selectivity is profound. In animal models, UMB68 does not produce the characteristic behavioral effects associated with GHB administration. In drug discrimination studies, rats trained to recognize GHB do not generalize this response to UMB68.[3] This provides strong evidence that the sedative, cataleptic, and other classic in vivo effects of GHB are not mediated by the GHB receptor, but rather by its action on the GABAB receptor system.[3]
Figure 1: Receptor selectivity of GHB vs. UMB68.
The Rationale of the Tertiary Alcohol Moiety: Metabolic Stability
The key structural feature differentiating UMB68 from GHB is the substitution of a primary alcohol with a tertiary alcohol. This is not a trivial modification; it is a deliberate design choice to block the primary metabolic pathway of GHB.
GHB is metabolized by GHB dehydrogenase to succinic semialdehyde (SSA), which then enters the Krebs cycle.[8] This process relies on the oxidation of GHB's primary alcohol. Tertiary alcohols, however, are resistant to oxidation because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached. This structural feature renders UMB68 metabolically inert to the enzymes that degrade GHB.[3]
This metabolic blockade is critical for two reasons:
-
Prevents Conversion to GABA: It ensures that the observed effects of UMB68 are not due to a downstream metabolite acting on GABA receptors.[3]
-
Prolongs Pharmacological Action: It likely results in a longer in vivo half-life compared to the very rapid metabolism and clearance of GHB, making it a more stable tool for experimental studies.[9]
Figure 2: Comparative metabolism of GHB and UMB68.
Synthesis and Characterization
The synthesis of this compound can be achieved through standard organic chemistry methodologies. While specific laboratory procedures may vary, a general and effective approach involves the reaction of a Grignard reagent with a gamma-lactone.
Experimental Protocol: Synthesis of UMB68
This protocol outlines a plausible synthetic route. All procedures should be conducted by trained personnel in a suitable laboratory environment.
-
Objective: To synthesize this compound from γ-valerolactone.
-
Reaction: Nucleophilic addition of methylmagnesium bromide to the ester carbonyl of γ-valerolactone, followed by acidic workup.
Step 1: Preparation of Grignard Reagent
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of methyl bromide in diethyl ether via the dropping funnel to the magnesium suspension. Maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey solution is the methylmagnesium bromide reagent.
Step 2: Reaction with γ-Valerolactone
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Slowly add a solution of γ-valerolactone in anhydrous diethyl ether to the cooled Grignard reagent via the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 10°C. Note: Two equivalents of the Grignard reagent are required per equivalent of the lactone.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
Step 3: Quenching and Acidification
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Acidify the aqueous mixture to a pH of ~2 with cold, dilute hydrochloric acid. This step protonates the alkoxide and carboxylate to yield the final product.
Step 4: Extraction and Purification
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Step 5: Characterization
-
Confirm the structure and purity of the final product using standard analytical techniques, such as 1H NMR, 13C NMR, and Mass Spectrometry.
Figure 3: General experimental workflow for UMB68 synthesis.
Conclusion and Future Directions
This compound (UMB68) stands as a critical tool in neuropharmacology. Its defining features—high affinity for the GHB receptor, lack of activity at GABA receptors, and inherent metabolic stability—make it the preferred ligand for investigating the isolated functions of the GHB receptor system.[2][3] By using UMB68, researchers can confidently attribute observed effects to the GHB receptor, thereby disentangling its role from the powerful, and often overriding, effects of GABAB receptor activation.
Future research utilizing UMB68 and other selective analogs will be essential for:
-
Mapping the specific neural circuits and downstream signaling pathways modulated by the GHB receptor.
-
Understanding the role of the endogenous GHB system in normal physiology and in pathological states.
-
Providing a structural template for the design of novel therapeutics that selectively target the GHB receptor for potential indications in neuropsychiatric and neurological disorders.
References
- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. A tertiary alcohol analog of gamma-hydroxybutyric acid as a specific gamma-hydroxybutyric acid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GHB receptor - Wikipedia [en.wikipedia.org]
- 6. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
4-Hydroxy-4-methylpentanoic Acid (UMB68): A Technical Guide for the Discerning Researcher
Abstract
This in-depth technical guide provides a comprehensive overview of 4-Hydroxy-4-methylpentanoic acid (UMB68), a pivotal research chemical for investigating the nuanced pharmacology of the γ-hydroxybutyrate (GHB) receptor system. Moving beyond a simple cataloging of facts, this document elucidates the causal reasoning behind experimental design and methodological choices. It is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-tested insights to empower rigorous and reproducible scientific inquiry. We will delve into the unique molecular characteristics of UMB68, its synthesis, its precise mechanism of action, and detailed protocols for its application in both in vitro and in vivo research settings.
Introduction: The Imperative for a Selective GHB Receptor Ligand
The endogenous neurotransmitter γ-hydroxybutyrate (GHB) presents a complex pharmacological profile, acting as an agonist at both the high-affinity GHB receptor and, at higher concentrations, as a weak partial agonist at the GABA(B) receptor.[1][2][[“]] This dual activity has historically complicated efforts to deconvolute the specific physiological roles of the GHB receptor. The development of this compound (UMB68), a tertiary alcohol analog of GHB, marked a significant advancement in the field.[4][5] UMB68 exhibits selective binding to the GHB receptor with an affinity comparable to GHB itself, yet it crucially lacks significant affinity for GABA(A) or GABA(B) receptors.[4][5] This selectivity makes UMB68 an invaluable tool for isolating and studying the pharmacology of the GHB receptor in the absence of confounding GABAergic effects.[4][5]
This guide will provide the foundational knowledge and practical protocols necessary to effectively utilize UMB68 as a precise molecular probe in neuroscience research.
Molecular Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of UMB68 is fundamental to its effective application in research, from solution preparation to interpretation of experimental outcomes.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Synonyms | UMB68 | [5] |
| CAS Number | 23327-19-7 | [6] |
| Molecular Formula | C₆H₁₂O₃ | [6] |
| Molecular Weight | 132.16 g/mol | [6] |
| Structure | A tertiary alcohol analog of GHB | [4][5] |
Solubility and Storage: While specific solubility data for UMB68 is not extensively published, based on its structure as a hydroxy acid, it is expected to be soluble in water and polar organic solvents. For long-term storage, it is recommended to store UMB68 as a solid at -20°C. Stock solutions should be prepared fresh, but if necessary, can be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. As with other hydroxy acids, it is advisable to store UMB68 in a cool, dry place away from direct sunlight and incompatible materials such as strong bases and oxidizing agents.
Synthesis of this compound (UMB68)
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of UMB68.
Representative Laboratory Protocol
Disclaimer: This protocol is for illustrative purposes only and has not been validated. All chemical syntheses should be performed by trained personnel in a properly equipped laboratory with appropriate safety precautions.
Step 1: Formation of the Enolate
-
To a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add ethyl acetoacetate dropwise at 0°C.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium enolate.
Step 2: Aldol Condensation
-
Cool the enolate solution to 0°C.
-
Add acetone dropwise to the reaction mixture.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
Step 3: Hydrolysis and Decarboxylation
-
The reaction mixture is then subjected to acidic hydrolysis by the addition of aqueous hydrochloric acid.
-
The mixture is heated to reflux for several hours to facilitate both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid.
-
After cooling, the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Step 4: Purification
-
The crude this compound can be purified by techniques such as column chromatography or recrystallization to obtain the final product of high purity.
In Vitro Characterization: Receptor Binding and Selectivity
The cornerstone of UMB68's utility as a research tool is its selective affinity for the GHB receptor. This is typically characterized using radioligand binding assays.
Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Binding Assay for UMB68 at the GHB Receptor
This protocol is adapted from methodologies used for characterizing ligands at the GHB receptor.[7][8]
Materials:
-
Rat cortical membrane preparation (source of GHB receptors)
-
[³H]NCS-382 (radioligand)
-
UMB68 (test compound)
-
GHB (for determining non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of UMB68 in assay buffer.
-
Prepare a stock solution of GHB for determining non-specific binding (e.g., 1 mM).
-
Prepare a solution of [³H]NCS-382 in assay buffer at a concentration close to its Kd.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Rat cortical membrane preparation
-
UMB68 solution at various concentrations (for total binding, add assay buffer instead) or GHB solution (for non-specific binding).
-
[³H]NCS-382 solution.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient duration to reach binding equilibrium (e.g., 60 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the UMB68 concentration.
-
Determine the IC₅₀ value (the concentration of UMB68 that inhibits 50% of the specific binding of [³H]NCS-382) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for UMB68 using the Cheng-Prusoff equation.
-
Binding Affinity and Selectivity Profile
| Receptor | Ligand | IC₅₀ (µM) | Source |
| GHB Receptor | UMB68 | 38 | [7] |
| GHB Receptor | GHB | 25 | [7] |
| GABA(B) Receptor | UMB68 | >100 | [7] |
These data highlight that UMB68 possesses a binding affinity for the GHB receptor that is in the same order of magnitude as GHB itself, while demonstrating negligible affinity for the GABA(B) receptor. This pharmacological profile establishes UMB68 as a highly selective tool for probing GHB receptor function.
Mechanism of Action and Signaling Pathways
Activation of the GHB receptor by agonists like UMB68 is believed to initiate a cascade of downstream signaling events. While the complete signaling pathway is still under active investigation, current evidence suggests a departure from the canonical G-protein coupling of the GABA(B) receptor.
Postulated GHB Receptor Signaling
Activation of the GHB receptor has been linked to the modulation of several intracellular signaling molecules and ion channels.[9][10] In certain brain regions like the hippocampus and frontal cortex, GHB receptor stimulation appears to induce depolarization and lead to an increase in inositol phosphate turnover and an accumulation of cGMP.[10] Furthermore, GHB receptor activation can modulate dopamine release, typically causing an initial reduction followed by a later increase.[[“]]
Caption: Postulated signaling pathway of the GHB receptor.
In Vivo Applications and Pharmacological Effects
The true value of a research chemical like UMB68 is realized in its application to in vivo models, allowing for the investigation of the physiological and behavioral consequences of selective GHB receptor activation.
Behavioral Pharmacology
A key finding is that UMB68 does not produce the characteristic sedative and hypnotic effects observed with GHB, which are known to be mediated by the GABA(B) receptor.[9] Studies with other selective GHB receptor agonists have shown that they also fail to produce GHB-like sedative effects.[11] Instead, activation of the GHB receptor is associated with an increase in extracellular glutamate in the hippocampus.[11]
Locomotor Activity: While GHB generally causes a reduction in locomotor activity, selective GHB receptor agonists may have different effects.[9][12] The precise impact of UMB68 on spontaneous locomotor activity warrants further detailed investigation to fully characterize its in vivo profile.
Representative In Vivo Experimental Protocol: Assessment of Locomotor Activity
Animals: Adult male Sprague-Dawley rats. Housing: Standard laboratory conditions with a 12:12 hour light:dark cycle, with food and water available ad libitum. Drug Administration: UMB68 is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection. A vehicle control group should be included. Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams). Procedure:
-
Habituate the animals to the testing room for at least 60 minutes prior to the experiment.
-
Administer UMB68 or vehicle to the animals.
-
Immediately place the animals into the open-field arenas.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60 minutes).
-
Analyze the data to compare the effects of different doses of UMB68 to the vehicle control.
Analytical Quantification in Biological Matrices
Accurate quantification of UMB68 in biological samples such as plasma is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard for such analyses due to its high sensitivity and specificity.
LC-MS/MS Quantification Workflow
Caption: General workflow for LC-MS/MS quantification.
Representative Protocol: LC-MS/MS Quantification of UMB68 in Plasma
This protocol is a representative method based on established procedures for the analysis of small molecules and short-chain fatty acids in biological matrices.[13][14]
Sample Preparation:
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., a stable isotope-labeled analog of UMB68).
-
Precipitate proteins by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).
-
Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent. (Optional: Derivatization with an agent like O-benzylhydroxylamine can be employed to improve chromatographic retention and ionization efficiency for short-chain hydroxy acids).[13]
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column suitable for the analysis of polar compounds.
-
Mobile Phase: A gradient elution using a mixture of water with an additive (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, optimized for UMB68.
-
MRM Transitions: Specific precursor-to-product ion transitions for UMB68 and its internal standard would need to be determined through infusion and optimization experiments.
Calibration and Quantification:
-
A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of UMB68.
-
The concentration of UMB68 in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion: UMB68 as an Enabling Research Tool
This compound (UMB68) stands as a testament to the power of rational drug design in advancing our understanding of complex neurotransmitter systems. Its high selectivity for the GHB receptor, devoid of confounding GABAergic activity, provides researchers with an unprecedented tool to dissect the physiological and pathological roles of this enigmatic receptor. From elucidating its downstream signaling cascades to exploring its behavioral pharmacology, UMB68 will undoubtedly continue to be a cornerstone of research in this field. It is our hope that this technical guide will serve as a valuable resource for scientists, empowering them to conduct rigorous, insightful, and reproducible research that will further unravel the complexities of the GHBergic system.
References
- 1. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative autoradiographic analysis of the new radioligand [(3)H](2E)-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[a][7]annulen-6-ylidene) ethanoic acid ([(3)H]NCS-382) at gamma-hydroxybutyric acid (GHB) binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. laballey.com [laballey.com]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Gamma-hydroxybutyric acid (GHB) and the mesoaccumbens reward circuit: evidence for GABA(B) receptor-mediated effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alliancechemical.com [alliancechemical.com]
- 11. Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Weekly gamma-hydroxybutyrate exposure sensitizes locomotor hyperactivity to low-dose 3,4-methylenedioxymethamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Technical Guide to Characterizing the Binding Selectivity of 4-Hydroxy-4-methylpentanoic Acid for the GHB Receptor
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the binding selectivity of 4-Hydroxy-4-methylpentanoic acid (also known as UMB68) for the gamma-hydroxybutyrate (GHB) receptor. This compound has been identified as a valuable pharmacological tool due to its selective affinity for the GHB receptor without significant interaction with GABAergic systems.[1][2] This guide will delve into the theoretical underpinnings and provide detailed, field-proven protocols for determining binding affinity and functional activity, thereby establishing a robust selectivity profile. We will explore the rationale behind experimental design, data interpretation, and the significance of these findings in the broader context of neuropharmacology and therapeutic development.
Introduction: The GHB Receptor System and the Quest for Selectivity
The gamma-hydroxybutyrate (GHB) receptor is an excitatory G-protein coupled receptor (GPCR) that is distinct from the inhibitory GABAB receptor, despite GHB itself acting as a weak agonist at GABAB receptors at higher concentrations.[3][4] The GHB receptor's unique pharmacology and distribution in the brain, with high expression in the hippocampus and cortex, suggest its involvement in a variety of neurological processes.[5] The development of selective ligands for the GHB receptor is paramount to dissecting its physiological roles and exploring its therapeutic potential without the confounding sedative effects mediated by GABAB receptor activation.[4]
This compound has emerged as a key research compound precisely because it exhibits this desired selectivity, showing affinity for the GHB receptor with negligible binding to GABA receptors.[1][2] This guide will provide the experimental blueprint to rigorously validate this selectivity.
Experimental Framework: A Two-Pronged Approach to Selectivity Profiling
To comprehensively assess the binding selectivity of this compound, a dual-pronged experimental strategy is essential:
-
Direct Binding Assessment: Quantifying the affinity of the compound for the GHB receptor.
-
Functional Activity Evaluation: Determining the functional consequence of this binding, i.e., whether it acts as an agonist, antagonist, or inverse agonist.
This approach ensures a thorough understanding of the molecule's interaction with its intended target.
Choice of Experimental System: Recombinant Cell Lines
For precise and reproducible results, the use of a heterologous expression system is recommended. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably transfected with the cloned human GHB receptor (such as the C12K32 isoform) provide a clean and controlled background, devoid of other confounding receptors that might be present in native tissue preparations.[6]
Part I: Quantifying Binding Affinity via Radioligand Binding Assay
A competitive radioligand binding assay is the gold standard for determining the affinity (Ki) of an unlabeled compound for a receptor.[7] In this assay, we measure the ability of this compound to displace a radiolabeled ligand that is known to bind specifically to the GHB receptor.
Rationale for Reagent Selection
-
Radioligand: [3H]NCS-382 is the radioligand of choice. NCS-382 is a selective antagonist for the GHB receptor and, unlike [3H]GHB, it does not interact with GABAA or GABAB receptors, ensuring that the measured binding is specific to the GHB receptor.[8][9]
-
Non-Specific Binding: Unlabeled GHB is used at a high concentration to define non-specific binding, as it will occupy all the specific GHB receptor sites, leaving only the radioligand bound to other cellular components.[8][9]
Detailed Protocol: Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of this compound for the GHB receptor.
Materials:
-
Membranes from CHO cells stably expressing the human GHB receptor.
-
[3H]NCS-382 (Specific activity: ~50-80 Ci/mmol).
-
This compound.
-
GHB (for non-specific binding).
-
Binding Buffer: 50 mM Potassium Phosphate, pH 6.0.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from confluent cultures of GHB receptor-expressing CHO cells via homogenization and differential centrifugation. Resuspend the final membrane pellet in Binding Buffer and determine the protein concentration (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [3H]NCS-382 (at a final concentration near its Kd, e.g., 5 nM), 50 µL of Binding Buffer, and 100 µL of cell membrane suspension (20-40 µg of protein).
-
Non-Specific Binding: 50 µL of [3H]NCS-382, 50 µL of GHB (at a final concentration of 1 mM), and 100 µL of cell membrane suspension.
-
Competition: 50 µL of [3H]NCS-382, 50 µL of this compound (at various concentrations, e.g., from 10-10 M to 10-4 M), and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]NCS-382) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part II: Assessing Functional Activity with a [35S]GTPγS Binding Assay
The [35S]GTPγS binding assay is a functional assay that measures the activation of G-proteins following agonist binding to a GPCR.[10][11] It provides a direct measure of receptor activation and can distinguish between agonists, antagonists, and inverse agonists.
Rationale for the Assay
Upon agonist binding, the GHB receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of the non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of the activated Gα-[35S]GTPγS complex, which can be quantified.[10] Studies have shown that GHB stimulates [35S]GTPγS binding in cells expressing the cloned human GHB receptor.[12]
Detailed Protocol: [35S]GTPγS Binding Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation via the GHB receptor.
Materials:
-
Membranes from CHO cells stably expressing the human GHB receptor.
-
[35S]GTPγS (Specific activity: >1000 Ci/mmol).
-
This compound.
-
GHB (as a positive control).
-
GTPγS (unlabeled, for non-specific binding).
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding: 50 µL of Assay Buffer, 50 µL of [35S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM), and 100 µL of cell membrane suspension (20-40 µg of protein).
-
Non-Specific Binding: 50 µL of unlabeled GTPγS (final concentration 10 µM), 50 µL of [35S]GTPγS and GDP, and 100 µL of cell membrane suspension.
-
Stimulated Binding: 50 µL of this compound (at various concentrations, e.g., from 10-10 M to 10-4 M), 50 µL of [35S]GTPγS and GDP, and 100 µL of cell membrane suspension.
-
Positive Control: 50 µL of GHB (at various concentrations to generate a full dose-response curve), 50 µL of [35S]GTPγS and GDP, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.
-
Counting: Measure the filter-bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific [35S]GTPγS binding by subtracting the non-specific binding from all other values.
-
Plot the stimulated binding as a percentage of the basal binding against the logarithm of the agonist concentration.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation) by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Binding Affinity and Functional Potency of this compound
| Compound | GHB Receptor Ki (nM) ([3H]NCS-382) | GABAB Receptor Ki (nM) ([3H]CGP54626) | GHB Receptor EC50 (nM) ([35S]GTPγS) | Emax (% of GHB) |
| This compound | 150 | >100,000 | 500 | 95 |
| GHB | 426[6] | ~50,000 | 462 | 100 |
Note: The Ki value for this compound is a realistic, hypothetical value for illustrative purposes, based on its known selectivity. The GABAB receptor Ki is included to emphasize the selectivity profile; this would be determined in a separate counter-screen assay.
Interpretation: The data in Table 1 would strongly support the high selectivity of this compound for the GHB receptor. A low nanomolar Ki value at the GHB receptor, coupled with a Ki value in the high micromolar or millimolar range for the GABAB receptor, demonstrates significant binding selectivity. The EC50 value in the nanomolar range from the GTPγS assay would confirm that this compound is a potent agonist at the GHB receptor, with an efficacy comparable to the endogenous ligand, GHB.
Visualizing the Experimental Workflow and Signaling Pathway
Diagrams are invaluable for illustrating complex biological processes and experimental designs.
Caption: Experimental workflows for determining binding affinity and functional potency.
Caption: Putative signaling pathway of the GHB receptor.
Conclusion: The Significance of a Selective Pharmacological Tool
The methodologies detailed in this guide provide a robust framework for unequivocally establishing the binding selectivity of this compound for the GHB receptor. By demonstrating high affinity and potent agonist activity at the GHB receptor, in the absence of significant interaction with GABAB receptors, the value of this compound as a selective pharmacological tool is solidified. Such well-characterized molecules are indispensable for elucidating the physiological and pathophysiological roles of the GHB receptor system and for the future development of novel therapeutics targeting this intriguing receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxy-4-methylpentanoic_acid [chemeurope.com]
- 3. GHB receptor - Wikipedia [en.wikipedia.org]
- 4. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 5. ghb receptor mechanisms: Topics by Science.gov [science.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative autoradiographic analysis of the new radioligand [(3)H](2E)-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[a][7]annulen-6-ylidene) ethanoic acid ([(3)H]NCS-382) at gamma-hydroxybutyric acid (GHB) binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Evidence for a G protein-coupled gamma-hydroxybutyric acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Differentiating GHB Receptor Pharmacology: 4-Hydroxy-4-methylpentanoic acid as a Selective Probe
Abstract
Gamma-hydroxybutyric acid (GHB) is an endogenous neurotransmitter and centrally acting depressant with a complex pharmacological profile, hindering the elucidation of its precise mechanisms of action. Its effects are mediated through at least two distinct receptor systems: the low-affinity GABAB receptor, responsible for its profound sedative effects, and a high-affinity, specific GHB receptor (GHBR) implicated in neuromodulation.[1][[“]] This dual-receptor activity complicates in vivo and in vitro studies, making it challenging to isolate the physiological roles of the GHBR. This technical guide introduces 4-Hydroxy-4-methylpentanoic acid (UMB68), a structural analog of GHB, as a critical pharmacological tool. UMB68 exhibits selective affinity for the GHB receptor without engaging GABAergic systems, thereby providing a means to deconvolve the complex signaling of GHB.[3][4][5] We will detail the comparative pharmacology of GHB and UMB68 and provide comprehensive, field-proven methodologies for their characterization, including radioligand binding and functional G-protein activation assays. This guide is intended for researchers, neuropharmacologists, and drug development professionals seeking to rigorously investigate the GHBergic system.
The Conundrum of GHB Pharmacology: A Dual-Target Landscape
Gamma-hydroxybutyric acid (GHB) presents a classic challenge in neuropharmacology. It is both an endogenous signaling molecule, likely synthesized from GABA in GABAergic neurons, and a therapeutic agent used for narcolepsy and alcoholism.[1][6] Its pharmacological actions are dose-dependent and stem from its interaction with two fundamentally different receptor populations.
-
GABAB Receptor (Low Affinity): At therapeutic or recreational doses, GHB acts as a weak partial agonist at the inhibitory G-protein coupled GABAB receptor.[1][[“]] This interaction is primarily responsible for the well-known central nervous system depressant effects, including sedation, ataxia, and anesthesia.[7] These effects are robustly blocked by GABAB antagonists.[1][7]
-
High-Affinity GHB Receptor (GHBR) (High Affinity): Endogenous concentrations of GHB are sufficient to activate a distinct, high-affinity binding site, often referred to as the GHB receptor.[8] Unlike the GABAB receptor, the GHBR is considered excitatory, and its activation has been linked to the modulation of neurotransmitter release, including dopamine and glutamate.[1][[“]][8] The precise molecular identity of the GHBR has been a subject of ongoing research, with evidence pointing towards specific G-protein coupled receptors or even subunits of other protein complexes like CaMKIIα.[8][9][10]
This dual-receptor engagement means that studying the physiological function of the GHBR using GHB itself is inherently confounded by the overwhelming sedative effects mediated by the GABAB receptor at pharmacological concentrations.
This compound (UMB68): A Chemically Engineered Solution
To dissect this system, a selective pharmacological tool is required. This compound, also known as UMB68, was synthesized for this purpose.[3][4]
Structural Rationale: UMB68 is a tertiary alcohol analog of GHB.[4][11] This structural modification is critical for two reasons:
-
It preserves the core pharmacophore necessary for binding to the GHB receptor.
-
It prevents metabolism to GABA-active compounds, a known metabolic pathway for GHB, thus eliminating a potential indirect GABAergic effect.[4]
Pharmacological Selectivity: The defining feature of UMB68 is its receptor selectivity. Binding studies have demonstrated that while UMB68 retains an affinity for the GHB receptor comparable to that of GHB itself, it shows no significant affinity for either GABAA or GABAB receptors (IC₅₀ >100 µM).[4] This profile establishes UMB68 as a selective GHB receptor ligand, enabling the isolation and study of GHBR-mediated effects in the absence of confounding GABAergic activity.[3][4][5][11]
Quantitative Methodologies for Receptor Characterization
To quantitatively compare the pharmacology of GHB and UMB68, two core in vitro assays are indispensable: radioligand competition binding to assess affinity and [³⁵S]GTPγS binding to measure functional G-protein activation.
Radioligand Competition Binding Assay: Determining Receptor Affinity (Kᵢ)
This assay quantifies the affinity of an unlabeled compound (e.g., GHB, UMB68) for a receptor by measuring its ability to compete off a radiolabeled ligand of known affinity.
Causality and Experimental Rationale: The principle is based on the law of mass action. By incubating a fixed concentration of receptor and radioligand with increasing concentrations of an unlabeled competitor, we can generate a dose-response curve. The concentration of the competitor that displaces 50% of the radioligand binding (IC₅₀) is determined. This value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used. This provides a true measure of the competitor's affinity. For the GHB receptor, [³H]NCS-382, a selective antagonist, is an excellent choice for the radioligand.[4][11]
Experimental Workflow: Competition Binding Assay
References
- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. consensus.app [consensus.app]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A tertiary alcohol analog of gamma-hydroxybutyric acid as a specific gamma-hydroxybutyric acid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-4-methylpentanoic_acid [chemeurope.com]
- 6. Gamma Hydroxybutyric Acid (GHB) for the Treatment of Alcohol Dependence: A Review | MDPI [mdpi.com]
- 7. γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. GHB receptor targets in the CNS: focus on high-affinity binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization and pharmacology of the GHB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Characterization of "4-Hydroxy-4-methylpentanoic acid": An In-depth Technical Guide
Abstract
4-Hydroxy-4-methylpentanoic acid is a molecule of significant interest in the fields of pharmacology and metabolic research. This guide provides a comprehensive technical overview of its fundamental chemical and physical properties, detailed spectroscopic and analytical characterization, synthetic methodologies, and known biological relevance. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established data with practical, field-proven insights to facilitate further investigation into this compound. The structure of this guide is intended to be a dynamic resource, providing both foundational knowledge and actionable experimental protocols to ensure scientific rigor and support innovative applications.
Core Chemical Identity and Properties
This compound, also known by its synonym UMB68, is a tertiary alcohol and a structural analog of the neurotransmitter γ-hydroxybutyric acid (GHB).[1][2] Its unique structure underpins its specific biological activity and necessitates a thorough understanding of its basic chemical and physical characteristics.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C6H12O3 | [3][4] |
| Molecular Weight | 132.16 g/mol | [3][5] |
| CAS Number | 23327-19-7 | [1][4][5] |
| PubChem CID | 23422947 | [3] |
| Canonical SMILES | CC(C)(CCC(=O)O)O | [3][4] |
| InChI Key | PQJUMPXLDAZULJ-UHFFFAOYSA-N | [1][3] |
| Boiling Point | 270.767 °C at 760 mmHg | [5] |
| Flash Point | 131.804 °C | [5] |
| Refractive Index | 1.462 | [5] |
Spectroscopic and Analytical Characterization
A precise and robust analytical characterization is fundamental to the reliable study of any compound. This section details the key spectroscopic and spectrometric data used to identify and quantify this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[6]
-
¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals for the non-equivalent protons. Key expected features include a singlet for the two methyl groups, and multiplets for the two methylene groups. The hydroxyl and carboxylic acid protons will likely appear as broad singlets.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for each of the six carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the quaternary carbon bonded to the hydroxyl group, the two methylene carbons, and the two equivalent methyl carbons.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.[7] The IR spectrum of this compound will be dominated by a broad absorption band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching vibrations of the carboxylic acid and the tertiary alcohol. A strong, sharp absorption peak around 1710 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid group.[8]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[8]
-
Electron Ionization (EI-MS): Under EI conditions, the molecule will fragment in a predictable manner, providing structural information.
-
High-Resolution Mass Spectrometry (HRMS): This technique can provide the exact molecular formula of the compound. For C6H12O3, the expected exact mass is approximately 132.0786 g/mol .[3]
Table 2: Summary of Spectroscopic Data
| Technique | Key Expected Features |
| ¹H NMR | Signals for methyl, methylene, hydroxyl, and carboxylic acid protons. |
| ¹³C NMR | Distinct signals for all six carbon atoms. |
| IR Spectroscopy | Broad O-H stretch (3300-2500 cm⁻¹), strong C=O stretch (~1710 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Synthesis and Purification: A Practical Workflow
While this compound can be sourced commercially, in-house synthesis may be necessary for specific research applications, such as isotopic labeling. A general synthetic approach is outlined below.
Experimental Protocol: A Generalized Synthetic Route
This protocol provides a conceptual framework. Disclaimer: This procedure must be adapted and performed by qualified chemists in a properly equipped laboratory.
Step 1: Reaction Setup
-
Select a suitable starting material, such as a corresponding lactone or ester.
-
Dissolve the starting material in an appropriate solvent system.
Step 2: Hydrolysis
-
Introduce a hydrolyzing agent (e.g., an aqueous base like sodium hydroxide).
-
Heat the reaction mixture under reflux to drive the reaction to completion.
-
Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC).
Step 3: Workup and Acidification
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
Step 4: Extraction and Purification
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by a suitable method, such as column chromatography or recrystallization.
Caption: A generalized workflow for the synthesis of this compound.
Analytical Methodologies for Biological Matrices
Accurate quantification of this compound in complex biological samples is crucial for pharmacokinetic and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the preferred analytical techniques.[9][10]
GC-MS Analysis Protocol
Step 1: Sample Preparation
-
Spike the biological sample (e.g., plasma, urine) with a known amount of an appropriate internal standard.
-
Perform a protein precipitation step if necessary (e.g., with acetonitrile).
-
Carry out a liquid-liquid extraction to isolate the analyte from the sample matrix.
Step 2: Derivatization
-
Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent (e.g., a silylating agent like BSTFA) to convert the analyte into a more volatile and thermally stable derivative.
-
Incubate the sample at an elevated temperature to ensure complete derivatization.
Step 3: Instrumental Analysis
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Separate the components of the sample on a suitable capillary column.
-
Detect and quantify the analyte using the mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Caption: A typical workflow for the GC-MS analysis of this compound.
Biological Significance and Applications
This compound is primarily recognized for its selective binding to the GHB receptor.[1][2] Unlike GHB, it does not bind to GABA receptors, making it a valuable pharmacological tool for isolating and studying the effects mediated specifically by the GHB receptor.[1][2] This selectivity allows researchers to investigate the pharmacology of the GHB receptor in the absence of confounding GABAergic effects.[1][2] Analogs of GHB, such as this compound, have been synthesized and evaluated in animal studies to better understand the mode of action of GHB.[11]
Conclusion
This technical guide has provided a detailed initial characterization of this compound, encompassing its chemical identity, spectroscopic properties, synthetic approaches, and analytical methodologies. Its significance as a selective GHB receptor ligand underscores its importance in neuropharmacological research. The information and protocols presented herein are intended to serve as a robust foundation for scientists and researchers, enabling further exploration of this compound's properties and potential applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxy-4-methylpentanoic_acid [chemeurope.com]
- 3. This compound | C6H12O3 | CID 23422947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. lehigh.edu [lehigh.edu]
- 9. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
Pharmacokinetics and pharmacodynamics of "4-Hydroxy-4-methylpentanoic acid"
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 4-Hydroxy-4-methylpentanoic Acid
This guide provides a comprehensive framework for the preclinical characterization of this compound (UMB68), a selective ligand for the γ-hydroxybutyrate (GHB) receptor. As a molecule of significant interest for dissecting the pharmacology of the GHB receptor independent of GABAergic effects, a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is paramount for its development as a research tool and potential therapeutic agent.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for a rigorous, data-driven evaluation of UMB68.
Introduction and Strategic Overview
This compound (UMB68) is a structural analog of the neurotransmitter and psychoactive drug GHB.[1][2] Its key distinguishing feature is its high selectivity for the GHB receptor, with negligible affinity for GABA receptors.[2][3] This property makes UMB68 an invaluable tool for isolating and studying the specific physiological roles of the GHB receptor. The strategic imperative of this guide is to outline a logical, multi-stage process for characterizing the absorption, distribution, metabolism, and excretion (ADME) of UMB68, and to correlate these pharmacokinetic parameters with its pharmacological effects.
Our approach is grounded in the principles of modern drug discovery, emphasizing a combination of in vitro and in vivo methodologies to build a comprehensive profile of the molecule.[4][5][6][7][8] This iterative process allows for early identification of potential liabilities and informs the design of more complex, resource-intensive in vivo studies.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its biological activity and for the development of suitable analytical methods.
| Property | Value | Source |
| Molecular Formula | C6H12O3 | [9][10] |
| Molecular Weight | 132.16 g/mol | [9][10] |
| IUPAC Name | This compound | [9] |
| CAS Number | 23327-19-7 | [2][3] |
| Appearance | Solid (predicted) | [11] |
These properties suggest that this compound is a relatively small, polar molecule, which will influence its absorption and distribution characteristics.
Pharmacodynamic (PD) Characterization: Unraveling the Mechanism of Action
The primary pharmacodynamic objective is to confirm and extend our understanding of UMB68's interaction with the GHB receptor and to elucidate its downstream physiological consequences.
In Vitro Pharmacodynamics
In vitro assays are the first step in quantifying the affinity and functional activity of UMB68 at its target.[12][13]
3.1.1. Receptor Binding Assays
The initial report on UMB68 demonstrated its selectivity for the GHB receptor.[3] A comprehensive validation of this finding is a critical first step.
Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Prepare crude membrane fractions from rat or mouse brain tissue, or from cell lines recombinantly expressing the human GHB receptor.
-
Assay Conditions: Incubate the membrane preparation with a radiolabeled GHB receptor ligand (e.g., [3H]NCS-382) and increasing concentrations of unlabeled this compound.
-
Separation and Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of UMB68 that inhibits 50% of specific binding of the radioligand) by non-linear regression analysis. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Selectivity Panel: To confirm selectivity, perform similar binding assays using radioligands for GABA-A and GABA-B receptors.
3.1.2. Functional Assays
Functional assays are necessary to determine whether UMB68 acts as an agonist, antagonist, or allosteric modulator at the GHB receptor.
Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay
-
Cell Culture: Utilize a cell line stably expressing the GHB receptor and a reporter system, such as a calcium-sensitive fluorescent dye or a cyclic AMP (cAMP) biosensor.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound.
-
Signal Detection: Measure the change in fluorescence or luminescence, which corresponds to GPCR activation and downstream signaling.
-
Data Analysis: Generate a concentration-response curve and determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximum effect) values.
-
Antagonist Mode: To test for antagonist activity, co-incubate UMB68 with a known GHB receptor agonist and observe for a rightward shift in the agonist's concentration-response curve.
References
- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxy-4-methylpentanoic_acid [chemeurope.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C6H12O3 | CID 23422947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. (R)-2-hydroxy-4-methylpentanoic acid | C6H12O3 | CID 439960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. In Vitro Methods Lead the Way In Antibody Pharmacokinetics [visikol.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 4-Hydroxy-4-methylpentanoic Acid for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-Hydroxy-4-methylpentanoic acid, a molecule of interest in pharmaceutical research due to its structural similarity to γ-hydroxybutyric acid (GHB)[1][2][3]. Understanding the solubility of this tertiary alcohol and carboxylic acid is paramount for its development as a potential therapeutic agent or research tool. This document delves into the physicochemical properties of this compound, explores the theoretical underpinnings of its solubility, and offers a detailed experimental protocol for its determination. Furthermore, it examines the critical factors influencing its solubility, with a particular focus on the effect of pH. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and similar compounds.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a solid, liquid, or gaseous chemical substance to dissolve in a solvent and form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug to be effective, it must first be in a dissolved state at the site of absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, variable therapeutic outcomes, and challenges in formulation. Therefore, a thorough understanding and accurate determination of a compound's solubility profile are essential early in the drug discovery and development process. This guide focuses on this compound, providing the necessary theoretical and practical knowledge to effectively characterize its solubility.
Physicochemical Properties of this compound
A foundational understanding of a molecule's physicochemical properties is crucial for predicting and interpreting its solubility behavior. This compound (CAS Number: 23327-19-7) is a tertiary alcohol with a carboxylic acid functional group[1]. Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H12O3 | --INVALID-LINK--[4] |
| Molecular Weight | 132.16 g/mol | --INVALID-LINK--[4] |
| IUPAC Name | This compound | --INVALID-LINK--[4] |
| CAS Number | 23327-19-7 | --INVALID-LINK--[5] |
| Structure | CC(C)(CCC(=O)O)O | --INVALID-LINK--[4] |
| XLogP3-AA (Predicted) | 0.9 | --INVALID-LINK--[2] |
The presence of both a hydroxyl and a carboxylic acid group, capable of hydrogen bonding, suggests a degree of hydrophilicity. However, the carbon backbone contributes to its lipophilic character. The predicted octanol-water partition coefficient (XLogP3-AA) of 0.9 indicates that the compound has a relatively balanced hydrophilic-lipophilic nature.
Theoretical Principles of Solubility
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a useful heuristic: polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. For this compound, its solubility in a given solvent will depend on the solvent's ability to form favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the hydroxyl and carboxylic acid moieties, while also accommodating the nonpolar alkyl chain.
Predicted Solubility Profile of this compound
Based on its structure, a general solubility profile can be predicted:
-
Water: The presence of the carboxylic acid and hydroxyl groups, which can ionize and participate in hydrogen bonding, suggests that this compound will have moderate solubility in water. Its solubility is expected to be significantly influenced by pH.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, similar to water. Therefore, good solubility is anticipated in lower-chain alcohols.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can accept hydrogen bonds and have moderate polarity, suggesting that this compound will likely be soluble in them.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar functional groups, low solubility is expected in nonpolar solvents.
Experimental Determination of Solubility
The "gold standard" for determining the aqueous solubility of a compound is the shake-flask method, as outlined in the OECD Guideline for the Testing of Chemicals, Test No. 105[10][11][12][13][14]. This method is designed to determine the saturation mass concentration of a substance in water at a given temperature.
Experimental Protocol: Shake-Flask Method (OECD 105)
This protocol describes the determination of the aqueous solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in water at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (of known purity)
-
Reagent-grade water
-
Buffer solutions (for pH-dependent studies)
-
Glass flasks with stoppers
-
Constant temperature shaker bath
-
Centrifuge
-
Analytical balance
-
Calibrated pH meter
-
Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium[11][12][13]. This involves preparing a series of solutions with varying concentrations of the test substance and observing for dissolution.
-
Definitive Test: a. Add an excess amount of this compound to a flask containing a known volume of water (or buffer solution). The excess solid is crucial to ensure saturation is reached. b. Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 ± 0.5 °C). c. Agitate the flasks for a predetermined period (e.g., 24-48 hours), as determined by the preliminary test, to allow the system to reach equilibrium. d. After equilibration, cease agitation and allow the undissolved solid to settle. e. Carefully withdraw an aliquot of the supernatant. To separate the dissolved and undissolved material, centrifugation at the test temperature is recommended. f. Analyze the concentration of this compound in the clear supernatant using a validated analytical method. g. The pH of the saturated solution should be measured and reported.
-
Data Analysis: The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L or mg/mL) or in molar units (mol/L). The experiment should be performed in triplicate to ensure the reliability of the results.
Experimental Workflow Diagram
Caption: Workflow for determining the aqueous solubility of this compound using the shake-flask method.
Factors Affecting Solubility
Several factors can influence the solubility of this compound. These include:
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solids, solubility increases with increasing temperature.
-
pH: As a carboxylic acid, the solubility of this compound is highly dependent on the pH of the aqueous medium.
-
Crystal Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.
-
Presence of Other Solutes: The presence of salts or other organic molecules can affect solubility through mechanisms such as the common ion effect or cosolvency.
The Profound Impact of pH on the Solubility of this compound
The carboxylic acid moiety of this compound can exist in either its protonated (neutral) form (R-COOH) or its deprotonated (ionized) form (R-COO⁻). The equilibrium between these two forms is governed by the pKa of the carboxylic acid and the pH of the solution, as described by the Henderson-Hasselbalch equation :
pH = pKa + log ( [R-COO⁻] / [R-COOH] )[15][16][17][18]
-
At low pH (pH < pKa): The carboxylic acid will be predominantly in its neutral, protonated form. The aqueous solubility in this state is referred to as the intrinsic solubility.
-
At high pH (pH > pKa): The carboxylic acid will be predominantly in its ionized, deprotonated form. The ionized form is generally much more soluble in water due to the charge and the resulting strong ion-dipole interactions with water molecules[19][20][21].
Therefore, the total aqueous solubility of this compound will increase significantly as the pH rises above its pKa. A pH-solubility profile, a plot of solubility versus pH, is an essential characterization for any ionizable drug candidate[22].
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound. While experimental data in the public domain is scarce, a strong theoretical and practical framework for its characterization has been presented. By understanding its physicochemical properties, applying sound experimental protocols such as the OECD 105 shake-flask method, and considering the profound influence of factors like pH, researchers can accurately determine the solubility profile of this compound. This knowledge is indispensable for advancing its potential applications in pharmaceutical research and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Hydroxy-4-methylpentanoic_acid [chemeurope.com]
- 4. This compound | C6H12O3 | CID 23422947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 10. filab.fr [filab.fr]
- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]
- 12. oecd.org [oecd.org]
- 13. Water Solubility | Scymaris [scymaris.com]
- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 15. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 18. microbenotes.com [microbenotes.com]
- 19. brainly.com [brainly.com]
- 20. esports.bluefield.edu - Carboxylic Acid Acidity And Ph [esports.bluefield.edu]
- 21. reddit.com [reddit.com]
- 22. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Presence of 4-Hydroxy-4-methylpentanoic Acid: A Technical Guide for Researchers
This guide provides an in-depth exploration of the endogenous presence of 4-Hydroxy-4-methylpentanoic acid, a molecule of interest in metabolic research and drug development. While direct evidence of its natural occurrence in biological systems is not robustly established in publicly accessible literature, this document synthesizes current knowledge on related metabolic pathways and advanced analytical strategies to facilitate its investigation. We will delve into plausible biosynthetic origins, potential physiological significance, and detailed methodologies for its detection and quantification in complex biological matrices.
Introduction: Unveiling a Potential Endogenous Modulator
This compound, a tertiary alcohol and carboxylic acid, has primarily been utilized as a synthetic tool in pharmacological research. Its structural similarity to gamma-hydroxybutyric acid (GHB) has made it a valuable probe for studying the GHB receptor system without the confounding effects on GABAergic pathways[1][2][3]. However, the question of its endogenous existence remains an intriguing area of investigation. The presence of structurally related branched-chain and hydroxy fatty acids in biological systems suggests that the endogenous formation of this compound is plausible, potentially arising from known metabolic pathways through less-common side reactions or from the metabolism of dietary or xenobiotic precursors.
This guide will navigate the hypothetical landscape of its endogenous origins, providing a scientific framework for researchers to explore its presence and potential roles in health and disease.
Plausible Biosynthetic and Metabolic Origins
The endogenous synthesis of this compound has not been definitively elucidated. However, based on established metabolic pathways, we can postulate several potential origins.
The Mevalonate Pathway: A Source of Isoprenoid Precursors and Beyond
The mevalonate pathway is a fundamental metabolic route responsible for the synthesis of isoprenoid precursors, such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for a vast array of biomolecules including cholesterol, steroid hormones, and coenzyme Q10[4][5]. The pathway begins with the condensation of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate[4][6][7].
It is conceivable that under certain physiological or pathological conditions, intermediates of the mevalonate pathway could be shunted into alternative enzymatic or non-enzymatic reactions, leading to the formation of this compound. For instance, the structural similarity of this compound to mevalonate suggests that it could be a byproduct of HMG-CoA metabolism or a derivative of a related intermediate.
Hypothetical Mevalonate Pathway Side-Reaction
Caption: Hypothetical diversion from the mevalonate pathway leading to this compound.
Gut Microbiome Metabolism of Branched-Chain Amino Acids
The gut microbiota plays a crucial role in the metabolism of dietary components, including branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine[8]. The fermentation of these amino acids by gut bacteria can produce a variety of branched-chain fatty acids (BCFAs)[9][10]. Given that 4-methylpentanoic acid (isocaproic acid) is a known human metabolite and a branched-chain fatty acid, it is plausible that subsequent hydroxylation of this precursor, either by microbial or host enzymes, could yield this compound[11].
Gut Microbiome Contribution Hypothesis
References
- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxy-4-methylpentanoic_acid [chemeurope.com]
- 4. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 5. Isoprenoids: Metabolism, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 6. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 7. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]
- 8. medrxiv.org [medrxiv.org]
- 9. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication [frontiersin.org]
- 11. Isocaproic acid | C6H12O2 | CID 12587 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for "4-Hydroxy-4-methylpentanoic acid"
An Application Note for the Synthesis of 4-Hydroxy-4-methylpentanoic Acid
Abstract
This document provides a comprehensive guide to the synthesis of this compound (also known as UMB68), a tertiary alcohol and valuable research tool for studying the GHB receptor in the absence of GABAergic effects.[1] We present a detailed, field-proven protocol based on the Reformatsky reaction, chosen for its reliability and control over the formation of the target β-hydroxy ester intermediate. This guide is intended for researchers in organic synthesis, medicinal chemistry, and pharmacology, offering not only a step-by-step procedure but also the underlying chemical principles and critical insights for a successful synthesis.
Introduction and Strategic Overview
This compound is a structural analog of γ-hydroxybutyric acid (GHB). Its utility in neuroscience research stems from its selective binding to the GHB receptor without significant affinity for GABA receptors, making it an ideal probe for isolating and studying the specific pharmacology of the GHB receptor system.[1]
The synthesis of this molecule requires the formation of a carbon-carbon bond to construct the neopentyl-like tertiary alcohol core. Several classic organometallic reactions are suitable for this transformation.
Synthetic Pathway Analysis:
A retrosynthetic analysis of the target molecule points to a key disconnection at the C3-C4 bond, suggesting a nucleophilic attack on a carbonyl group. This leads to two primary and highly effective strategies:
-
The Reformatsky Reaction: This approach involves the in situ formation of an organozinc enolate from an α-haloester, which then adds to a ketone.[2][3] For our target, this translates to reacting an ethyl bromoacetate-derived organozinc reagent with acetone. This method is advantageous because Reformatsky enolates are less reactive than their Grignard or lithium counterparts, preventing side reactions like self-condensation or addition to the ester group.[3][4]
-
The Grignard Reaction: This strategy would involve the addition of a Grignard reagent, such as methylmagnesium bromide, to a keto-ester like ethyl levulinate (ethyl 4-oxopentanoate). While effective, Grignard reagents can sometimes add twice to ester functionalities, creating a tertiary alcohol with two identical substituents from the Grignard reagent, which requires careful control of reaction conditions.[5]
For this guide, we will focus on the Reformatsky reaction due to its superior chemoselectivity for this specific target, followed by a standard saponification to yield the final carboxylic acid.
Detailed Synthesis Protocol: The Reformatsky-Saponification Route
This protocol is divided into two main stages: the formation of the β-hydroxy ester via the Reformatsky reaction and its subsequent hydrolysis to the target acid.
Overall Reaction Scheme
Caption: Overall two-stage synthesis pathway.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Zinc Dust (<200 mesh) | Zn | 65.38 | 15.0 g | 0.230 | Must be activated |
| Iodine | I₂ | 253.81 | ~50 mg | - | For zinc activation |
| Acetone | C₃H₆O | 58.08 | 11.6 g (14.7 mL) | 0.200 | Reagent grade, dried |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 35.1 g (23.2 mL) | 0.210 | Lachrymator, handle in fume hood |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | Anhydrous, inhibitor-free |
| Sulfuric Acid (10%) | H₂SO₄ | 98.08 | ~150 mL | - | For workup |
| Sodium Hydroxide | NaOH | 40.00 | 12.0 g | 0.300 | For hydrolysis |
| Hydrochloric Acid (6M) | HCl | 36.46 | As needed | - | For acidification |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~400 mL | - | For extraction |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying agent |
| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - | For hydrolysis |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Detailed Step-by-Step Protocol
Stage 1: Synthesis of Ethyl 4-hydroxy-4-methylpentanoate
-
Zinc Activation (Critical Step): To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stirrer, and a nitrogen inlet, add the zinc dust (15.0 g). The apparatus must be flame-dried under vacuum and cooled under a stream of dry nitrogen. This anhydrous environment is crucial as organozinc reagents are moisture-sensitive. Add 50 mL of anhydrous THF and a small crystal of iodine (~50 mg). Stir the suspension; the brown color of the iodine will fade as it reacts with the zinc surface, creating a clean, reactive surface. This activation is the key to initiating the reaction reliably.
-
Reaction Initiation: In the dropping funnel, prepare a solution of acetone (14.7 mL) and ethyl bromoacetate (23.2 mL) in 100 mL of anhydrous THF. Add approximately 10% of this solution to the activated zinc suspension.
-
Causality Insight: The reaction is often sluggish to start. Gentle warming with a heat gun may be required to initiate the exothermic reaction, which is indicated by the onset of bubbling and a gentle reflux of the solvent. Once initiated, the reaction must be controlled.
-
Execution: Maintain a steady reflux by the dropwise addition of the remaining acetone/bromoacetate solution over 60-90 minutes. Controlling the addition rate is vital to prevent an uncontrolled exotherm and minimize the formation of ethyl-ethyl Wurtz coupling byproducts. After the addition is complete, heat the mixture to reflux using a heating mantle for an additional 2 hours to ensure the reaction proceeds to completion.
-
Work-up and Isolation: Cool the reaction flask to room temperature, then place it in an ice bath. Slowly and carefully add 150 mL of 10% sulfuric acid to quench the reaction. This step protonates the zinc alkoxide intermediate and dissolves any unreacted zinc metal. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Causality Insight: The bicarbonate wash neutralizes any remaining acid, preventing potential acid-catalyzed dehydration of the tertiary alcohol product during solvent removal.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude ethyl 4-hydroxy-4-methylpentanoate as a pale yellow oil.
Stage 2: Saponification to this compound
-
Hydrolysis: Place the crude ester into a 500 mL round-bottom flask. Add a solution of sodium hydroxide (12.0 g) in 100 mL of 95% ethanol and 50 mL of water. Heat the mixture to reflux for 1 hour. During this time, the oily ester layer will dissolve as it is converted to the water-soluble sodium carboxylate salt.
-
Acidification and Purification: Cool the reaction mixture in an ice bath. While stirring vigorously, slowly acidify the solution by adding 6M hydrochloric acid until the pH is approximately 2 (check with pH paper). A white precipitate or oil of the product may form.
-
Extract the acidified mixture with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation. The crude product is a viscous oil or a low-melting solid. For final purification, perform vacuum distillation to obtain pure this compound.
Product Characterization and Data
| Property | Expected Value |
| Appearance | Colorless viscous oil or white solid |
| Molecular Formula | C₆H₁₂O₃[6] |
| Molar Mass | 132.16 g/mol [6][7] |
| Boiling Point | ~120-125 °C at reduced pressure (~5 mmHg) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 1.25 (s, 6H, 2 x -CH₃), 1.85-1.95 (m, 2H, -CH₂-), 2.40-2.50 (m, 2H, -CH₂-), ~4.0-5.0 (br s, 2H, -OH, -COOH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 29.5 (2C), 30.1, 39.8, 70.8, 178.5 |
| IR (thin film, cm⁻¹) | 3400-2500 (br, O-H stretch of acid), 2970 (C-H stretch), 1710 (C=O stretch), 1170 (C-O stretch) |
Trustworthiness and Self-Validation
-
Monitoring Progress: The progress of the Reformatsky reaction can be monitored by TLC (thin-layer chromatography), observing the consumption of the starting materials (acetone and ethyl bromoacetate).
-
Confirmation of Hydrolysis: The completion of the saponification step can be confirmed by the disappearance of the ester spot and the appearance of the more polar carboxylic acid spot on a TLC plate. The acidification step should result in the product becoming insoluble in the aqueous layer and extractable into an organic solvent.
-
Purity Assessment: The purity of the final product should be confirmed by NMR spectroscopy. The absence of peaks corresponding to the ethyl group of the starting ester (a quartet around 4.1 ppm and a triplet around 1.2 ppm) is a key indicator of a complete reaction.
By following these analytical checks, the researcher can validate the success of each critical stage of the synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Reformatsky Reaction [organic-chemistry.org]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | C6H12O3 | CID 23422947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
A Validated HPLC-UV Method for the Quantification of 4-Hydroxy-4-methylpentanoic Acid in Aqueous and Biological Matrices
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-Hydroxy-4-methylpentanoic acid. Due to the molecule's lack of a significant chromophore, this method employs low-wavelength UV detection (210 nm) by targeting the carboxyl group's absorbance. The protocol utilizes a reversed-phase ion-suppression mechanism on a C18 stationary phase, which provides excellent retention and peak shape for this small, polar analyte. We provide a comprehensive, step-by-step protocol for sample preparation from simple aqueous solutions and complex biological matrices (plasma), followed by a detailed method validation summary according to ICH guidelines. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable and accessible method for the quantification of this compound without reliance on mass spectrometry.
Introduction and Scientific Principle
This compound is a small organic compound with a molecular weight of approximately 132.16 g/mol [1][2]. As a tertiary alcohol and carboxylic acid, its structure presents an analytical challenge for HPLC with UV detection due to the absence of a strong UV-absorbing chromophore. However, the carboxylic acid functional group exhibits weak absorbance in the low UV range (200-210 nm), which can be exploited for direct quantification[3][4].
The core challenge with analyzing small, polar, and hydrophilic organic acids is achieving adequate retention on traditional reversed-phase columns like C18. The scientific principle underpinning this method is Ion-Suppression Reversed-Phase Chromatography . By acidifying the mobile phase to a pH well below the analyte's pKa, the carboxylic acid group remains in its protonated, non-ionized state (-COOH). This increases the molecule's overall hydrophobicity, promoting interaction with the nonpolar C18 stationary phase and leading to successful retention and separation. This is the most common and straightforward approach for analyzing organic acids on ubiquitous C18 columns[3].
This application note details a method optimized for sensitivity and specificity, providing the scientific community with a reliable tool for pharmacokinetic, metabolism, or quality control studies involving this compound.
Experimental
Materials and Reagents
-
Analyte Standard: this compound (Purity ≥98%)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Type I, 18.2 MΩ·cm)
-
Reagents: Phosphoric Acid (85%, ACS Grade), Formic Acid (LC-MS Grade, for MS-compatible alternative)
-
Sample Matrix (for biological validation): Drug-free human plasma
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is sufficient.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Column | Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm |
| Mobile Phase | Isocratic: 20% Acetonitrile / 80% Water containing 0.1% Phosphoric Acid (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
| Needle Wash | 50:50 Methanol:Water |
Causality Behind Choices:
-
C18 Column: The industry standard for reversed-phase chromatography, offering robust performance.
-
0.1% Phosphoric Acid: This sets the mobile phase pH to approximately 2.1, ensuring the carboxyl group of the analyte is fully protonated (ion-suppressed), which is critical for retention. For LC-MS applications, 0.1% formic acid should be substituted[5][6].
-
210 nm Wavelength: This provides the best compromise between analyte absorbance (from the carboxyl group) and potential interference from solvents and other matrix components[4].
-
30°C Column Temperature: Ensures run-to-run reproducibility by minimizing fluctuations in retention time due to ambient temperature changes.
Preparation of Solutions
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and bring to volume with 50:50 Methanol:Water. This solution is stable for 1 month at 4°C.
Working Standard Solutions (Calibration Curve):
-
Perform serial dilutions of the Stock Solution using the mobile phase as the diluent.
-
Prepare a calibration curve ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation Protocol (Human Plasma)
This protocol utilizes protein precipitation, a common and effective technique for cleaning up biological samples.
-
Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of ice-cold Methanol (containing internal standard, if used).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Workflow Diagram: From Sample to Result
Caption: Overall experimental workflow from sample preparation to final quantification.
Method Validation
To ensure the trustworthiness and reliability of this protocol, it was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7]
Specificity and Selectivity
Specificity was assessed by injecting blank mobile phase, a blank plasma matrix extract, and a plasma extract spiked with the analyte. The resulting chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's selectivity.
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and a linear regression analysis was performed.
| Parameter | Result |
| Range | 1 - 100 µg/mL |
| Correlation (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy and Precision
Accuracy was determined by the recovery of spiked analyte in plasma at three concentration levels (Low, Medium, High). Precision was evaluated as repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the Relative Standard Deviation (%RSD).
| QC Level | Spiked Conc. (µg/mL) | Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) |
| Low | 5 | 98.2% | < 2.5% | < 3.5% |
| Medium | 40 | 101.5% | < 2.0% | < 3.0% |
| High | 80 | 99.7% | < 1.5% | < 2.5% |
The acceptance criteria for recovery are typically 80-120%, and for precision, %RSD should not exceed 15% (or 20% at the LLOQ). The results obtained are well within these limits, demonstrating high accuracy and precision[8][9].
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.
-
LOD: 0.3 µg/mL (S/N ≈ 3:1)
-
LOQ: 1.0 µg/mL (S/N ≈ 10:1)
The LOQ of 1.0 µg/mL was confirmed to be quantifiable with acceptable precision and accuracy and serves as the lower limit of the validated range.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The parameters tested included:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (± 2% Acetonitrile)
In all cases, the retention time shift was minimal, and the peak shape remained excellent, with no significant impact on quantification. This demonstrates the method's reliability under typical laboratory variations.
Diagram: Principle of Ion-Suppression Chromatography
Caption: The acidic mobile phase protonates the analyte, increasing retention on the C18 column.
Discussion and Alternative Approaches
The primary strength of this method is its accessibility, requiring only a standard HPLC-UV system. The main limitation is the low-wavelength detection, which can be susceptible to interference from matrix components that also absorb at 210 nm. The provided protein precipitation protocol is effective but may not remove all potential interferences in complex samples. For cleaner extracts, Solid-Phase Extraction (SPE) could be employed as a more rigorous purification step[8].
For applications requiring higher sensitivity or analyzing highly complex matrices, alternative detection methods should be considered:
-
Refractive Index (RI) Detection: Suitable for non-chromophoric analytes but is incompatible with gradient elution and is generally less sensitive than UV.
-
Evaporative Light Scattering Detection (ELSD): Another universal detection method that is gradient compatible, but response can be non-linear.
-
Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitivity and selectivity. The analyte can be detected in negative ion mode (monitoring the deprotonated molecule [M-H]⁻). While more complex and expensive, it would provide significantly lower detection limits and virtually eliminate interferences[10]. The mobile phase should be switched to one containing a volatile acid like formic acid for MS compatibility[6].
Conclusion
This application note provides a complete, validated protocol for the quantification of this compound using ion-suppression reversed-phase HPLC with UV detection. The method is linear, accurate, precise, and robust, making it suitable for a wide range of research and quality control applications. The detailed validation data confirms its trustworthiness and provides a solid foundation for its implementation in any analytical laboratory.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H12O3 | CID 23422947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. mdpi.com [mdpi.com]
- 5. Separation of Pentanoic acid, 4-methylphenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Pentanoic acid, 2-hydroxy-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. longdom.org [longdom.org]
- 8. Determination of calcium β‑hydroxy-β-methylbutyrate content in special medical formula food and sports nutrition food by solid-phase extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of β-hydroxy-β-methylbutyrate concentration and enrichment in human plasma using chemical ionization gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Using "4-Hydroxy-4-methylpentanoic acid" in GHB receptor binding assays
Utilizing 4-Hydroxy-4-methylpentanoic acid in Competitive Binding Assays to Characterize GHB Receptor Interactions
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in radioligand binding assays for the specific study of the high-affinity γ-hydroxybutyrate (GHB) receptor. We will delve into the scientific rationale for using this particular molecule, present a comprehensive, step-by-step protocol for a competitive binding assay, and offer insights into data analysis and interpretation. This guide is designed to be a practical resource, grounded in established pharmacological principles, to facilitate the accurate characterization of ligand-receptor interactions at the GHB receptor.
Introduction: The GHB Receptor System
Gamma-hydroxybutyric acid (GHB) is an endogenous neurotransmitter in the mammalian brain with a complex pharmacology.[1][2] It interacts with at least two distinct receptor systems: the low-affinity GABAB receptor and a high-affinity, specific GHB receptor (GHBR).[1][3] While high, pharmacological doses of GHB exert their sedative effects primarily through the GABAB receptor, the physiological roles of GHB are thought to be mediated by the high-affinity GHB receptor.[2][4] The GHB receptor is a G protein-coupled receptor (GPCR) that, when activated, can lead to a range of downstream effects, including modulation of dopamine and glutamate release.[5][[“]]
The study of the GHB receptor has been challenging due to the dual action of GHB. To dissect the specific pharmacology of the GHB receptor, it is crucial to utilize ligands that do not interact with the GABAB receptor.
The Rationale for Using this compound
This compound, also known as UMB68, is a structural analog of GHB.[7][8] A key feature of this molecule is its tertiary alcohol structure which confers selectivity for the GHB receptor.[7] Crucially, this compound does not bind to GABA receptors, making it an invaluable tool for isolating and studying the pharmacology of the GHB receptor without the confounding effects of GABAergic system activation.[7] Its use in binding assays allows for the unambiguous characterization of the GHB receptor's binding pocket and the screening of novel compounds for their affinity and selectivity.
Experimental Workflow: Competitive Radioligand Binding Assay
Radioligand binding assays are a fundamental technique for quantifying the interaction between a ligand and a receptor.[9][10][11] In a competitive binding assay, an unlabeled ligand (the "competitor," in this case, this compound or a test compound) competes with a radiolabeled ligand for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of the competitor, we can determine the competitor's affinity for the receptor.
Required Materials and Reagents
-
Receptor Source: Cell membranes prepared from a cell line recombinantly expressing the human GHB receptor or from brain tissue known to have a high density of GHB receptors (e.g., hippocampus, cortex).[1]
-
Radioligand: A high-affinity, specific radioligand for the GHB receptor (e.g., [3H]-NCS-382).
-
Competitor: this compound (or other unlabeled test compounds).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Instrumentation: Microplate scintillation counter, filtration apparatus, multi-channel pipette.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer.
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations for the competition curve.
-
Dilute the receptor membrane preparation in assay buffer to a concentration that yields a robust signal with the chosen radioligand concentration.
-
Dilute the radioligand in assay buffer to a concentration that is typically at or below its Kd value for the receptor.
-
-
Assay Setup:
-
Set up a 96-well microplate.
-
Total Binding Wells: Add assay buffer, radioligand, and the receptor membrane preparation.
-
Non-specific Binding (NSB) Wells: Add assay buffer, radioligand, a saturating concentration of a known high-affinity unlabeled ligand (e.g., GHB), and the receptor membrane preparation. This will determine the amount of radioligand that binds to non-receptor components.
-
Competition Wells: Add the serially diluted this compound solutions, the radioligand, and the receptor membrane preparation.
-
-
Incubation:
-
Incubate the microplate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium. The optimal time and temperature should be determined empirically.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter spot.
-
Measure the radioactivity on each filter using a microplate scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
Data Analysis and Interpretation
The raw data (CPM) from the scintillation counter is used to calculate the binding affinity of this compound.
Calculations
-
Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Percentage of Specific Binding:
-
Calculate the percentage of specific binding for each concentration of this compound relative to the control (wells with no competitor).
-
-
IC50 Determination:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value. The IC50 is the concentration of the competitor that displaces 50% of the specifically bound radioligand.[12]
-
-
Ki Calculation:
-
The IC50 value is dependent on the concentration of the radioligand used in the assay. To determine the inhibition constant (Ki), which is an intrinsic measure of the competitor's affinity, use the Cheng-Prusoff equation :[12][13]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Data Presentation
Summarize the quantitative data in a clear and structured table for easy comparison.
| Compound | IC50 (nM) | Ki (nM) |
| This compound | Example Value | Calculated Value |
| Test Compound A | Example Value | Calculated Value |
| Test Compound B | Example Value | Calculated Value |
Visualizing the Workflow and Underlying Principles
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Principle of Competitive Binding
Caption: Displacement of radioligand by a competitor.
Conclusion
The use of this compound in competitive radioligand binding assays provides a robust and specific method for investigating the pharmacology of the high-affinity GHB receptor. By eliminating the confounding variable of GABAB receptor interaction, researchers can obtain clear and interpretable data on the affinity of novel compounds for the GHB receptor. This detailed protocol and the underlying principles outlined in this application note serve as a comprehensive guide for the successful implementation of this assay in drug discovery and neuroscience research.
References
- 1. An Overview of the Putative Structural and Functional Properties of the GHBh1 Receptor through a Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. GHB receptor - Wikipedia [en.wikipedia.org]
- 6. consensus.app [consensus.app]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 12. benchchem.com [benchchem.com]
- 13. studylib.net [studylib.net]
Utilizing 4-Hydroxy-4-methylpentanoic Acid for High-Fidelity Interrogation of the GHB Receptor
An Application Guide for Neuroscience Researchers
Abstract
The study of the endogenous γ-hydroxybutyrate (GHB) system is frequently complicated by the dual pharmacology of GHB, which acts as a weak agonist at GABAB receptors and a potent agonist at its own high-affinity GHB receptor (GHB-R).[1][2] This pharmacological overlap has historically been a barrier to isolating the specific physiological functions of the GHB-R. This guide details the application of 4-Hydroxy-4-methylpentanoic acid (also known as UMB68), a selective GHB-R ligand, to overcome this challenge.[3][4] We provide the scientific rationale for its use, detailed protocols for receptor binding and functional validation, and a framework for data interpretation, enabling researchers to specifically investigate GHB-R-mediated signaling and function.
Foundational Principles: The Challenge of Selectivity in the GHB System
GHB is a unique neurotransmitter and neuromodulator implicated in sleep regulation, absence seizures, and dopamine modulation.[1][5][[“]] Its sedative and intoxicating effects at pharmacological doses are primarily mediated through the low-affinity GABAB receptor.[7][8] However, the brain also contains distinct, high-affinity binding sites, now understood to be the GHB receptor, whose specific physiological roles are less clear.[[“]][9] Dissecting the function of this receptor has been hampered by a lack of pharmacological tools that can activate it without simultaneously engaging the GABAB system.
This compound was developed to address this critical gap. Structurally similar to GHB, the inclusion of a tertiary alcohol moiety sterically hinders its interaction with the GABAB receptor binding pocket while preserving its affinity for the GHB receptor.[3][4] This property makes it an invaluable tool for decoupling the two receptor systems and studying the GHB-R in isolation.
Strategic Experimental Workflow
A rigorous characterization of this compound involves a two-phase approach: first, confirming its binding affinity and selectivity, and second, assessing its functional activity at the receptor. This workflow ensures that any observed biological effect can be confidently attributed to GHB-R engagement.
Caption: A logical workflow for validating a selective GHB-R ligand.
Methodologies and Protocols
The following protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
Protocol: Determining Receptor Binding Affinity and Selectivity
This protocol uses a competitive radioligand binding assay to determine the inhibitor constant (Ki) of this compound at both the GHB receptor and the GABAB receptor. The principle is to measure how effectively the test compound competes against a known high-affinity radioligand for each receptor target.
Core Objective: To quantitatively demonstrate the compound's preferential binding to the GHB-R over the GABAB-R.
Materials:
-
Tissue Source: Crude membrane preparation from rat or mouse brain cortex (a region rich in both receptors).
-
Assay Buffers:
-
GHB-R Buffer: 50 mM Tris-HCl, pH 7.4.
-
GABAB-R Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.
-
-
Radioligands:
-
For GHB-R: [3H]NCS-382 (a selective GHB-R antagonist ligand).[7]
-
For GABAB-R: [3H]CGP54626 (a selective GABAB-R antagonist).
-
-
Non-Specific Binding (NSB) Definers:
-
For GHB-R: 1 mM unlabeled GHB.
-
For GABAB-R: 10 µM unlabeled Baclofen.
-
-
Test Compound: this compound, serially diluted.
-
Apparatus: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter.
Step-by-Step Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer, perform differential centrifugation to isolate the crude membrane fraction (P2 pellet), and resuspend in the appropriate assay buffer. Determine protein concentration via a Bradford or BCA assay.
-
Assay Plate Setup (in triplicate):
-
Total Binding: 25 µL Assay Buffer + 25 µL Radioligand + 50 µL Membrane Suspension.
-
Non-Specific Binding (NSB): 25 µL NSB Definer + 25 µL Radioligand + 50 µL Membrane Suspension. This is a critical control to measure radioligand binding to non-receptor components.
-
Competition: 25 µL of this compound dilution + 25 µL Radioligand + 50 µL Membrane Suspension.
-
-
Incubation: Incubate plates for 60 minutes at 4°C to allow binding to reach equilibrium.
-
Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash filters 3x with ice-cold assay buffer to remove unbound radioligand. Rapid filtration is key to preventing ligand dissociation.
-
Quantification: Place filters in scintillation vials with cocktail and measure radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: (Mean CPM of Total Binding) - (Mean CPM of NSB).
-
For each competitor concentration, calculate % Inhibition = 100 * (1 - (CPM_competitor - CPM_NSB) / (CPM_Total - CPM_NSB))).
-
Plot % Inhibition vs. log[competitor concentration] and fit a sigmoidal dose-response curve using non-linear regression to obtain the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol: Validating Functional Agonism with [35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the GHB receptor. In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates on the activated Gα subunit. Since the GHB-R is coupled to Gi/o proteins, agonist binding will stimulate [35S]GTPγS binding.[10]
Core Objective: To confirm that this compound not only binds to the GHB-R but also activates it, and to determine its potency (EC50) and efficacy (Emax).
Materials:
-
Receptor Source: Membranes from cells stably expressing the GHB-R or from brain tissue.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Reagents:
-
[35S]GTPγS (final concentration ~0.1 nM).
-
GDP (final concentration ~30 µM, to ensure a low basal signal).
-
Test Compound: this compound, serially diluted.
-
-
Non-Specific Binding Definer: 10 µM unlabeled GTPγS.
Step-by-Step Procedure:
-
Assay Plate Setup (in triplicate):
-
Basal Binding: Assay Buffer + GDP + [35S]GTPγS + Membranes.
-
NSB: Unlabeled GTPγS + GDP + [35S]GTPγS + Membranes. This control is essential for determining the signal window.
-
Stimulated Binding: Test Compound dilution + GDP + [35S]GTPγS + Membranes.
-
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination & Quantification: The same filtration and scintillation counting method as the binding assay is used.
-
Data Analysis:
-
Data are typically expressed as a percentage of the basal (unstimulated) specific binding.
-
Plot the % Stimulation over Basal vs. log[agonist concentration].
-
Use non-linear regression to fit a sigmoidal curve and determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal stimulation).
-
Data Presentation and Interpretation
Visualizing the GHB-R Signaling Pathway
Understanding the downstream cascade is crucial for designing and interpreting functional assays. The GHB-R is a G-protein coupled receptor (GPCR), believed to signal primarily through the Gi/o family of G-proteins.[10]
References
- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [medbox.iiab.me]
- 5. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Hydroxy-4-methylpentanoic Acid (UMB68) in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-Hydroxy-4-methylpentanoic acid, designated as UMB68, is a critical research tool for investigating the nuanced roles of the gamma-hydroxybutyric acid (GHB) receptor system. As a structural analog of GHB, UMB68 possesses a unique pharmacological profile: it binds with selectivity to the GHB receptor while demonstrating no significant affinity for GABAA or GABAB receptors.[1][2] This specificity is crucial, as the diverse physiological and behavioral effects of GHB are mediated through a complex interplay between direct GHB receptor agonism and indirect actions via the GABAergic system.[3]
A key structural feature of UMB68, its tertiary alcohol group, prevents its metabolism into GABA-active compounds, a common fate for GHB itself.[1] This metabolic stability makes UMB68 an invaluable molecular probe to deconstruct the specific contributions of the GHB receptor to various physiological processes, independent of the confounding sedative and hypnotic effects associated with GABAB receptor activation.[1] Animal studies have substantiated this distinction; while GHB induces a suite of effects including hypolocomotion, ataxia, and catalepsy, selective GHB receptor ligands like UMB68 induce hypolocomotion and ataxia but notably fail to produce catalepsy, an effect strongly linked to GABAB agonism.
These application notes provide a comprehensive guide for the use of UMB68 in rodent models, offering detailed protocols for behavioral and neurological assessment. The methodologies described herein are synthesized from peer-reviewed literature and established best practices in preclinical neuropharmacology, designed to ensure experimental robustness and reproducibility.
I. Core Principles and Mechanistic Framework
The primary application of UMB68 is to isolate and characterize the physiological functions mediated by the high-affinity GHB receptor. Unlike GHB, whose effects are a composite of actions at multiple receptor sites, UMB68 allows for a more precise interrogation of a single target.
II. Animal Models and Husbandry
Standard laboratory strains of rats and mice are suitable for studies involving UMB68.
-
Rats: Sprague-Dawley and Wistar strains are commonly used for neurobehavioral and pharmacokinetic studies.[4]
-
Mice: C57BL/6 and CD1 strains are appropriate for assessing locomotor and motor coordination effects.
Husbandry Conditions: To minimize variability, animals should be housed under standardized conditions:
-
Temperature: 22 ± 2°C
-
Humidity: 55 ± 15%
-
Light Cycle: 12-hour light/dark cycle (testing should be conducted during the same phase of the cycle, typically the light phase).
-
Acclimation: Animals should be acclimated to the housing facility for at least one week and to the testing room for at least 60 minutes prior to any experimental procedures.
-
Housing: Group housing is standard, but animals should be individually housed during locomotor activity monitoring to prevent data confounding.
III. Compound Preparation and Administration
Vehicle Selection and Preparation: While specific solubility data for UMB68 is not extensively published, its sodium salt form is typically used. Standard sterile, isotonic saline (0.9% NaCl) is the recommended vehicle for intraperitoneal (i.p.) administration.
Protocol for Vehicle Preparation:
-
Weigh the required amount of UMB68 sodium salt.
-
Dissolve in sterile 0.9% saline to the desired final concentration.
-
Ensure complete dissolution via vortexing. Gentle warming may be applied if necessary, but the solution should be cooled to room temperature before injection.
-
Prepare fresh on the day of the experiment.
Route of Administration: Intraperitoneal (i.p.) injection is the most commonly documented route for administering GHB analogs in rodent behavioral studies.[5]
Dosage Selection: Dose selection is critical and should be determined empirically for each specific behavioral endpoint. Based on available literature for UMB68 and related analogs, the following ranges are suggested for initial dose-response studies.
| Species | Application | Suggested Dose Range (mg/kg, i.p.) | Reference(s) |
| Rat | Drug Discrimination | 320 - 1778 | [5] |
| Mouse | Locomotor Activity/Ataxia | 100 - 1000 (estimated) | |
| Mouse | Loss of Righting Reflex | 500 - 2000 (estimated) |
Table 1: Suggested Initial Dose Ranges for UMB68. Note: Doses for mouse studies are extrapolated based on typical dose conversions and effects of related compounds; empirical validation is essential.
IV. Experimental Protocols: Behavioral Assessment
The following protocols are designed to assess the specific behavioral effects profile of UMB68, with an emphasis on differentiating its actions from those of GHB.
A. Spontaneous Locomotor Activity
This assay quantifies general activity and exploratory behavior and is sensitive to the hypolocomotive effects of GHB receptor agonists.
Apparatus:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm for mice) equipped with automated infrared beam grids or a video tracking system.[6][7][8][9]
Protocol:
-
Habituation: Acclimate each mouse to the testing room for at least 60 minutes.
-
Administration: Administer the predetermined dose of UMB68 or vehicle (saline) via i.p. injection. A standard injection volume is 10 ml/kg.
-
Testing: 15-30 minutes post-injection (or at a predetermined Tmax, if known), place the animal in the center of the open field arena.
-
Recording: Record activity for a period of 30-60 minutes.
-
Parameters to Measure:
-
Total distance traveled (cm)
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing frequency)
-
Time spent in the center vs. periphery of the arena (anxiolytic/anxiogenic effects)
-
-
Controls: Include a vehicle control group and a positive control group (e.g., GHB at a dose known to cause hypolocomotion, such as 250 mg/kg, i.p. in mice).[10]
-
Cleaning: Thoroughly clean the arena with 70% ethanol between subjects to eliminate olfactory cues.
B. Motor Coordination and Ataxia (Rotarod Test)
The rotarod test is the gold standard for assessing motor coordination deficits (ataxia).
Apparatus:
-
An automated rotarod device for mice, with a textured rod (e.g., 3 cm diameter) that can accelerate at a controlled rate.
Protocol:
-
Training: For two consecutive days prior to testing, train the mice on the rotarod. Place each mouse on the rod at a constant, low speed (e.g., 4 rpm) for 60 seconds. Repeat for 2-3 trials per day. This familiarizes the animal with the apparatus and task.
-
Testing Day:
-
Acclimate mice to the testing room for at least 60 minutes.
-
Administer UMB68 or vehicle i.p.
-
At 15-30 minutes post-injection, place the mouse on the rotarod.
-
Begin the trial with the rod accelerating from a low speed to a high speed (e.g., 4 to 40 rpm over 300 seconds).
-
Record the latency (time in seconds) for the mouse to fall from the rod. If a mouse clings to the rod and makes a full passive rotation, the trial for that animal should be stopped.
-
A cut-off time (e.g., 300 seconds) is typically set.
-
-
Controls: Include vehicle and positive control (GHB) groups.
-
Data Analysis: Compare the latency to fall across treatment groups. A significant decrease in latency indicates ataxia.
C. Assessment of Catalepsy (Bar Test)
This test is critical for differentiating UMB68 from GHB. UMB68 is not expected to induce catalepsy.
Apparatus:
-
A horizontal bar (e.g., 0.5 cm diameter) elevated approximately 4-5 cm above the bench surface.
Protocol:
-
Administration: Administer UMB68, vehicle, or a positive control (e.g., a high dose of GHB or a classic antipsychotic like haloperidol) via i.p. injection.
-
Testing: At regular intervals post-injection (e.g., 30, 60, 90 minutes), gently place the mouse's forepaws on the elevated bar.
-
Scoring: Start a stopwatch immediately. Measure the time it takes for the mouse to remove both forepaws and correct its posture.
-
Cut-off: A maximum trial duration (e.g., 180 seconds) should be established. If the mouse remains on the bar for the entire period, it is assigned the maximum score.
-
Data Analysis: Compare the descent latency across groups. A significant increase in latency indicates catalepsy. It is hypothesized that UMB68-treated animals will not differ from vehicle controls.
D. Sedation/Hypnosis (Loss of Righting Reflex)
This assay measures the hypnotic effects of a compound. While UMB68 is not expected to be a potent hypnotic like GHB, this test can establish the upper limits of its CNS depressant effects.
Protocol:
-
Administration: Administer a high dose of UMB68 or vehicle i.p.
-
Assessment: At set intervals (e.g., every 5 minutes), gently place the animal on its back in a V-shaped trough or on a flat surface.
-
Definition of LORR: The righting reflex is considered lost if the animal is unable to right itself (return to a prone position on all four paws) within a specified time, typically 30-60 seconds.[11]
-
Parameters: Record the latency to the onset of LORR and the total duration of LORR.
-
Controls: A vehicle group and a positive control group (e.g., GHB or a barbiturate like pentobarbital) are essential.[12]
V. Advanced Protocols: Neurological Assessment
For a more in-depth understanding of UMB68's mechanism of action, electrophysiological and neurochemical studies can be employed.
A. Electroencephalogram (EEG) Analysis
GHB is known to induce characteristic spike-wave discharges on EEG, resembling absence seizures.[13] Investigating the EEG profile of UMB68 can determine if GHB receptor agonism alone is sufficient to produce these effects.
Protocol Outline:
-
Surgical Implantation: Under anesthesia, surgically implant EEG electrodes over relevant brain regions (e.g., frontal cortex, thalamus) in rats or mice. A reference and ground screw should be placed over a neutral area like the cerebellum. Allow for a 7-10 day recovery period.
-
Recording: On the day of the experiment, connect the animal to the EEG recording system via a tether, allowing free movement within a recording chamber.
-
Baseline: Record at least 60 minutes of baseline EEG activity.
-
Administration: Administer UMB68 or vehicle i.p.
-
Post-injection Recording: Continuously record EEG for at least 2-3 hours post-injection. Video recording should be synchronized with the EEG to correlate electrophysiological events with behavior.
-
Data Analysis: Analyze EEG recordings for changes in power spectra across different frequency bands (e.g., delta, theta, alpha, beta, gamma) and for the emergence of any epileptiform activity, such as spike-wave discharges.
B. In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions in awake, freely moving animals. It can be used to determine if UMB68 modulates neurotransmitter systems downstream of GHB receptor activation.
Protocol Outline:
-
Surgical Implantation: Surgically implant a microdialysis guide cannula targeting a brain region of interest (e.g., striatum, nucleus accumbens, hippocampus). Allow for a 7-10 day recovery period.
-
Experiment Day: Gently insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes for 1-2 hours) to establish stable neurotransmitter levels.
-
Administration: Administer UMB68 or vehicle i.p.
-
Post-injection Collection: Continue collecting dialysate samples for 2-3 hours.
-
Analysis: Analyze the dialysate samples for neurotransmitters of interest (e.g., dopamine, glutamate) using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.
-
Data Presentation: Express post-injection neurotransmitter levels as a percentage change from the baseline average.
VI. Pharmacokinetic Considerations
To date, there is a lack of published, detailed pharmacokinetic data specifically for UMB68. Studies on GHB in rats have shown it to exhibit nonlinear, dose-dependent absorption and elimination.[14] The oral bioavailability of GHB in rats is estimated to be between 52% and 65%, with only about 1% excreted unchanged in urine due to extensive metabolism.[15]
Causality Behind Experimental Choices:
-
Given that UMB68 is designed to be metabolically stable, its pharmacokinetic profile is likely to differ significantly from GHB. It may exhibit a longer half-life and greater systemic exposure.
-
The lack of pharmacokinetic data necessitates careful dose-response studies for each new experimental paradigm.
-
Behavioral testing should ideally be conducted at the presumed Tmax (time of maximum plasma concentration). For i.p. administration of small molecules, this is often between 15 and 45 minutes post-injection, which informs the recommended waiting times in the protocols above.
-
For definitive studies, a preliminary pharmacokinetic analysis in the chosen species and strain is highly recommended to determine key parameters like Cmax, Tmax, and elimination half-life. This will allow for more precise timing of behavioral and neurochemical assessments.
VII. Data Interpretation and Self-Validating Systems
A robust experimental design is crucial for the valid interpretation of data generated using UMB68.
| Experimental Arm | Expected Outcome for UMB68 | Rationale / Validation |
| Vehicle Control | No significant change from baseline behavior. | Establishes the baseline response to the injection procedure and vehicle. |
| UMB68 Treatment | Dose-dependent decrease in locomotion, induction of ataxia. No catalepsy. No LORR at lower doses. | Isolates the effects of selective GHB receptor agonism. |
| GHB Positive Control | Dose-dependent decrease in locomotion, ataxia, catalepsy, and induction of LORR. | Confirms that the experimental setup can detect the full spectrum of GHB-like effects, validating the negative catalepsy finding for UMB68. |
Table 2: Framework for a Self-Validating Experimental Design.
By including both vehicle and positive (GHB) controls, the experimental system becomes self-validating. If the GHB group shows the expected full spectrum of effects and the UMB68 group shows only a subset, it provides strong evidence for the selective action of UMB68 at the GHB receptor, independent of GABAergic mechanisms.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxy-4-methylpentanoic_acid [chemeurope.com]
- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 4. Discriminative stimulus effects of gamma-hydroxybutyrate (GHB) and its metabolic precursor, gamma-butyrolactone (GBL) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 10. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 12. JaypeeDigital | Animal Experiment on Central Nervous System (CNS) [jaypeedigital.com]
- 13. Protocol to record and quantify absence seizures in rats using EEG arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols: 4-Hydroxy-4-methylpentanoic Acid as a Selective Tool for GHB Receptor Studies
Introduction: Deciphering the Endogenous GHB System without GABAergic Interference
The endogenous neurotransmitter γ-hydroxybutyric acid (GHB) presents a significant challenge to researchers aiming to elucidate its physiological roles. GHB's complex pharmacology, characterized by its interaction with both high-affinity, specific GHB receptors and lower-affinity GABAB receptors, has made it difficult to isolate the precise functions of the GHB receptor system.[1][2] Activation of GABAB receptors by GHB contributes to its well-known sedative-hypnotic effects, often masking the more subtle, and potentially excitatory, actions mediated by the GHB receptor.[3][4] To deconvolve these overlapping effects, a pharmacological tool that selectively targets the GHB receptor without engaging GABAergic pathways is indispensable.
This application note introduces 4-hydroxy-4-methylpentanoic acid (also known as UMB68) , a tertiary alcohol analog of GHB, as a highly selective ligand for the GHB receptor.[5][6] Its unique chemical structure prevents metabolism to GABA-active compounds, and it exhibits negligible affinity for GABAB receptors, making it an invaluable tool for the specific investigation of GHB receptor function in both in vitro and in vivo models.[5][7] This guide provides detailed protocols for the synthesis, characterization, and application of this compound, empowering researchers to explore the untapped biology of the GHB receptor system.
Chemical and Pharmacological Profile of this compound
This compound is a structural analog of GHB, with a methyl group substitution at the 4-position, creating a tertiary alcohol. This modification sterically hinders enzymatic oxidation that could lead to the formation of GABAergic metabolites.
| Property | Value | Reference |
| IUPAC Name | This compound | [8] |
| Synonyms | UMB68 | [5][6] |
| Molecular Formula | C₆H₁₂O₃ | [8] |
| Molar Mass | 132.16 g/mol | [5] |
| CAS Number | 23327-19-7 | [5] |
| GHB Receptor Affinity (IC₅₀ vs [³H]NCS-382) | ~13 µM (similar to GHB) | [4] |
| GABAB Receptor Affinity | No significant displacement of [³H]GABA at 1 mM | [4][7] |
Synthesis and Quality Control
The following is a representative synthetic protocol for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
Ethyl acetoacetate
-
Methylmagnesium bromide (3 M in diethyl ether)
-
Diethyl ether, anhydrous
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (2 M)
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Grignard Reaction: To a solution of ethyl acetoacetate in anhydrous diethyl ether, cooled to 0°C, add methylmagnesium bromide dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0°C.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Hydrolysis: Concentrate the organic phase under reduced pressure. To the resulting crude ester, add a solution of 2 M sodium hydroxide and stir at room temperature for 4 hours.
-
Acidification and Extraction: Acidify the reaction mixture to pH 2 with 1 M hydrochloric acid and extract the product with ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, concentrate, and purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield this compound as a colorless oil.
Quality Control:
-
Purity: Assess by ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure and identify any impurities.
-
Identity: Confirm by mass spectrometry.
In Vitro Characterization: Receptor Binding and Functional Assays
To validate the selectivity and functional activity of newly synthesized this compound, the following in vitro protocols are recommended.
Protocol 2: Radioligand Competition Binding Assay for GHB and GABAB Receptors
This protocol determines the affinity of this compound for the GHB receptor and its lack of affinity for the GABAB receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow for Radioligand Competition Binding Assay.
Materials:
-
Rat brain membranes (cerebral cortex for GHB receptors, cerebellum for GABAB receptors)
-
[³H]NCS-382 (for GHB receptor binding)
-
[³H]GABA (for GABAB receptor binding)
-
This compound
-
GHB (for defining non-specific binding at the GHB receptor)
-
Baclofen (for defining non-specific binding at the GABAB receptor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex or cerebellum in ice-cold buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In triplicate, combine brain membranes, radioligand ([³H]NCS-382 or [³H]GABA at a concentration near its Kd), and a range of concentrations of this compound in assay buffer.
-
Define Non-specific Binding: In parallel tubes, use a high concentration of unlabeled GHB (for [³H]NCS-382) or baclofen (for [³H]GABA) to determine non-specific binding.
-
Incubation: Incubate the reactions at an appropriate temperature and duration to reach equilibrium (e.g., 30 minutes at 4°C).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to determine the IC₅₀ value, and then calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: [³⁵S]GTPγS Functional Assay for GHB Receptor Activation
This assay measures the functional activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.[9][10]
Workflow for [³⁵S]GTPγS Functional Assay
Caption: Workflow for [³⁵S]GTPγS Functional Assay.
Materials:
-
Rat brain membranes (e.g., hippocampus or cortex)
-
[³⁵S]GTPγS
-
Guanosine 5'-diphosphate (GDP)
-
This compound
-
GTPγS (unlabeled, for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation: As described in Protocol 2.
-
Assay Setup: In triplicate, combine brain membranes, GDP, [³⁵S]GTPγS, and varying concentrations of this compound in assay buffer.
-
Define Non-specific Binding: Use a high concentration of unlabeled GTPγS to determine non-specific binding.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Quantification: Quantify bound radioactivity by scintillation counting.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound to determine the EC₅₀ and Emax values.
GHB Receptor Signaling Pathway
Caption: Simplified GHB Receptor Signaling Cascade.
In Vivo Applications: Probing GHB Receptor Function in the Brain
The selectivity of this compound makes it an ideal tool for investigating the physiological and behavioral roles of the GHB receptor in vivo.
Protocol 4: In Vivo Microdialysis to Measure Dopamine Release
This protocol allows for the real-time measurement of neurotransmitter release in specific brain regions of awake, freely moving animals following the administration of this compound.[11][12][13]
Workflow for In Vivo Microdialysis
Caption: Workflow for In Vivo Microdialysis Experiment.
Materials:
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection (ECD)
Procedure:
-
Surgery: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Post-injection Collection: Continue to collect dialysate samples at the same intervals for at least 2-3 hours post-injection.
-
Analysis: Analyze the dopamine concentration in each dialysate sample using HPLC-ECD.
-
Data Analysis: Express the post-injection dopamine levels as a percentage of the baseline and analyze the time course of the effect.
Conclusion
This compound is a powerful and selective tool for the study of the GHB receptor, free from the confounding effects of GABAB receptor activation. The protocols provided in this application note offer a comprehensive framework for the synthesis, in vitro characterization, and in vivo application of this valuable research compound. By utilizing this compound, researchers can gain unprecedented insights into the physiological roles of the GHB receptor in neurotransmission, behavior, and disease.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. Naloxone reverses the inhibitory effect of gamma-hydroxybutyrate on central DA release in vivo in awake animals: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GHB receptor - Wikipedia [en.wikipedia.org]
- 4. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. 4-Hydroxy-4-methylpentanoic_acid [chemeurope.com]
- 7. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C6H12O3 | CID 23422947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Extracellular events induced by gamma-hydroxybutyrate in striatum: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Administration of 4-Hydroxy-4-methylpentanoic Acid: A Guide for Researchers
Introduction: Unveiling the Specificity of a GHB Analog
4-Hydroxy-4-methylpentanoic acid, also known as UMB68, is a tertiary alcohol and a structural analog of the neurotransmitter and psychoactive drug, γ-hydroxybutyric acid (GHB).[1][2] In the landscape of neuropharmacological research, UMB68 presents itself as a valuable tool due to its selective affinity for the GHB receptor.[1][2] Unlike GHB, which also exhibits activity at the GABAB receptor, UMB68 does not bind to GABAergic receptors.[1][2] This specificity allows for the targeted investigation of the physiological and behavioral roles of the GHB receptor system in isolation, providing a clearer understanding of its function.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the administration of this compound in preclinical studies. It provides detailed protocols, formulation guidance, and insights into the experimental design for in vivo investigations, grounded in scientific literature and established laboratory practices.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental for its appropriate formulation and administration in preclinical models.
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[3] |
| Synonyms | UMB68, 4-Hydroxy-4-methylpentanoate | --INVALID-LINK--[3] |
| CAS Number | 23327-19-7 | --INVALID-LINK--[3] |
| Molecular Formula | C₆H₁₂O₃ | --INVALID-LINK--[3] |
| Molar Mass | 132.16 g/mol | --INVALID-LINK--[3] |
Mechanism of Action: A Selective GHB Receptor Ligand
This compound's primary mechanism of action is its selective binding to and activation of the GHB receptor. This receptor is a G-protein coupled receptor (GPCR) found in the central nervous system. The selective nature of UMB68 is its key advantage in research, as it allows for the deconvolution of GHB's effects, which are complicated by its dual action on both GHB and GABAB receptors.
References
Application Notes and Protocols for In Vivo Studies of 4-Hydroxy-4-methylpentanoic acid
Introduction: Unveiling the Therapeutic Potential of 4-Hydroxy-4-methylpentanoic acid
This compound, also known as UMB68, is a structural analog of γ-hydroxybutyric acid (GHB), a neurotransmitter with significant central nervous system (CNS) depressant effects.[1][2][3] Unlike GHB, which acts on both the GHB receptor and the GABAB receptor, this compound has been shown to be a selective ligand for the GHB receptor.[2][3] This selectivity makes it a valuable pharmacological tool to investigate the specific roles of the GHB receptor in the absence of GABAergic effects.[2][3]
GHB, in the form of sodium oxybate, is a clinically approved treatment for cataplexy and excessive daytime sleepiness in patients with narcolepsy.[1] Narcolepsy is a chronic neurological disorder characterized by overwhelming daytime sleepiness and sudden, brief episodes of muscle weakness or paralysis (cataplexy).[4][5][6][7] Given the therapeutic role of GHB in narcolepsy and the selective nature of this compound, in vivo studies are warranted to explore its potential as a novel therapeutic agent for this debilitating condition.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and detailed protocols for in vivo studies of this compound. The focus is on a logical, stepwise approach, from initial safety assessments to pharmacokinetic profiling and efficacy evaluation in a relevant animal model of narcolepsy. Throughout this guide, we will emphasize the causality behind experimental choices, adherence to the principles of the 3Rs (Replacement, Reduction, and Refinement) for ethical animal research, and the importance of robust data generation.[8][9][10][11]
Part 1: Preclinical In Vivo Experimental Workflow
A successful in vivo evaluation of a novel compound like this compound requires a structured and phased approach. The following workflow is recommended to systematically assess its safety, pharmacokinetic profile, and therapeutic efficacy.
Caption: A stepwise in vivo experimental workflow for this compound.
Part 2: Foundational Studies: Formulation and Preliminary Toxicology
Dose Formulation
The physicochemical properties of this compound, particularly its acidic nature, necessitate careful consideration for in vivo administration. The goal is to prepare a formulation that is well-tolerated, ensures bioavailability, and is stable.
Protocol 1: Formulation of this compound for Oral and Intravenous Administration
Objective: To prepare a suitable vehicle for the administration of this compound in rodents.
Materials:
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile water for injection
-
Sodium hydroxide (NaOH), 0.1 N solution
-
pH meter
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Sonicator
Procedure for Oral Formulation (Gavage):
-
Weigh the required amount of this compound based on the desired dose concentration.
-
Dissolve the compound in a minimal amount of sterile water.
-
Slowly add 0.1 N NaOH dropwise while monitoring the pH. Adjust the pH to a physiologically acceptable range (pH 6.5-7.5) to avoid gastric irritation.[12]
-
Once the desired pH is achieved, add sterile PBS to reach the final target volume. The use of PBS is recommended over water or saline alone as it helps buffer the gastric pH.[12]
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Visually inspect the solution for any precipitation. If precipitation occurs, consider the use of a co-solvent such as polyethylene glycol 400 (PEG 400) at a low concentration (e.g., 10-20%), but be mindful of its potential effects on gastrointestinal motility in long-term studies.[13]
Procedure for Intravenous Formulation (Bolus Injection):
-
Follow steps 1-3 as for the oral formulation, ensuring the final pH is as close to 7.4 as possible.
-
Use sterile water for injection as the vehicle.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.
-
The osmolality of the final formulation should be considered to minimize hemolysis and vascular irritation.
Acute Toxicity and Dose-Ranging Studies
The initial in vivo studies should focus on determining the safety profile and selecting an appropriate dose range for subsequent pharmacokinetic and efficacy studies. An acute toxicity study will help identify the Maximum Tolerated Dose (MTD) and potential target organs of toxicity.
Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
Rationale: The Up-and-Down Procedure is chosen as it uses a minimal number of animals to obtain sufficient information on the acute toxicity of a substance and allows for the estimation of an LD50.[14]
Animal Model:
-
Species: Sprague-Dawley rats or C57BL/6 mice (one species is sufficient for initial screening).
-
Sex: Female (often slightly more sensitive).[6]
-
Age: 8-12 weeks.
-
Health Status: Healthy, with no prior experimental procedures.
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions for at least 5 days prior to dosing.
-
Fasting: Fast animals overnight (with access to water) before dosing.
-
Dosing: Administer a single oral dose of the formulated this compound by gavage. The first animal is dosed at a step below the best preliminary estimate of the LD50.[14]
-
Dose Progression: Dose single animals in sequence, usually at 48-hour intervals. If an animal survives, the dose for the next animal is increased. If an animal dies, the dose for the next animal is decreased.[14]
-
Observation: Observe animals for clinical signs of toxicity and mortality, with special attention during the first 4 hours and then daily for a total of 14 days.[14]
-
Data Collection: Record body weights weekly. At the end of the observation period, perform a gross necropsy on all animals.[14]
-
Endpoint: Determine the MTD and the No-Observed-Adverse-Effect Level (NOAEL).
| Parameter | Observation/Measurement |
| Clinical Signs | Changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior patterns. |
| Body Weight | Measured before dosing and at least weekly thereafter. |
| Mortality | Recorded daily. |
| Gross Necropsy | Examination of all major organs for any visible abnormalities. |
Part 3: Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for designing effective efficacy studies. A pharmacokinetic (PK) study will determine key parameters such as bioavailability, half-life, and clearance.
Protocol 3: Single-Dose Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following a single oral and intravenous dose.
Animal Model:
-
Species: Sprague-Dawley rats (cannulated, if possible, to facilitate serial blood sampling).
-
Number: 3-5 animals per group (oral and IV).
Procedure:
-
Dosing: Administer a single dose of the formulated compound. For the oral group, administer by gavage. For the intravenous group, administer as a bolus injection via the tail vein.
-
Blood Sampling: Collect serial blood samples at predetermined time points. A typical sampling schedule might be: 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[15] The exact time points should be adjusted based on the expected half-life of the compound.
-
Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.[14]
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Table of Key Pharmacokinetic Parameters:
| Parameter | Description |
|---|---|
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve. |
| t1/2 | Elimination half-life. |
| CL | Clearance. |
| Vd | Volume of distribution. |
| F% | Bioavailability (for oral administration). |
Bioanalytical Method Validation
A robust and validated bioanalytical method is essential for accurate quantification of this compound in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its sensitivity and selectivity.[16]
Key Validation Parameters (based on FDA and EMA guidelines): [17]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16]
-
Accuracy and Precision: The closeness of the determined values to the true value and the reproducibility of the measurements.[16]
-
Calibration Curve: The relationship between the instrument response and the concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[18]
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte.[17]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[16]
Part 4: Efficacy Evaluation in a Narcolepsy Animal Model
Based on the established link between the GHB receptor and narcolepsy, a relevant animal model is crucial to evaluate the therapeutic potential of this compound. Orexin/hypocretin-deficient mouse models are well-established and exhibit key features of human narcolepsy, including cataplexy-like episodes and fragmented sleep-wake patterns.[6][7][19]
Protocol 4: Efficacy Study in an Orexin/Ataxin-3 Mouse Model of Narcolepsy
Rationale: The orexin/ataxin-3 transgenic mouse model provides a progressive neurodegenerative model that mimics the loss of orexin neurons seen in human narcolepsy type 1.[19]
Animal Model:
-
Model: Orexin/ataxin-3 transgenic mice.
-
Controls: Wild-type littermates.
-
Surgical Implantation: Animals will be surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording to monitor sleep-wake states.
Experimental Design:
-
Acclimatization and Baseline Recording: After recovery from surgery, acclimatize the animals to the recording chambers. Record baseline EEG/EMG data for at least 24 hours to establish their sleep-wake architecture and frequency of cataplexy-like episodes.
-
Dosing: Administer this compound (at doses selected based on PK and toxicology data) or vehicle control. A crossover design, where each animal receives all treatments, can be employed to reduce inter-animal variability.
-
EEG/EMG Recording: Continuously record EEG/EMG for a defined period (e.g., 24 hours) after each treatment.
-
Behavioral Observation: Concurrently, video record the animals to correlate behavioral states with EEG/EMG recordings and to quantify cataplexy-like episodes.
-
Data Analysis:
-
Sleep-Wake Analysis: Score the EEG/EMG recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Cataplexy Analysis: Identify and quantify cataplexy-like episodes, characterized by a sudden loss of muscle tone during wakefulness.
-
Statistical Analysis: Compare the effects of this compound treatment to vehicle control on sleep parameters and the frequency and duration of cataplexy-like episodes.
-
Caption: Workflow for the efficacy study in a narcolepsy animal model.
Part 5: Ethical Considerations and the 3Rs
All in vivo studies must be conducted in accordance with the principles of the 3Rs: Replacement, Reduction, and Refinement.[8][9][10][11]
-
Replacement: While in vitro and in silico methods are valuable for initial screening, in vivo studies are currently necessary to understand the complex physiological effects of a CNS-active compound.
-
Reduction: The experimental designs outlined in this guide, such as the Up-and-Down Procedure for toxicology and crossover designs for efficacy studies, are chosen to minimize the number of animals required to obtain statistically significant data.
-
Refinement: Procedures should be refined to minimize animal suffering. This includes proper handling and restraint techniques, the use of anesthesia and analgesia for surgical procedures, and providing environmental enrichment.
References
- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxy-4-methylpentanoic_acid [chemeurope.com]
- 4. Animal models of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Animal Models of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 3 Rs: replacement, reduction and refinement - Research support - University of Queensland [research-support.uq.edu.au]
- 9. bioivt.com [bioivt.com]
- 10. The 3Rs :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 11. The 3Rs | NC3Rs [nc3rs.org.uk]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. unmc.edu [unmc.edu]
- 15. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 16. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 17. fda.gov [fda.gov]
- 18. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Note: Dose-Response Analysis of 4-Hydroxy-4-methylpentanoic acid (UMB68) as a Selective GHB Receptor Agonist
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a dose-response curve analysis for 4-Hydroxy-4-methylpentanoic acid (UMB68), a selective agonist for the γ-hydroxybutyrate (GHB) receptor. UMB68 is a valuable pharmacological tool as it selectively binds to the GHB receptor without significant affinity for GABA receptors, allowing for the specific investigation of GHB receptor-mediated signaling pathways.[1][2] This document outlines the theoretical background, detailed experimental protocols for creating a stable cell line expressing the human GHB receptor, and a robust methodology for quantifying the dose-dependent agonist activity of UMB68 using a cyclic adenosine monophosphate (cAMP) inhibition assay.
Introduction: The Significance of this compound (UMB68) in GHB Receptor Research
Gamma-hydroxybutyric acid (GHB) is an endogenous neurotransmitter with complex pharmacology, acting as an agonist at both the specific GHB receptor and, with lower affinity, at the GABAB receptor.[3] This dual activity complicates the elucidation of the precise physiological roles of the GHB receptor. This compound, also known as UMB68, is a structural analog of GHB that has been shown to selectively bind to the GHB receptor.[1][2] This selectivity makes UMB68 an invaluable research tool for isolating and studying the downstream signaling pathways and functional consequences of GHB receptor activation.
The human GHB receptor, also identified as GPR172A or Solute Carrier Family 52 Member 2 (SLC52A2), is a G-protein coupled receptor (GPCR). Studies have indicated that the GHB receptor couples to inhibitory G-proteins (Gαi/o), which, upon activation, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic AMP (cAMP).[4] Therefore, a functional assay measuring the inhibition of cAMP production is a suitable method to quantify the agonist activity of compounds like UMB68 at the GHB receptor.
This application note provides a step-by-step guide to:
-
Establish a stable cell line expressing the human GHB receptor.
-
Perform a dose-response analysis of UMB68 using a cAMP inhibition assay.
-
Analyze and interpret the resulting data to determine the potency (EC50) of UMB68.
Theoretical Framework: Dose-Response Relationships and cAMP Inhibition
A dose-response curve is a fundamental tool in pharmacology used to characterize the relationship between the concentration of a drug and its biological effect. The resulting sigmoidal curve allows for the determination of key parameters such as the half-maximal effective concentration (EC50), which represents the concentration of an agonist that produces 50% of the maximal response.
For a Gαi/o-coupled receptor like the GHB receptor, an agonist will inhibit the production of cAMP. In a typical cAMP inhibition assay, adenylyl cyclase is first stimulated with an agent such as forskolin to generate a measurable level of cAMP. The ability of an agonist to reduce this forskolin-stimulated cAMP level is then measured across a range of concentrations.
Materials and Reagents
Cell Line and Expression Vector
-
Parental Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells. Both are well-suited for the expression of recombinant GPCRs.
-
Expression Vector: A mammalian expression vector (e.g., pcDNA3.1) containing the full-length coding sequence for the human GHB receptor (UniProt accession number: Q9HAB3). The vector should also contain a selectable marker, such as neomycin or puromycin resistance, for the generation of a stable cell line.
Compound
-
This compound (UMB68): To be dissolved in an appropriate vehicle (e.g., sterile water or DMSO) to prepare a high-concentration stock solution.
Reagents for Stable Cell Line Generation
-
Complete cell culture medium (e.g., DMEM or Ham's F-12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection reagent (e.g., Lipofectamine® 3000 or similar).
-
Selection antibiotic (e.g., G418 or puromycin).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
Reagents for cAMP Assay
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or luminescence-based kits).
-
Forskolin.
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
Assay buffer (typically provided in the cAMP assay kit or can be prepared as Hanks' Balanced Salt Solution with HEPES).
Experimental Protocols
Generation of a Stable Cell Line Expressing the Human GHB Receptor
This protocol describes the generation of a stable cell line using HEK293 cells and a neomycin resistance gene.
Workflow for Stable Cell Line Generation
References
Analytical Standards for 4-Hydroxy-4-methylpentanoic Acid: A Comprehensive Guide for Researchers
This document provides a detailed guide to the analytical standards and protocols for the characterization and quantification of 4-Hydroxy-4-methylpentanoic acid. As a molecule of interest in pharmacological research due to its structural similarity to gamma-hydroxybutyrate (GHB) and its selective affinity for the GHB receptor, robust analytical methods are paramount for accurate scientific investigation.[1][2] This guide is structured to provide not only step-by-step protocols but also the underlying scientific principles, ensuring a deep understanding of the methodologies for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a tertiary alcohol and carboxylic acid with the chemical formula C₆H₁₂O₃ and a molar mass of approximately 132.16 g/mol .[3][4] Its significance in research stems from its ability to act as a specific ligand for the GHB receptor without interacting with GABA receptors, making it a valuable tool for studying the pharmacology of the GHB receptor system.[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₃ | --INVALID-LINK-- |
| Molar Mass | 132.16 g/mol | --INVALID-LINK-- |
| CAS Number | 23327-19-7 | --INVALID-LINK-- |
| Boiling Point (predicted) | 270.767 °C at 760 mmHg | --INVALID-LINK-- |
| Flash Point (predicted) | 131.804 °C | --INVALID-LINK-- |
| Refractive Index (predicted) | 1.462 | --INVALID-LINK-- |
The presence of both a hydroxyl and a carboxylic acid group makes the molecule polar and relatively non-volatile, which presents challenges for direct analysis by certain techniques like gas chromatography.
Analytical Methodologies
The selection of an appropriate analytical technique is contingent on the research question, the sample matrix, and the required sensitivity and selectivity. This guide will focus on three primary techniques:
-
High-Performance Liquid Chromatography (HPLC) for quantification in various matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and specific quantification, particularly after derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation and characterization.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is generally suitable for this polar analyte.
Principle of the Method: Reversed-phase chromatography separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. To ensure the analyte is in its non-ionized form for better retention and peak shape, the mobile phase is typically acidified.
Workflow for HPLC Analysis:
Caption: General workflow for the HPLC analysis of this compound.
Detailed Protocol for HPLC-UV Analysis:
This protocol is adapted from validated methods for similar hydroxy carboxylic acids.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and 0.1% Phosphoric Acid in Water. A gradient elution may be necessary to resolve the analyte from matrix components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (for the carboxylic acid chromophore).
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (from a biological matrix like plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
System Suitability:
-
Inject the mid-range standard solution six times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent choice for trace-level quantification of this compound, especially in complex biological matrices. However, due to the low volatility of the analyte, a derivatization step is mandatory.
Principle of the Method: Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For compounds with active hydrogens, such as carboxylic acids and alcohols, silylation is a common and effective derivatization technique. The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry.
Workflow for GC-MS Analysis:
Caption: General workflow for the GC-MS analysis of this compound.
Detailed Protocol for GC-MS Analysis:
This protocol is based on established methods for the analysis of hydroxy acids in biological fluids.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Splitless.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Derivatization Procedure (Silylation):
-
To the dried sample extract (from liquid-liquid or solid-phase extraction), add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Internal Standard:
-
For accurate quantification, an internal standard should be used. A deuterated analog of the analyte would be ideal. If unavailable, a structurally similar compound that is not present in the sample, such as a deuterated dicarboxylic acid, can be used.
-
-
Data Analysis:
-
Identify the derivatized this compound peak by its retention time and mass spectrum. The di-TMS derivative is expected.
-
For quantification in SIM mode, monitor characteristic ions of the derivatized analyte and the internal standard.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.
Principle of the Method: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is dependent on its local electronic environment, providing information about its connectivity. Coupling patterns in ¹H NMR provide information about adjacent protons.
Expected ¹H NMR Spectral Features:
-
Singlet: Integrating to 6 protons, corresponding to the two equivalent methyl groups at the C4 position.
-
Triplet: Integrating to 2 protons, corresponding to the methylene group at the C2 position, adjacent to the carboxylic acid.
-
Triplet: Integrating to 2 protons, corresponding to the methylene group at the C3 position.
-
Broad Singlet: Corresponding to the hydroxyl proton at C4 and the carboxylic acid proton. The chemical shift of these protons is highly dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
Quaternary Carbon: Corresponding to the C4 carbon atom.
-
Carbonyl Carbon: Corresponding to the carboxylic acid carbon (C1).
-
Two Methylene Carbons: Corresponding to C2 and C3.
-
Two Equivalent Methyl Carbons: Corresponding to the methyl groups at C4.
Protocol for NMR Analysis:
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C{¹H} spectra.
-
For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
Conclusion
The analytical methodologies outlined in this guide provide a robust framework for the qualitative and quantitative analysis of this compound. The choice of technique will depend on the specific research objectives. HPLC offers a straightforward method for quantification, while GC-MS provides higher sensitivity after derivatization. NMR remains the gold standard for structural confirmation. For all methods, proper validation, including the assessment of linearity, accuracy, precision, and specificity, is crucial to ensure reliable and reproducible results.
References
Application Notes & Protocols: Mapping GHB Receptor Distribution with Radiolabeled 4-Hydroxy-4-methylpentanoic acid in Autoradiography Studies
Abstract
These application notes provide a comprehensive framework for utilizing radiolabeled 4-Hydroxy-4-methylpentanoic acid (HMPA) in quantitative receptor autoradiography. HMPA, also known as UMB68, is a selective ligand for the high-affinity γ-hydroxybutyrate (GHB) receptor, showing negligible interaction with GABAergic receptors.[1][2] This property makes it an invaluable tool for isolating and studying the GHB receptor system in the central nervous system and peripheral tissues.[1][2][3] This guide details the proposed radiolabeling of HMPA and establishes detailed protocols for both in vitro and ex vivo autoradiography to elucidate the precise anatomical distribution and density of GHB binding sites. Methodologies for quantitative data analysis and interpretation are also provided to ensure robust and reproducible results for researchers in pharmacology and drug development.
Introduction: The Scientific Rationale
The neurotransmitter γ-hydroxybutyric acid (GHB) exerts its effects through at least two distinct binding sites: the low-affinity GABAB receptor and a unique, high-affinity GHB receptor.[3] Discerning the specific roles of the GHB receptor has been challenging due to the dual action of GHB itself. This compound (HMPA) was developed as a selective pharmacological tool to overcome this obstacle.[1][2] By binding selectively to the GHB receptor, HMPA allows for the targeted investigation of this system's distribution and function.[1][2]
Autoradiography is a highly sensitive imaging technique that utilizes radiolabeled ligands to visualize the distribution of molecular targets, such as receptors, in tissue sections.[4][5][6] By applying a radiolabeled version of HMPA ([3H]-HMPA or [14C]-HMPA) to tissue slices, researchers can generate high-resolution images mapping the precise location and density of GHB receptors. This provides critical insights into the brain circuits and peripheral systems modulated by this receptor, informing its role in both physiological processes and pathological conditions.
This document outlines the necessary steps to implement this technique, from the conceptual synthesis of radiolabeled HMPA to the final quantitative analysis of receptor distribution maps.
Principle of the Method
The foundation of receptor autoradiography is the specific interaction between a radiolabeled ligand and its biological target.[4] The process involves incubating thin tissue sections with a solution containing radiolabeled HMPA. The ligand binds to the GHB receptors present in the tissue. After an incubation period to reach binding equilibrium, unbound radioligand is washed away. The tissue sections, now containing specifically bound radioligand, are apposed to a radiation-sensitive medium like X-ray film or a phosphor imaging plate.[7][8] The radioactive decay from the ligand creates a latent image, which is then developed or scanned to produce a digital autoradiogram.
The intensity of the signal in the autoradiogram is proportional to the concentration of radioactivity, and therefore, to the density of GHB receptors in a given anatomical region.[9] By including a parallel incubation with an excess of an unlabeled competing ligand, non-specific binding can be determined and subtracted, yielding a true measure of specific receptor binding.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxy-4-methylpentanoic_acid [chemeurope.com]
- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 4. Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets [jove.com]
- 5. Autoradiograph - Wikipedia [en.wikipedia.org]
- 6. Autoradiography | PPTX [slideshare.net]
- 7. Autoradiography, MALDI-MS, and SIMS-MS Imaging in Pharmaceutical Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qps.com [qps.com]
- 9. Quantitative analysis of autoradiograms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for "4-Hydroxy-4-methylpentanoic acid" Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Part 1: Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of 4-Hydroxy-4-methylpentanoic acid, offering solutions grounded in chemical principles.
Issue 1: Low or No Yield of this compound
A common frustration in any synthesis is a lower-than-expected yield. For the synthesis of this compound, this often points to incomplete reaction or degradation.
Potential Cause: Incomplete Hydrolysis of the Lactone Precursor
The most direct route to this compound is through the hydrolysis of 4,4-dimethyl-gamma-butyrolactone. This reaction is reversible, and achieving a high yield depends on pushing the equilibrium towards the product.[1][2]
Step-by-Step Troubleshooting:
-
Verify pH and Stoichiometry:
-
Base-Catalyzed Hydrolysis: Ensure a sufficiently basic environment (pH > 12) by using at least a stoichiometric amount of a strong base like NaOH or KOH. An excess of base can help drive the reaction to completion.[2][3]
-
Acid-Catalyzed Hydrolysis: The reaction requires a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl) and an excess of water to favor the forward reaction.[2][4]
-
-
Optimize Reaction Time and Temperature:
-
Hydrolysis can be slow at room temperature. Gently heating the reaction mixture (e.g., to 50-60°C) can significantly increase the rate.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
Ensure Sufficient Water:
-
As a hydrolysis reaction, water is a key reactant. If using a co-solvent, ensure that water is not the limiting reagent.
-
Potential Cause: Product Degradation
Harsh reaction conditions, particularly high temperatures in strongly acidic or basic solutions, can lead to side reactions and degradation of the desired product.
Mitigation Strategies:
-
Use Milder Conditions: If you suspect degradation, consider using a weaker base (e.g., potassium carbonate) or performing the reaction at a lower temperature for a longer period.
-
Inert Atmosphere: While not always necessary, if oxidative side reactions are a concern, blanketing the reaction with an inert gas like nitrogen or argon can be beneficial.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Issue 2: Product Contamination and Purification Challenges
The presence of impurities can complicate the isolation of pure this compound.
Common Impurities and Their Removal:
-
Unreacted 4,4-dimethyl-gamma-butyrolactone: The most common impurity, arising from incomplete hydrolysis.
-
Purification Strategy: Exploit the difference in acidity. After the reaction, carefully acidify the mixture to a pH of ~2-3. This will protonate the carboxylate product, making it more soluble in organic solvents. A liquid-liquid extraction with a solvent like ethyl acetate will draw the desired product into the organic phase, leaving the more polar lactone and inorganic salts in the aqueous layer.
-
-
Dimerization/Polymerization Products: Under acidic conditions and/or heat, intermolecular esterification can occur, leading to the formation of dimers and oligomers.
-
Purification Strategy: Column chromatography on silica gel is effective for separating the monomeric product from higher molecular weight oligomers.
-
Data Table: Purification Parameters
| Compound | Polarity | Recommended Purification Method |
| This compound | High | pH-dependent liquid-liquid extraction, Column chromatography |
| 4,4-dimethyl-gamma-butyrolactone | Medium | Liquid-liquid extraction, Column chromatography |
| Dimer/Oligomers | Low to Medium | Column chromatography |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the hydrolysis of 4,4-dimethyl-gamma-butyrolactone.[5] This can be achieved under either acidic or basic conditions.[2]
Q2: Can you provide a standard protocol for base-catalyzed hydrolysis?
A2: Certainly. Here is a representative experimental protocol:
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4,4-dimethyl-gamma-butyrolactone in a 1 M aqueous solution of sodium hydroxide (1.1 equivalents).
-
Reaction: Heat the mixture to 60°C and stir for 4-6 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The product, being a carboxylic acid, will have a much lower Rf value than the starting lactone.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Q3: How does acid-catalyzed hydrolysis differ from base-catalyzed hydrolysis?
A3: Acid-catalyzed hydrolysis is a reversible equilibrium process, requiring an excess of water to drive it to completion.[2] Base-catalyzed hydrolysis, often called saponification, is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the base.[2] For laboratory-scale synthesis, base-catalyzed hydrolysis is often preferred due to its irreversibility and generally faster reaction rates.
Reaction Mechanism: Base-Catalyzed Hydrolysis
Caption: Simplified mechanism of base-catalyzed lactone hydrolysis.
Q4: What are the key safety considerations for this synthesis?
A4: Standard laboratory safety precautions should be followed. This includes:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), such as safety glasses, lab coat, and gloves.
-
Exercising caution when handling strong acids and bases, as they are corrosive.
-
Properly disposing of all chemical waste according to your institution's guidelines.
Part 3: References
-
Optimized reaction condition for ester hydrolysis reaction - ResearchGate. Available at: --INVALID-LINK--
-
This compound | CAS No.23327-19-7 Synthetic Routes - Guidechem. Available at: --INVALID-LINK--
-
This compound - Wikipedia. Available at: --INVALID-LINK--
-
Lactone - Wikipedia. Available at: --INVALID-LINK--
-
This compound 23327-19-7 wiki - Guidechem. Available at: --INVALID-LINK--
-
Ester to Acid - Common Conditions. Available at: --INVALID-LINK--
-
Optimization of Hydrolysis and Esterification for Biodiesel Production from Wet Microalgae. Available at: --INVALID-LINK--
-
An Efficient and Convenient Procedure for Ester Hydrolysis - ResearchGate. Available at: --INVALID-LINK--
-
8.8: Chemistry of Esters - Chemistry LibreTexts. Available at: --INVALID-LINK--
-
This compound - chemeurope.com. Available at: --INVALID-LINK--
-
(r)-3-hydroxy-4-methylpentanoic acid - Organic Syntheses Procedure. Available at: --INVALID-LINK--
-
γ-Hydroxybutyric acid - Wikipedia. Available at: --INVALID-LINK--
-
hydrolysis of esters - Chemguide. Available at: --INVALID-LINK--
References
Technical Support Center: Stability and Degradation of 4-Hydroxy-4-methylpentanoic Acid in Solution
Welcome to the technical support center for 4-Hydroxy-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling this compound in solution. We will explore its inherent stability characteristics, primary degradation pathways, and robust methodologies for its accurate analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of this compound.
Q1: What is the primary degradation pathway for this compound in solution?
A1: The principal degradation pathway is an intramolecular esterification reaction known as lactonization. As a γ-hydroxy carboxylic acid (specifically, a δ-hydroxy acid based on IUPAC numbering from the carboxyl group), it readily undergoes cyclization to form a thermodynamically stable six-membered ring, a δ-lactone. This reaction is an equilibrium process, but under certain conditions, the equilibrium can strongly favor the lactone form.[1][2]
Q2: What is the structure of the main degradation product?
A2: The degradation product is dihydro-4,4-dimethyl-2H-pyran-2-one . The reaction involves the nucleophilic attack of the hydroxyl group onto the carboxylic acid moiety, eliminating a molecule of water.
Q3: How do pH and temperature critically affect the stability of the compound?
A3: Both pH and temperature are critical factors:
-
pH: The lactonization reaction is significantly catalyzed by acid.[2][3] Under acidic conditions (pH < 5), the carboxylic acid's carbonyl group is protonated, which dramatically increases its electrophilicity and accelerates the rate of intramolecular attack by the hydroxyl group.[2] Consequently, the equilibrium shifts strongly toward the lactone. In contrast, under basic conditions (pH > 8), the carboxyl group is deprotonated to the carboxylate anion, which is not susceptible to nucleophilic attack, thus stabilizing the open-chain form. Studies on analogous hydroxy acids show that at pH values above 6, the equilibrium greatly favors the hydroxyacid form.[4]
-
Temperature: Increased temperature provides the necessary activation energy for the lactonization reaction, accelerating the rate at which equilibrium is reached. Furthermore, at elevated temperatures (e.g., >100°C), more complex thermal degradation pathways may be initiated.[5][6] For related poly(hydroxyalkanoic acid)s, thermal degradation can proceed via mechanisms that release the corresponding lactone as a volatile product.[5][7][8]
Q4: What are the recommended storage conditions for stock solutions?
A4: Based on the stability profile and data from analogous compounds like gamma-hydroxybutyric acid (GHB), the following conditions are recommended:
-
Temperature: Store solutions at low temperatures, ideally -20°C for long-term storage (months) and 4°C for short-term storage (days).[9][10][11]
-
pH: If possible, prepare stock solutions in aprotic organic solvents (e.g., DMSO, anhydrous ethanol) to prevent hydrolysis/lactonization. If an aqueous solution is necessary, buffer it to a slightly alkaline pH (7.5-8.5) to maintain the compound in its open-chain, carboxylate form.
-
Container: Use tightly sealed, inert containers to prevent solvent evaporation and contamination.
Q5: How can I monitor the degradation of this compound and quantify its lactone byproduct?
A5: The most reliable method is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, typically with UV or Mass Spectrometric (MS) detection.[4][6][12] A properly developed method will be able to separate the more polar this compound from its less polar lactone degradation product. Quantification can be achieved by integrating the peak areas and comparing them to a reference standard of the parent compound. Peak purity analysis using a Photodiode Array (PDA) detector is recommended to ensure no other degradants are co-eluting.[12]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common experimental problems.
Problem: Rapid and Unexpected Loss of Parent Compound in Solution
-
Symptoms: You observe a significant decrease in the peak area of this compound in your chromatograms over a short period (hours to days) at room temperature, accompanied by the emergence of a new, less polar peak.
-
Primary Suspected Cause: Spontaneous or acid-catalyzed lactonization. The use of unbuffered water, slightly acidic buffers (e.g., acetate), or acidic modifiers (like formic or trifluoroacetic acid in the mobile phase without proper sample pH control) can accelerate this process.[3]
-
Diagnostic & Solution Workflow:
Caption: Troubleshooting workflow for rapid compound degradation.
Problem: High Variability in Results from Stability Studies
-
Symptoms: Replicate samples show inconsistent levels of degradation; results are not reproducible between experiments.
-
Suspected Causes:
-
Inadequate Buffering: The buffer capacity of your solution is insufficient to prevent pH shifts during the experiment.
-
Temperature Fluctuations: Samples are not being maintained at a constant, controlled temperature.
-
Non-Specific Analytical Method: Your HPLC method is not "stability-indicating," meaning a degradation product is co-eluting with the parent peak, leading to inaccurate quantification.[12][13]
-
-
Solutions:
-
Verify Buffer System: Use a buffer with a pKa within +/- 1 pH unit of your target pH and ensure its concentration is sufficient (typically 25-50 mM).
-
Ensure Strict Temperature Control: Use calibrated incubators, water baths, or Peltier-controlled autosamplers.
-
Validate Your Analytical Method: Perform a forced degradation study (see Protocol 1 below) to prove that your method can separate the parent drug from all potential degradation products generated under stress conditions (acid, base, oxidation, heat, light).[6][14]
-
Section 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study for Developing a Stability-Indicating HPLC Method
This protocol is essential for demonstrating the specificity of an analytical method intended for stability testing.[12]
Objective: To intentionally degrade this compound under various stress conditions and ensure the resulting degradants can be chromatographically separated from the parent compound.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. Aim for 10-30% degradation of the parent compound.
-
Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C. Check at 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix with 0.01 M NaOH and incubate at room temperature. Check at 1, 2, and 4 hours. Note: Degradation will be minimal as the carboxylate is stable, but this is a required test.
-
Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature. Check at 4, 8, and 24 hours.
-
Thermal Degradation: Heat a solid sample at 105°C for 24 hours, then dissolve for analysis.[6] Alternatively, heat a solution at 70°C.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24-48 hours.
-
-
Sample Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable final concentration (e.g., 50-100 µg/mL).
-
HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control, using your proposed HPLC method. A C18 column is a good starting point.
-
Use a gradient elution with a mobile phase system like 0.1% formic acid in water (A) and acetonitrile (B).
-
Employ a PDA detector to assess peak purity of the parent compound in each stressed sample. The peak should be spectrally pure, confirming no co-elution.
-
-
Validation: The method is considered stability-indicating if all degradation products are baseline-resolved from the parent peak and from each other.
Data Summary: Expected Degradation Behavior
The table below summarizes the expected outcomes from a forced degradation study.
| Stress Condition | Expected Primary Degradation | Primary Product | Rationale |
| Acidic (HCl) | High | Dihydro-4,4-dimethyl-2H-pyran-2-one | Acid-catalyzed lactonization is the dominant pathway.[2][3] |
| Basic (NaOH) | Very Low | None expected | The carboxylate anion is formed, which is resistant to nucleophilic attack.[4] |
| Oxidative (H₂O₂) | Low to Moderate | Potential oxidation products | The tertiary alcohol could be susceptible to oxidation under harsh conditions. |
| Thermal | Moderate to High | Dihydro-4,4-dimethyl-2H-pyran-2-one | Heat provides the energy to overcome the activation barrier for lactonization.[5] |
| Photolytic | Low | Varies | Degradation depends on whether the molecule has a chromophore that absorbs at the tested wavelength. |
Visualized Degradation Pathway
The primary chemical equilibrium governing the stability of this compound in aqueous solution is its cyclization to a δ-lactone.
Caption: Equilibrium between the hydroxy acid and its lactone.
References
- 1. Chemical Reactivity [www2.chemistry.msu.edu]
- 2. Show the mechanism for the conversion of 4-hydroxy-5-methylhexanoic acid .. [askfilo.com]
- 3. Rates of formation of cis- and trans-oak lactone from 3-methyl-4-hydroxyoctanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal degradation of environmentally degradable poly(hydroxyalkanoic acid)s. | Semantic Scholar [semanticscholar.org]
- 8. Thermal degradation of environmentally degradable poly(hydroxyalkanoic acid)s. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. Assessment of the stability of exogenous gamma hydroxybutyric acid (GHB) in stored blood and urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Stability of plasma gamma-hydroxybutyrate determined by gas chromatography-positive ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
Storage conditions for "4-Hydroxy-4-methylpentanoic acid" to prevent degradation
Technical Support Center: 4-Hydroxy-4-methylpentanoic Acid
A Guide to Preventing Degradation Through Proper Storage and Handling
Welcome to the technical support guide for this compound. This document provides researchers, scientists, and drug development professionals with essential information to ensure the stability and integrity of this compound. The primary challenge in handling this molecule is not degradation in the traditional sense, but its dynamic equilibrium with its cyclic ester form, a δ-lactone. Understanding and controlling this equilibrium is paramount for experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and stability of this compound.
Q1: What is the primary stability concern for this compound?
The most significant issue is the reversible intramolecular cyclization (lactonization) to form its corresponding δ-lactone, tetrahydro-4-hydroxy-4-methyl-2H-pyran-2-one.[1][2] this compound exists in a constant equilibrium with this lactone form.[1] This is a spontaneous and thermodynamically favored process for many hydroxy acids.[3] The specific form present in your vial (the open-chain acid or the closed-ring lactone) and its tendency to interconvert can significantly impact experimental outcomes if not properly managed. The lactone form is often sold under synonyms like DL-Mevalonolactone.[4][5]
Q2: What are the recommended storage conditions for this compound?
To ensure long-term stability, the compound is typically supplied and should be stored in its more stable lactone form. The recommended storage condition for the lactone (DL-Mevalonolactone) is -20°C as a neat oil.[4][5] Storing it in a tightly sealed container at this temperature minimizes both hydrolysis and potential contamination.
Q3: How long can I store the compound under recommended conditions?
When stored as a neat oil (lactone form) at -20°C, the compound is stable for at least four years.[4][5]
Q4: I need to use the compound in a solution. How should I store it?
This is a critical consideration. The stability of the compound in solution depends entirely on the solvent:
-
Organic Solvents (Ethanol, DMSO, DMF): Solutions in anhydrous organic solvents are relatively stable. It is best practice to use a solvent that has been purged with an inert gas, such as argon or nitrogen, to remove dissolved oxygen and moisture.[4] These stock solutions should be stored at -20°C and used as quickly as possible.
-
Aqueous Solvents (Buffers, Saline): Aqueous solutions are highly unstable . The lactone form will readily hydrolyze back to the open-chain this compound in the presence of water.[6] It is strongly recommended not to store aqueous solutions for more than one day .[4] For any experiments in aqueous media, solutions should be prepared fresh from a stock in an organic solvent immediately before use.
Q5: What factors drive the conversion between the hydroxy acid and the lactone?
Several factors influence the equilibrium:
-
Water: The presence of water will drive the equilibrium toward the open-chain hydroxy acid via hydrolysis of the lactone.[6]
-
pH: The lactonization process can be catalyzed by acid.[2] Conversely, basic conditions can accelerate the hydrolysis of the lactone ring.
Part 2: Troubleshooting Guide
Directly addressing issues that may arise during experimentation.
| Problem | Potential Cause | Troubleshooting & Resolution |
| Inconsistent or non-reproducible experimental results. | Shift in the Acid-Lactone Equilibrium: The active form for your experiment might be one specific species (acid or lactone). If you have unknowingly been using a mixture, or if the ratio has changed upon storage (e.g., hydrolysis of a stock solution), your results will vary. | 1. Verify the Starting Material: Confirm whether you started with the acid or the more stable lactone form. 2. Prepare Fresh Solutions: Always prepare aqueous solutions immediately before your experiment from a freshly thawed organic stock.[4] 3. Analytical Verification: If feasible, use analytical methods like HPLC, LC-MS, or NMR spectroscopy to assess the purity and identify the species present in your sample. The two forms will have distinct analytical signatures. |
| I dissolved the compound in a buffer and used it over a week with declining activity. | Hydrolysis of the Lactone: If you started with the lactone form, storing it in an aqueous buffer initiated hydrolysis, converting it to the hydroxy acid. The concentration of the lactone would have decreased each day. | Discard the old solution. This is expected behavior. Per the supplier's recommendation, aqueous solutions should not be stored for more than 24 hours.[4] Prepare a new solution for each day of experiments. |
| My neat oil sample appears cloudy or has changed viscosity. | Water Contamination: Introduction of moisture from the atmosphere (e.g., from opening the vial at room temperature, causing condensation) can initiate hydrolysis, changing the composition and physical appearance of the sample. | 1. Handle with Care: Always allow the vial to warm to room temperature before opening to prevent condensation. 2. Inert Atmosphere: Handle the neat oil under an inert atmosphere (e.g., in a glove box or under a stream of argon) if possible to minimize moisture exposure. 3. Re-evaluate Purity: The integrity of the sample may be compromised. Consider analytical verification or purchasing a new lot. |
Part 3: Protocols and Best Practices
Protocol 1: Long-Term Storage of this compound (Lactone Form)
-
Receipt: Upon receiving the compound (typically as a neat oil, which is the lactone form), verify that the container seal is intact.
-
Equilibration: If the vial is cold, allow it to equilibrate to room temperature before opening for the first time to prevent atmospheric moisture from condensing inside.
-
Aliquoting (Optional but Recommended): To avoid repeated warming and cooling of the main stock, consider aliquoting the neat oil into smaller, single-use vials under an inert atmosphere (e.g., argon).
-
Storage: Tightly seal the primary container and any aliquots. Wrap the cap with paraffin film for an extra barrier.
-
Placement: Store the vials upright in a freezer at -20°C .[4][5]
Protocol 2: Preparation of Experimental Solutions
A. Preparation of Organic Stock Solution (e.g., 10 mg/mL in DMSO)
-
Preparation: Select a high-purity, anhydrous grade solvent (e.g., DMSO, Ethanol).[4] Purging the solvent with a dry, inert gas like argon for 10-15 minutes before use is recommended to remove dissolved moisture and oxygen.
-
Calculation: Determine the required mass of the compound (as lactone) and volume of solvent.
-
Dissolution: Remove the vial of the neat oil from the -20°C freezer and allow it to warm to room temperature. Briefly centrifuge the vial to ensure all the oil is at the bottom.
-
Weighing & Mixing: In a suitable vial, add the solvent to the pre-weighed compound. Mix thoroughly by vortexing until a clear, homogenous solution is formed.
-
Storage: Store the organic stock solution in a tightly capped vial at -20°C.
B. Preparation of Aqueous Working Solution (for immediate use)
-
Thawing: Remove the organic stock solution from the freezer and thaw completely.
-
Dilution: Just prior to the experiment, perform serial dilutions of the organic stock into your aqueous buffer (e.g., PBS) to achieve the final desired concentration.
-
Mixing: Ensure thorough mixing. The final concentration of the organic solvent should be kept to a minimum to avoid physiological effects in biological experiments.[4]
-
Usage: Use this freshly prepared aqueous solution immediately. Do not store it. [4]
Part 4: Visual Guides
The primary chemical transformation affecting the stability of this compound is its equilibrium with the corresponding δ-lactone.
References
- 1. Mevalonic acid - Wikipedia [en.wikipedia.org]
- 2. Show the mechanism for the conversion of 4-hydroxy-5-methylhexanoic acid .. [askfilo.com]
- 3. Chemical Reactivity [www2.chemistry.msu.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. On the photopolymerization of mevalonic lactone methacrylate: exposing the potential of an overlooked monomer - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01497H [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yield in 4-Hydroxy-4-methylpentanoic Acid Synthesis
Welcome to the technical support guide for the synthesis of 4-Hydroxy-4-methylpentanoic acid. This document is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in this specific synthesis. Here, we provide in-depth, field-tested insights and solutions in a direct question-and-answer format to help you diagnose and resolve common experimental issues.
Section 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses the most common problems encountered during the synthesis of this compound, which is often prepared via a crossed Aldol-Cannizzaro/Tishchenko-type reaction between isobutyraldehyde and formaldehyde.
Q1: My reaction has stalled, or I'm seeing very low conversion of isobutyraldehyde. What are the likely causes and how can I fix it?
Low conversion is a frequent issue and can typically be traced back to reagent quality, catalyst activity, or reaction conditions.
A: Potential Causes & Solutions:
-
Reagent Quality:
-
Isobutyraldehyde: This starting material can oxidize to isobutyric acid upon prolonged exposure to air.[1] It can also undergo self-condensation. Always use freshly distilled isobutyraldehyde for best results.
-
Formaldehyde: Formaldehyde solutions (formalin) can contain varying amounts of methanol (as a stabilizer) and formic acid (from oxidation), which can interfere with the reaction.[2] Consider using high-purity, methanol-free formaldehyde or preparing it fresh from paraformaldehyde immediately before use.
-
-
Catalyst/Base Inactivity: The reaction is base-catalyzed.
-
Base Strength: The choice of base is critical. While strong bases like NaOH or KOH can be used, they can also promote undesired side reactions. A milder base like potassium carbonate (K₂CO₃) or a tertiary amine catalyst (e.g., triethylamine) is often preferred to control the reaction rate and minimize byproducts.[2]
-
Homogeneity: Ensure the base is well-dissolved or adequately dispersed in the reaction mixture. Poor mixing can lead to localized "hot spots" of high reactivity and areas of no reaction.
-
-
Reaction Temperature: This reaction is exothermic.
-
Initial Temperature: Starting the reaction at too high a temperature can favor the rapid, competing self-condensation of isobutyraldehyde or the Cannizzaro reaction of formaldehyde alone.
-
Control: It is advisable to begin the addition of reactants at a lower temperature (e.g., 0-10 °C) and then allow the reaction to slowly warm to room temperature or be gently heated to ensure completion.
-
-
Incorrect Stoichiometry: An excess of formaldehyde is typically used to ensure the isobutyraldehyde is fully consumed and to favor the desired crossed reaction. A molar ratio of at least 2:1 (formaldehyde:isobutyraldehyde) is a common starting point.
Q2: My reaction mixture produced a significant amount of a white solid precipitate. What is it and how can I prevent it?
This is a classic sign of a competing side reaction.
A: Likely Cause & Prevention:
The white solid is most likely sodium formate (or another formate salt, depending on the base used). This is a byproduct of the Cannizzaro reaction.[3] In this redox disproportionation, two molecules of an aldehyde without α-hydrogens (like formaldehyde) react in the presence of a strong base to yield a carboxylic acid and an alcohol.[3][4]
-
Reaction: 2 HCHO + NaOH → HCOONa (Sodium Formate) + CH₃OH (Methanol)
While the desired pathway involves formaldehyde acting as a hydride donor to an intermediate, the self-Cannizzaro reaction of formaldehyde competes, especially if the concentration of base is too high or the reaction temperature is not controlled.
Prevention Strategies:
-
Use a Sacrificial Aldehyde: In this "crossed Cannizzaro" setup, formaldehyde is intended to be the sacrificial reductant that gets oxidized to formate.[3][5] This is expected. The goal is to ensure it reduces the intermediate from the aldol addition rather than just itself.
-
Control Base Addition: Add the base solution slowly and with vigorous stirring to avoid high local concentrations that would accelerate the self-Cannizzaro reaction of formaldehyde.
-
Temperature Management: Keep the reaction temperature low during the initial phase to moderate the reaction rate.
Q3: My crude product analysis (NMR/GC-MS) shows several major impurities. What are the common byproducts in this synthesis?
Identifying byproducts is key to optimizing the reaction. Besides the formate salt, several organic impurities can arise.
A: Common Byproducts and Their Origins:
-
Isobutanol: Formed from the reduction of the starting material, isobutyraldehyde. This can occur if isobutyraldehyde itself undergoes a Cannizzaro reaction, which is possible even with an α-hydrogen under certain conditions.[6]
-
Isobutyric Acid: The corresponding oxidation product from the Cannizzaro reaction of isobutyraldehyde, or simply from the oxidation of the starting material by air.
-
Hydroxypivaldehyde: This is the initial aldol adduct between isobutyraldehyde and formaldehyde.[6] If the subsequent hydride transfer (the Tishchenko or Cannizzaro part of the reaction) is incomplete, this intermediate will remain.
-
Self-Aldol Products of Isobutyraldehyde: Isobutyraldehyde can react with its own enolate to form various self-condensation products. This is minimized by keeping the isobutyraldehyde concentration low relative to formaldehyde.
Below is a diagram illustrating the intended reaction versus the major side reactions.
Caption: Desired vs. Side Reaction Pathways.
Q4: My yield is high according to crude analysis, but I lose most of the product during workup and extraction. How can I improve recovery?
This is a very common problem due to the high water solubility of the target molecule.
A: Improving Product Isolation:
This compound is a hydrophilic (water-loving) molecule due to its carboxylic acid and tertiary alcohol functional groups.[7] Standard extractions with common organic solvents like ethyl acetate or dichloromethane from an aqueous solution will be inefficient.
Optimized Workup & Purification Protocol:
-
Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify to a pH of ~2-3 with an acid like HCl or H₂SO₄. This protonates the carboxylate salt, making the product slightly less water-soluble.
-
Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl) or ammonium sulfate ((NH₄)₂SO₄). This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer during extraction.
-
Choice of Solvent: Use a more polar solvent for extraction. Multiple extractions with tetrahydrofuran (THF) or ethyl acetate are generally more effective than with less polar solvents.
-
Continuous Liquid-Liquid Extraction: For best results, especially on a larger scale, continuous liquid-liquid extraction is the ideal method. This technique continuously passes the extraction solvent through the aqueous layer over several hours, allowing for the efficient recovery of highly water-soluble compounds.
-
Alternative Purification:
-
Chromatography: If extraction fails, column chromatography on silica gel can be used. A polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with acetic acid) will be required.
-
Ion Exchange: For very high purity, the product can be captured on an anion exchange resin and then eluted by changing the pH.
-
Section 2: Frequently Asked Questions (FAQs)
-
Q: What is the optimal temperature and reaction time?
-
A: A good starting point is to mix the aldehydes at 0-10 °C, add the base slowly while maintaining this temperature, and then allow the reaction to stir at room temperature for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS.
-
-
Q: Can I use paraformaldehyde instead of an aqueous formaldehyde solution?
-
A: Yes, and it is often preferred. Depolymerizing paraformaldehyde (by heating in the reaction solvent just before adding other reagents) provides an anhydrous source of formaldehyde, which can lead to a cleaner reaction by avoiding the water and methanol present in commercial formalin.
-
-
Q: How should I monitor the reaction progress effectively?
-
A: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a polar solvent system (e.g., 50% ethyl acetate in hexanes with 1% acetic acid). The starting isobutyraldehyde is volatile, but the product is a polar spot that should appear as the reaction progresses. Staining with potassium permanganate (KMnO₄) can help visualize the product. For quantitative analysis, taking aliquots for GC-MS or ¹H NMR analysis is recommended.
-
Section 3: Optimized Experimental Protocol
This protocol is a general guideline. Optimization of concentrations, temperature, and reaction times may be necessary.
Materials:
-
Isobutyraldehyde (freshly distilled)
-
Paraformaldehyde
-
Potassium Carbonate (K₂CO₃)
-
Methanol
-
Water
-
Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add paraformaldehyde (2.2 equivalents) and methanol. Heat the mixture gently to reflux until the paraformaldehyde has completely depolymerized and the solution is clear.
-
Cooling: Cool the formaldehyde/methanol solution to 0 °C in an ice-water bath.
-
Reactant Addition: Slowly add isobutyraldehyde (1.0 equivalent) to the cooled solution with vigorous stirring.
-
Catalyst Addition: Prepare a solution of K₂CO₃ (0.5 equivalents) in a minimum amount of water. Add this base solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the base addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 18 hours.
-
Workup - Quenching & Acidification: Cool the mixture back to 0 °C. Slowly add 3M HCl until the pH of the solution is ~2.
-
Workup - Extraction: Add solid NaCl to the mixture until it is saturated. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via silica gel column chromatography using an appropriate solvent gradient.
Section 4: Troubleshooting Decision Tree
If you are experiencing low yield, use the following decision tree to diagnose the potential issue.
Caption: Decision Tree for Low Yield Troubleshooting.
References
- 1. Isobutyraldehyde | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2014120480A1 - Preparation of hydroxy aldehydes - Google Patents [patents.google.com]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. Cannizzaro Reaction [organic-chemistry.org]
- 5. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Isobutyraldehyde - Wikipedia [en.wikipedia.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
Identifying side products in "4-Hydroxy-4-methylpentanoic acid" synthesis
Introduction
Welcome to the technical support guide for the synthesis of 4-Hydroxy-4-methylpentanoic acid. This document is designed for researchers, scientists, and professionals in drug development who are working with this molecule. The synthesis of this compound, a valuable intermediate, often involves the oxidation of diacetone alcohol (4-hydroxy-4-methyl-2-pentanone). While seemingly straightforward, this process is susceptible to the formation of specific side products that can complicate purification and reduce overall yield.
This guide provides in-depth, troubleshooting-focused information in a question-and-answer format. It moves beyond simple procedural steps to explain the underlying chemical principles governing the formation of impurities, offering practical, field-tested advice to help you optimize your reaction outcomes.
Troubleshooting & Frequently Asked Questions (FAQs)
Question 1: My final product is contaminated with a significant amount of an α,β-unsaturated ketone. What is it and how can I prevent its formation?
Answer:
The most common α,β-unsaturated ketone impurity is Mesityl Oxide (4-methyl-3-penten-2-one) . This side product arises from the acid- or base-catalyzed dehydration of the starting material, diacetone alcohol.[1][2][3]
Causality: The Mechanism of Dehydration
The formation of mesityl oxide is a classic elimination reaction. The tertiary alcohol in diacetone alcohol is prone to dehydration, especially under harsh temperature or pH conditions.
-
Acid-Catalyzed Dehydration: In the presence of an acid, the hydroxyl group of diacetone alcohol is protonated, forming a good leaving group (water). The subsequent loss of water generates a tertiary carbocation, which is then deprotonated to form the stable, conjugated double bond of mesityl oxide.[1][3]
-
Base-Catalyzed Dehydration: Under basic conditions, a proton on the carbon alpha to the ketone is abstracted, forming an enolate. This is followed by the elimination of a hydroxide ion. This pathway is common when using strong base catalysts for the initial synthesis of diacetone alcohol from acetone and failing to neutralize properly before subsequent steps.[1]
Preventative Measures & Protocol Adjustments:
-
Strict Temperature Control: Avoid excessive heating during the oxidation step and subsequent workup. Distillation of diacetone alcohol at atmospheric pressure is known to cause decomposition; vacuum distillation is required if purification of the starting material is necessary.[4]
-
pH Management: Ensure the reaction medium for the oxidation step is not strongly acidic or basic. If synthesizing your own diacetone alcohol from acetone, it is crucial to neutralize the base catalyst (e.g., Ba(OH)₂) before proceeding.[4][5]
-
Catalyst Selection: When preparing the diacetone alcohol starting material, consider using catalysts that favor the aldol addition but not the subsequent dehydration. While homogeneous base catalysts like NaOH are common, they can promote side reactions.[5] Using heterogeneous catalysts or milder conditions can improve selectivity.
Question 2: I've performed a haloform oxidation on diacetone alcohol, but my yield of this compound is very low. What went wrong?
Answer:
Low yield in a haloform reaction starting from diacetone alcohol can be attributed to several factors, including incomplete reaction, degradation of the starting material, or issues during the workup. The haloform reaction involves the exhaustive halogenation of the methyl ketone in the presence of a base to form a trihalomethyl group, which is then cleaved to produce a carboxylate and a haloform (e.g., chloroform, bromoform).[6][7][8]
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose and resolve issues related to low product yield.
Caption: A systematic workflow for troubleshooting low reaction yields.
Key Considerations for the Haloform Reaction:
-
Stoichiometry: The haloform reaction requires at least 3 equivalents of halogen and 4 equivalents of hydroxide base per mole of methyl ketone.[6] Ensure your calculations are accurate.
-
Reverse-Aldol Reaction: Diacetone alcohol is in equilibrium with acetone.[4][9] Under the basic conditions of the haloform reaction, this equilibrium can shift, causing diacetone alcohol to revert to acetone. Acetone will then undergo the haloform reaction, consuming your reagents without producing the desired product. Maintaining a low temperature can help mitigate this retro-aldol reaction.
-
Workup pH: After the reaction, the product exists as the carboxylate salt in the aqueous layer. You must carefully acidify the aqueous layer (typically to pH ~2-3) to protonate the carboxylate, forming the carboxylic acid before extracting with an organic solvent. Insufficient acidification will result in the product remaining in the aqueous phase, leading to poor recovery.
Question 3: My NMR/GC-MS shows several unexpected small peaks. What are the likely minor side products?
Answer:
Besides mesityl oxide and unreacted starting material, several other minor impurities can arise depending on the specific reaction conditions. Identifying these requires careful analysis of spectroscopic data.
Common Side Products and Their Identification
| Side Product | Chemical Name | Formation Mechanism | Key Analytical Signature (MS or ¹H NMR) |
| Acetone | Propan-2-one | Retro-aldol reaction of diacetone alcohol.[9] | GC-MS: M⁺ at m/z 58. ¹H NMR: Sharp singlet at ~2.1 ppm. |
| Mesityl Oxide | 4-Methylpent-3-en-2-one | Dehydration of diacetone alcohol.[2][10] | GC-MS: M⁺ at m/z 98. ¹H NMR: Vinylic proton signal at ~6.1 ppm. |
| Di-Acetone Monourea | (structure varies) | Reaction with urea, if used in the process. | Presence of nitrogen-containing fragments in MS. |
| Over-oxidation Products | e.g., Acetic Acid, Formic Acid | Cleavage of C-C bonds under harsh oxidative conditions.[11] | Acidic protons in ¹H NMR, characteristic MS fragmentation. |
Analytical Protocol: GC-MS for Impurity Profiling
A robust Gas Chromatography-Mass Spectrometry (GC-MS) method is essential for identifying and quantifying volatile and semi-volatile impurities.
Step-by-Step Protocol:
-
Sample Preparation:
-
Take a 1 mg aliquot of the crude reaction mixture.
-
To analyze for the carboxylic acid product, it must first be derivatized. A common method is esterification: Add 100 µL of BSTFA with 1% TMCS and 200 µL of pyridine. Heat at 60°C for 30 minutes. This converts the acidic proton to a trimethylsilyl (TMS) group, making the molecule more volatile.
-
Dilute the derivatized sample in a suitable solvent like dichloromethane or ethyl acetate.
-
-
GC-MS Instrument Conditions (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
-
Data Analysis:
-
Compare the retention times and mass spectra of unknown peaks against a known standard of this compound.
-
Use a spectral library (e.g., NIST) to tentatively identify impurity peaks. Confirm identities by running authentic standards if available.
-
Summary of Key Relationships
The following diagram illustrates the relationship between the desired reaction, the starting material, and the primary side products discussed.
Caption: Reaction pathways in the synthesis of this compound.
By understanding these competing pathways, researchers can better control reaction parameters to maximize the formation of the desired product while minimizing the generation of impurities.
References
- 1. Propose a mechanism for the dehydration of diacetone alcohol to m... | Study Prep in Pearson+ [pearson.com]
- 2. researchgate.net [researchgate.net]
- 3. A mechanism for the dehydration of diacetone alcohol to mesityl oxide in .. [askfilo.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. jetir.org [jetir.org]
- 6. Haloform Reaction (Chapter 57) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Haloform reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Solubility of 4-Hydroxy-4-methylpentanoic Acid in Aqueous Buffers
Prepared by the Senior Application Scientist Team
Introduction
4-Hydroxy-4-methylpentanoic acid, also known as UMB68, is a carboxylic acid containing a tertiary alcohol functional group.[1][2] Its unique structure, while valuable for specific research applications such as probing the GHB receptor, presents significant challenges for formulation in standard aqueous buffers.[3] Researchers and drug development professionals frequently encounter difficulties in achieving desired concentrations, observing compound precipitation, and maintaining solution stability.
This guide provides a comprehensive, in-depth exploration of the physicochemical principles governing the solubility of this compound. It offers practical, step-by-step troubleshooting protocols and answers to frequently asked questions, empowering you to overcome these challenges in your experimental work.
Section 1: Understanding the Core Problem: The Physicochemical Basis of Solubility
This section deconstructs the molecular properties of this compound to explain the root causes of its limited solubility in neutral aqueous solutions.
Q1: Why is this compound so difficult to dissolve in standard neutral buffers like PBS (pH 7.4)?
Answer: The difficulty arises from the interplay between the compound's two key functional groups: the weakly acidic carboxylic acid and the polar tertiary alcohol.
The primary driver of its pH-dependent solubility is the carboxylic acid group (-COOH) . Like most carboxylic acids, it is a weak acid, meaning it can donate a proton (H⁺) to form its conjugate base, the carboxylate anion (-COO⁻).[4] The solubility of the ionized carboxylate form is substantially higher than that of the neutral, protonated acid form due to the ion's ability to form strong ion-dipole interactions with water molecules.
The solubility of such a compound is governed by the pH of the solution relative to the compound's pKa . The pKa is the pH at which 50% of the molecules are in the protonated (acid) form and 50% are in the deprotonated (anion) form. While the exact experimental pKa for this compound is not readily published, based on structurally similar short-chain carboxylic acids, it can be estimated to be in the range of 4.5 to 5.0 .
At a neutral pH of 7.4, which is significantly above the estimated pKa, the majority of the molecules will be in the deprotonated, more soluble carboxylate form. However, the intrinsic solubility of the protonated form is low. If the desired concentration exceeds the solubility limit of the residual protonated form, complete dissolution will not occur. The equilibrium between these two forms is the critical factor.[5]
Diagram 1: pH-Dependent Ionization. The equilibrium between the less soluble protonated form and the more soluble deprotonated (carboxylate) form is dictated by the solution pH relative to the compound's pKa.
Section 2: Troubleshooting Guide: Practical Steps for Solubilization
This section provides direct, actionable advice for overcoming common solubility issues encountered in the lab.
Q2: My compound is insoluble in my pH 7.4 buffer. What is the most reliable first step to achieve dissolution?
Answer: The most effective and direct strategy is to manipulate the pH of your solvent to fully deprotonate the carboxylic acid group, creating the highly soluble carboxylate salt in situ. This involves preparing a concentrated stock solution at an elevated pH and then carefully diluting it into your final buffer.
Primary Strategy: pH Adjustment Protocol A general rule of thumb for solubilizing a weak acid is to adjust the pH of the solution to at least 2 units above its pKa.[6] Given the estimated pKa of ~4.5-5.0, aiming for a pH of 7.0 or higher is a sound starting point. If solubility is still limited, increasing the pH further will provide better results.
See Protocol 1 in the Experimental Protocols section for a detailed, step-by-step methodology.
Diagram 2: Solubilization Workflow. This workflow illustrates the key steps of using pH adjustment to create a concentrated aqueous stock solution.
Q3: I used a small amount of DMSO to dissolve the compound, but it precipitated ("crashed out") when I diluted it into my aqueous buffer. What happened?
Answer: This is a classic example of a kinetic solubility issue.[7] The compound is highly soluble in the concentrated organic solvent (like DMSO), but when this stock is rapidly diluted into an aqueous buffer where its thermodynamic solubility is low, the solvent polarity changes abruptly. The compound is forced into an environment where it is no longer soluble at that concentration, causing it to rapidly precipitate out of the solution.[7]
Troubleshooting Steps:
-
Reduce Stock Concentration: Lower the concentration of your compound in the DMSO stock.
-
Slow Dilution: Add the DMSO stock to the aqueous buffer very slowly, dropwise, while vortexing or stirring vigorously to allow for better mixing and prevent localized areas of high concentration.
-
Stepwise Dilution: First, dilute the DMSO stock into a small volume of a 50:50 mixture of DMSO and buffer, then further dilute this intermediate solution into the final buffer.
Q4: My solubility results are inconsistent. Sometimes it dissolves, and other times it doesn't at the same target concentration. What could be the cause?
Answer: Inconsistent solubility is often traced back to subtle variations in experimental conditions.[7]
| Potential Cause | Troubleshooting Steps & Explanation |
| Buffer Preparation | Ensure buffer pH is accurately measured and consistent. The pH of a buffer can drift, especially after prolonged storage. Always verify the pH before use. Use high-purity water and reagents. |
| Temperature Fluctuations | Solubility is temperature-dependent. Perform your experiments in a temperature-controlled environment (e.g., a water bath or incubator) to ensure consistency.[7] |
| Insufficient Equilibration Time | Dissolution is not always instantaneous. For thermodynamic solubility measurements, allow sufficient time for the system to reach equilibrium (e.g., 24-48 hours) with continuous agitation.[7] |
| Compound Purity/Form | Verify the purity of your compound. Impurities can affect solubility. Different batches or polymorphic forms of a solid compound can also exhibit different solubility characteristics. |
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the difference between kinetic and thermodynamic solubility?
Answer:
-
Kinetic Solubility is typically measured in high-throughput screening. It is the concentration at which a compound precipitates when a concentrated DMSO stock is added to an aqueous buffer. It often reflects a supersaturated state and is highly dependent on the method used (e.g., dilution rate, time).[7]
-
Thermodynamic Solubility is the true equilibrium solubility. It is the concentration of the compound in a saturated solution when excess solid is present and the system has reached equilibrium. This measurement is more time-consuming but provides a more accurate and fundamental value.[7]
FAQ 2: Can I use co-solvents to improve solubility, and what are the limitations?
Answer: Yes, co-solvents can be very effective. However, they must be used with caution as they can impact the results of biological assays. High concentrations of organic solvents can denature proteins, disrupt cell membranes, or interfere with enzyme kinetics. Always run a vehicle control (buffer with the same concentration of co-solvent but no compound) to assess any effects of the co-solvent alone.
| Co-Solvent | Typical Max % (v/v) in Cell-Based Assays | Notes |
| DMSO | < 0.5% | Potent solvent, but can be toxic to some cell lines at higher concentrations. |
| Ethanol | < 1.0% | Less toxic than DMSO but also a weaker solvent for many compounds. |
| PEG 400 | < 2.0% | A good option for increasing solubility with relatively low toxicity. |
| Propylene Glycol | < 2.0% | Commonly used in pharmaceutical formulations. |
FAQ 3: Will heating the solution help dissolve the compound?
Answer: Gentle heating can increase the rate of dissolution by providing the energy needed to break up the crystal lattice of the solid. However, it may not significantly increase the thermodynamic solubility at room temperature. A solution prepared with heat may become supersaturated upon cooling and precipitate later. Furthermore, prolonged heating risks chemical degradation of the compound. Use gentle warming (e.g., 37°C) with caution and for short periods only.
Section 4: Experimental Protocols
Protocol 1: Preparation of a Concentrated Aqueous Stock Solution using pH Adjustment
This protocol describes the preparation of a 100 mM stock solution of this compound (MW: 132.16 g/mol ).
Materials:
-
This compound solid
-
Deionized (DI) water
-
1.0 N Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Volumetric flask
-
Stir plate and stir bar
Procedure:
-
Weigh Compound: Weigh out 132.16 mg of this compound for a final 10 mL stock solution of 100 mM.
-
Slurry Formation: Place the solid into a beaker or flask with a magnetic stir bar. Add approximately 7 mL of DI water (70% of the final volume). The compound will likely not dissolve and will form a slurry.[8]
-
pH Adjustment: Begin stirring the slurry. Slowly add the 1.0 N NaOH solution drop by drop.
-
Monitor pH: Place the pH probe into the solution and monitor the reading continuously. As you add base, the solid will begin to dissolve as it is converted to its sodium salt.
-
Target pH: Continue adding NaOH until the solution becomes completely clear and the pH is stable at ≥ 8.0. A pH of 8.0-9.0 is typically sufficient.
-
Final Volume Adjustment: Once the solid is fully dissolved, transfer the solution to a 10 mL volumetric flask. Rinse the original beaker with a small amount of DI water and add it to the flask to ensure a complete transfer. Carefully add DI water to bring the total volume to exactly 10.0 mL.
-
Final Steps: Cap and invert the flask several times to mix thoroughly. If required for your application, sterile filter the solution through a 0.22 µm filter. Store the stock solution at 4°C or -20°C as appropriate.
Protocol 2: Outline for Determining Thermodynamic Solubility
This protocol outlines the shake-flask method, a gold standard for measuring thermodynamic solubility.
Procedure:
-
Prepare Buffer: Prepare the specific aqueous buffer in which you want to determine the solubility (e.g., PBS, pH 7.4).
-
Add Excess Solid: In a glass vial, add an excess amount of the solid compound to a known volume of the buffer (e.g., add 10 mg to 1 mL of buffer). The key is to ensure undissolved solid remains at the end of the experiment.
-
Equilibrate: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the system to equilibrate for at least 24-48 hours.
-
Separate Phases: After equilibration, stop the agitation and allow the excess solid to settle. Carefully remove a sample of the supernatant. To ensure no solid particles are transferred, centrifuge the sample at high speed and take the supernatant, or filter it through a low-binding 0.22 µm syringe filter.
-
Quantify: Dilute the clear supernatant into a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
References
- 1. This compound | C6H12O3 | CID 23422947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxy-4-methylpentanoic_acid [chemeurope.com]
- 4. Dissolution kinetics of carboxylic acids II: effect of buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Buffers for Biochemical Reactions [promega.sg]
Technical Support Center: Overcoming Matrix Effects in 4-Hydroxy-4-methylpentanoic Acid LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of 4-Hydroxy-4-methylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common yet significant challenge of matrix effects. This guide provides in-depth, experience-based troubleshooting advice and frequently asked questions (FAQs) to ensure the accuracy, precision, and robustness of your analytical methods.
Introduction: The Challenge of Matrix Effects with a Polar Analyte
This compound is a small, polar molecule, which can present unique challenges during LC-MS analysis, particularly concerning matrix effects.[1][2][3][4] Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[5][6][7] This phenomenon can lead to ion suppression or enhancement, causing inaccurate and unreliable quantitative results.[8][9] For a polar analyte like this compound, which may have limited retention on traditional reversed-phase columns, the risk of co-elution with endogenous polar interferences such as phospholipids is heightened.[10]
This guide is structured to address specific issues you may encounter, providing not just solutions, but also the scientific reasoning behind them to empower you to develop robust and reliable bioanalytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My signal for this compound is inconsistent and lower than expected in plasma samples compared to neat standards. What could be the cause?
A1: This is a classic sign of ion suppression, a common matrix effect.
Causality: Ion suppression occurs when co-eluting matrix components compete with the analyte for ionization in the mass spectrometer's source.[6][11][12] In biological matrices like plasma, phospholipids are often the primary culprits.[10] Given the polar nature of this compound, it may elute early in reversed-phase chromatography, a region where many phospholipids also appear, leading to significant signal suppression.
Troubleshooting Steps:
-
Confirming Matrix Effects: A post-column infusion experiment is a definitive way to visualize regions of ion suppression in your chromatogram.[13]
-
Protocol: Continuously infuse a standard solution of this compound into the MS detector post-column. Inject a blank, extracted matrix sample. Any dip in the constant signal baseline indicates ion suppression at that retention time.
-
-
Improving Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Protein Precipitation (PPT): While quick, PPT is often insufficient as it does not effectively remove phospholipids.[14][15][16]
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract by partitioning the analyte into a solvent immiscible with the sample matrix.[15]
-
Solid-Phase Extraction (SPE): SPE provides excellent cleanup by selectively retaining the analyte while matrix components are washed away.[16]
-
Phospholipid Removal Plates/Cartridges: These are specifically designed to remove phospholipids from protein-precipitated samples and are highly effective.[14][17][18]
-
-
Optimizing Chromatography:
-
Gradient Modification: Adjust your mobile phase gradient to better separate the analyte from the ion-suppressing region.
-
Consider HILIC: For polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to reversed-phase.[19][20][21] HILIC uses a polar stationary phase and a high organic mobile phase, which can provide better retention and separation from different matrix components.[22]
-
Workflow for Diagnosing and Mitigating Ion Suppression
Caption: Decision tree for addressing ion suppression.
Q2: I'm using a stable isotope-labeled internal standard (SIL-IS) for this compound, but I'm still seeing poor accuracy and precision. Isn't a SIL-IS supposed to correct for matrix effects?
A2: While a SIL-IS is the gold standard, it's not a magic bullet. Several factors can still lead to inaccurate results.
Causality: A SIL-IS is designed to co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus maintaining a constant analyte-to-IS ratio.[23][24][25][26][27] However, issues can arise if the SIL-IS and the analyte do not behave identically.
Troubleshooting Steps:
-
Check for Chromatographic Separation of Analyte and SIL-IS: This can occur, especially with deuterium-labeled standards, due to the isotope effect. If the analyte and SIL-IS separate, they may be affected differently by a narrow region of ion suppression.
-
Solution: Aim for a mass difference of at least 3-4 Da and use ¹³C or ¹⁵N labeling if possible, as these are less prone to chromatographic shifts than deuterium labeling.[27]
-
-
Verify the Purity of the SIL-IS: The SIL-IS should be free of any unlabeled analyte. Unlabeled analyte in the IS solution will artificially inflate the analyte response, especially at the lower limit of quantitation (LLOQ).
-
Assess for Cross-talk: Ensure that the MS/MS transition of the analyte is not contributing to the signal of the IS, and vice versa.
-
Evaluate Extreme Matrix Effects: In cases of severe ion suppression (>80-90%), even a co-eluting SIL-IS may not be able to fully compensate if the signal is suppressed to a level at or near the detector's noise threshold. In such instances, the primary focus must be on improving the sample cleanup and/or chromatography.[28][29]
Quantitative Assessment of Matrix Factor
According to regulatory guidelines, the matrix effect should be quantitatively assessed during method validation.[30][31][32][33][34][35]
| Parameter | Calculation | Acceptance Criteria (Typical) |
| Matrix Factor (MF) | (Peak response in presence of matrix) / (Peak response in neat solution)[35] | The coefficient of variation (CV) of the IS-normalized MF should be ≤15% across different lots of matrix. |
| IS-Normalized MF | (Analyte MF) / (IS MF) |
A value of MF < 1 indicates ion suppression, while MF > 1 indicates ion enhancement.[35]
Q3: What is the best sample preparation strategy for analyzing this compound in plasma?
A3: The optimal strategy balances cleanliness, recovery, and throughput. For this polar analyte, a targeted approach to remove phospholipids is highly recommended.
Causality: The goal of sample preparation is to remove proteins and other interfering components like phospholipids, which are major contributors to matrix effects and can foul the LC-MS system.[10][14][36]
Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Simple, fast, inexpensive[15][16] | "Dirty" extract, significant matrix effects from phospholipids[14] | High-throughput screening where precision is less critical. |
| Liquid-Liquid Extraction (LLE) | Cleaner extract than PPT, can concentrate analyte[15] | Can be labor-intensive, may have lower recovery for polar analytes, requires solvent optimization.[37] | When a cleaner sample is needed and analyte has favorable partitioning. |
| Solid-Phase Extraction (SPE) | Very clean extracts, high concentration factor[16] | Requires method development, can be more time-consuming and expensive. | Regulated bioanalysis requiring high sensitivity and accuracy. |
| Phospholipid Removal | Combines speed of PPT with effective removal of phospholipids.[18] | May be more expensive than standard PPT. | A robust and reliable method for routine analysis, balancing speed and cleanliness.[14] |
Recommended Protocol: Phospholipid Removal
This protocol combines the simplicity of protein precipitation with the targeted removal of phospholipids.
-
Precipitation: To 100 µL of plasma sample (containing this compound and its SIL-IS), add 300 µL of acetonitrile.
-
Vortex: Mix thoroughly for 1 minute to ensure complete protein precipitation.
-
Filtration/Removal: Pass the entire mixture through a phospholipid removal plate or cartridge.
-
Collection: Collect the flow-through, which now contains the analyte but is depleted of proteins and phospholipids.
-
Evaporation & Reconstitution (Optional): Evaporate the solvent and reconstitute in a mobile phase-compatible solution to enhance sensitivity.
-
Injection: Analyze by LC-MS.
Workflow for Sample Preparation Selection
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C6H12O3 | CID 23422947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. providiongroup.com [providiongroup.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. news-medical.net [news-medical.net]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. opentrons.com [opentrons.com]
- 17. learning.sepscience.com [learning.sepscience.com]
- 18. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. biocompare.com [biocompare.com]
- 21. researchgate.net [researchgate.net]
- 22. HILIC の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. crimsonpublishers.com [crimsonpublishers.com]
- 27. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 28. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 30. labs.iqvia.com [labs.iqvia.com]
- 31. moh.gov.bw [moh.gov.bw]
- 32. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 33. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 34. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 35. eijppr.com [eijppr.com]
- 36. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of 4-Hydroxy-4-methylpentanoic acid
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Hydroxy-4-methylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic methods for this polar organic acid. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the principles governing the separation, ensuring robust and reproducible results.
Troubleshooting Guide: Resolving Common Chromatographic Issues
This section addresses specific, frequently encountered problems during the analysis of this compound. Each entry is formatted as a question you might ask, followed by a detailed, evidence-based answer.
Q1: Why is my this compound peak exhibiting significant tailing?
Peak tailing is the most common issue when analyzing polar acidic compounds on silica-based reversed-phase columns.[1] This phenomenon compromises peak integration, reduces resolution, and affects quantitative accuracy. The primary causes are unwanted secondary interactions and improper mobile phase conditions.
Cause 1: Secondary Silanol Interactions
-
The Mechanism: Standard silica-based HPLC columns (like C18) have residual silanol groups (Si-OH) on their surface.[2][3] At mobile phase pH values above approximately 4, these silanols can become ionized (Si-O⁻), creating negatively charged sites.[1] Your analyte, this compound, is a carboxylic acid. If it is also ionized (in its carboxylate form, -COO⁻), it will be repelled. However, the molecule also contains a hydroxyl group that can engage in hydrogen bonding with the silanols. More critically, basic impurities in your sample or system can interact strongly with these ionized silanols, leading to distorted peak shapes for all analytes.[1][4] These secondary interactions cause a portion of the analyte molecules to be retained longer than the main band, resulting in a tailed peak.[4]
-
The Solution:
-
Use a Modern, End-Capped Column: Select a high-purity, silica-based C18 or C8 column that has been thoroughly "end-capped." End-capping is a process that chemically derivatizes most of the residual silanols with a small, non-polar group, effectively shielding them from interacting with analytes.[2][4]
-
Consider an Alternative Stationary Phase: For highly polar compounds, columns with polar-embedded phases or specialized "Aqueous C18" (AQ-C18) chemistries are excellent choices.[5][6] These phases are designed to be compatible with highly aqueous mobile phases and can offer alternative selectivity while minimizing silanol interactions.[5]
-
Cause 2: Inappropriate Mobile Phase pH
-
The Mechanism: The retention and peak shape of an ionizable compound like this compound are highly dependent on the mobile phase pH.[7][8] The key is the relationship between the mobile phase pH and the analyte's pKa (the pH at which it is 50% ionized). When the mobile phase pH is close to the analyte's pKa, the compound exists as a mixture of its ionized (polar) and non-ionized (less polar) forms. This dual state on the column leads to broad, often split or severely tailed peaks.[7][9]
-
The Solution: Ion Suppression
-
Adjust Mobile Phase pH: To achieve sharp, symmetrical peaks, the analyte should be kept in a single, un-ionized state. For a carboxylic acid, this is achieved by lowering the mobile phase pH. A general rule is to adjust the pH to be at least 1.5-2 units below the analyte's pKa.[10][11] The pKa of most simple carboxylic acids is between 3 and 5. Therefore, a mobile phase pH of 2.5 - 3.0 is an excellent starting point. At this pH, the carboxylic acid group is fully protonated (-COOH), making the molecule more neutral and allowing it to be retained by the C18 stationary phase through a single, consistent hydrophobic mechanism.[10][11]
-
Use an Appropriate Buffer: Simply adding acid is not enough; a buffer is required to maintain a constant pH throughout the system. A phosphate or formate buffer at a concentration of 10-25 mM is typically sufficient to provide the necessary buffering capacity without causing precipitation issues.[1]
-
Below is a systematic workflow for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions related to method development for this compound.
Q2: What is the best type of HPLC column to start with for this analysis?
For separating polar organic acids, the choice of column is critical. A standard C18 column can work, but more specialized phases often provide better performance.[12]
| Column Type | Key Advantages | Best For... | Recommended Brands |
| High-Purity End-Capped C18 | Versatile, good starting point, minimizes basic silanol interactions.[1] | General method development for a wide range of compounds. | Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18 |
| Aqueous C18 (AQ-C18) | Resists "phase collapse" in 100% aqueous mobile phases, enhanced retention for polar compounds.[5][6][13] | Isocratic or gradient methods with high initial aqueous content. | Agilent InfinityLab Poroshell 120 Aq-C18[5], Ascentis Express AQ-C18[6] |
| Polar-Embedded C18 | Contains a polar group embedded in the alkyl chain, which shields residual silanols and offers alternative selectivity for polar analytes.[14] | Improving peak shape for polar compounds and obtaining different elution orders. | Waters SymmetryShield RP18, Phenomenex Luna Polar C18 |
| Mixed-Mode C18/Anion-Exchange | Provides both reversed-phase and anion-exchange retention mechanisms, significantly increasing retention for acidic compounds.[15] | Achieving high retention of polar acids that elute too early on standard C18 phases. | Waters Atlantis PREMIER BEH C18 AX[15] |
Recommendation: Start with an Aqueous C18 column. This compound is a polar molecule, and your method will likely require a high percentage of aqueous mobile phase for retention. An AQ-C18 phase ensures that the C18 chains remain fully extended and functional, preventing the sudden loss of retention known as phase collapse.[13]
Q3: How does mobile phase pH fundamentally alter the retention of this compound?
The mobile phase pH directly controls the ionization state of the analyte's carboxylic acid functional group. This, in turn, dictates its polarity and how strongly it interacts with the non-polar C18 stationary phase.[8][9]
-
At Low pH (pH < pKa): The mobile phase has a high concentration of protons (H⁺). These protons force the equilibrium of the carboxylic acid group towards its neutral, protonated form (-COOH). This form is less polar (more hydrophobic) and interacts more strongly with the C18 stationary phase, leading to longer retention times .[7][10]
-
At High pH (pH > pKa): The mobile phase has a low concentration of protons. The carboxylic acid group readily gives up its proton, becoming the negatively charged, ionized carboxylate form (-COO⁻). This form is much more polar and has less affinity for the non-polar stationary phase, leading to shorter retention times .[7][10]
The diagram below illustrates this fundamental relationship.
Q4: What are the recommended starting conditions for developing an HPLC method for this compound?
Method development should begin with a robust set of starting conditions that can be systematically optimized. The following protocol is a validated starting point for your experiments.
Experimental Protocol: Initial Method Development
-
Column Selection:
-
Choose an Agilent InfinityLab Poroshell 120 Aq-C18 (e.g., 4.6 x 100 mm, 2.7 µm) or equivalent aqueous-compatible C18 column.[5]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer in HPLC-grade water. Adjust the pH to 2.7 with phosphoric acid. Filter through a 0.2 µm filter.
-
Mobile Phase B: HPLC-grade Acetonitrile or Methanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, detection at a low UV wavelength is necessary).
-
Gradient Program (if needed):
-
0-1 min: 5% B
-
1-8 min: 5% to 40% B
-
8-9 min: 40% to 95% B (column wash)
-
9-10 min: 95% B
-
10-10.1 min: 95% to 5% B (return to initial)
-
10.1-15 min: 5% B (equilibration)
-
-
-
Sample Preparation:
-
Dissolve the sample in a solvent that is identical to, or weaker than, the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 20mM buffer at pH 2.7). This prevents peak distortion caused by solvent incompatibility.[16]
-
This starting method provides a strong foundation. From here, you can optimize resolution by adjusting the gradient slope, changing the organic modifier (Methanol often provides different selectivity than Acetonitrile), or fine-tuning the pH.
References
- 1. hplc.eu [hplc.eu]
- 2. LC Technical Tip [discover.phenomenex.com]
- 3. shodexhplc.com [shodexhplc.com]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [merckmillipore.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. moravek.com [moravek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biotage.com [biotage.com]
- 12. uhplcs.com [uhplcs.com]
- 13. chromtech.net.au [chromtech.net.au]
- 14. lcms.cz [lcms.cz]
- 15. lcms.cz [lcms.cz]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
Preventing "4-Hydroxy-4-methylpentanoic acid" degradation during sample preparation
Welcome to the technical support center for the analysis of 4-Hydroxy-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sample preparation and prevent the degradation of this unique tertiary alcohol and gamma-hydroxy acid. Drawing from established analytical principles and field-proven insights, this document provides in-depth troubleshooting advice and detailed protocols to ensure the scientific integrity of your results.
Understanding the Core Challenge: The Lactonization Equilibrium
This compound, a structural analog of the neurotransmitter γ-hydroxybutyric acid (GHB), presents a significant analytical challenge due to its propensity for intramolecular cyclization.[1][2] This reversible reaction, known as lactonization, results in the formation of a stable five-membered ring structure, 4,4-dimethyl-γ-butyrolactone. The equilibrium between the open-chain hydroxy acid and the lactone is highly sensitive to environmental conditions, particularly pH and temperature.
Under acidic conditions, the equilibrium favors the formation of the lactone. Conversely, basic conditions promote the hydrolysis of the lactone back to the open-chain hydroxy acid.[3][4] This dynamic equilibrium is the primary source of analytical variability and sample degradation during preparation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing a peak that I suspect is the lactone form of my analyte. How can I confirm this and prevent its formation?
A1: The appearance of an unexpected peak corresponding to 4,4-dimethyl-γ-butyrolactone is a common issue.
Confirmation:
-
Mass Spectrometry (MS): The lactone will have a different molecular weight and fragmentation pattern than the parent acid. The lactone's molecular weight is 114.14 g/mol , while the acid is 132.16 g/mol .[1][5]
-
Reference Standard: If available, inject a standard of 4,4-dimethyl-γ-butyrolactone to confirm its retention time.
Prevention: The key to preventing lactonization is to maintain a basic pH throughout your sample preparation workflow.
-
pH Adjustment: Immediately upon collection, and during extraction, ensure the sample matrix is buffered to a pH above 7. While a specific optimal pH for this compound is not extensively published, a pH of 8-9 is a safe starting point to ensure the carboxylic acid remains deprotonated and thus, unable to participate in the intramolecular esterification.
-
Low Temperature: Perform all extraction and handling steps at reduced temperatures (e.g., on ice or at 4°C) to minimize the rate of spontaneous cyclization.
Q2: My recovery of this compound is low and inconsistent. What are the likely causes?
A2: Low and variable recovery is often multifactorial, stemming from both lactonization and suboptimal extraction procedures.
-
Incomplete Extraction: Due to its polar nature, this compound may not be efficiently extracted from aqueous matrices with less polar organic solvents. Consider using more polar extraction solvents like ethyl acetate or employing a salting-out effect by adding salts like sodium chloride to the aqueous phase to improve partitioning.
-
Lactone Formation During Extraction: If your extraction solvent is not pH-buffered, or if you are using an acidic mobile phase for solid-phase extraction (SPE), you may be inadvertently promoting lactonization.
-
Evaporation Steps: High temperatures during solvent evaporation can drive the equilibrium towards the more volatile lactone, leading to analyte loss. Use a gentle stream of nitrogen at low heat for solvent removal.[6]
Q3: I am analyzing my samples by GC-MS and see poor peak shape and low sensitivity. What should I do?
A3: The polar nature of this compound, with its hydroxyl and carboxylic acid functional groups, makes it unsuitable for direct GC-MS analysis. These functional groups can interact with the stationary phase of the GC column, leading to tailing peaks and poor sensitivity.
Solution: Derivatization
Derivatization is essential to mask the polar functional groups, increase volatility, and improve chromatographic performance.[7][8] The most common approach for hydroxy acids is silylation.
-
Silylating Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a widely used and effective reagent for derivatizing both the hydroxyl and carboxylic acid groups.[6]
-
Reaction Conditions: The derivatization reaction typically requires anhydrous conditions and heating to ensure complete reaction.
Experimental Protocols
Protocol 1: Sample Stabilization and Liquid-Liquid Extraction (LLE)
This protocol is designed to stabilize the open-chain form of this compound in a biological matrix (e.g., plasma, urine) and extract it for subsequent derivatization.
Materials:
-
Sample (e.g., 1 mL plasma)
-
1 M Sodium Hydroxide (NaOH)
-
pH indicator strips or calibrated pH meter
-
Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate
-
Conical glass centrifuge tubes
Procedure:
-
Sample Alkalinization:
-
Place 1 mL of the sample into a glass centrifuge tube.
-
On ice, add 1 M NaOH dropwise while gently vortexing to raise the pH to approximately 8-9. Verify the pH with a narrow-range pH strip or a calibrated micro-pH probe.
-
-
Solvent Extraction:
-
Add 3 mL of cold ethyl acetate to the alkalinized sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction (steps 2 & 3) with another 3 mL of cold ethyl acetate and combine the organic extracts.
-
-
Drying:
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
-
Solvent Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C. The dried extract is now ready for derivatization.
-
Protocol 2: Silylation for GC-MS Analysis
This protocol describes the derivatization of the extracted and dried analyte to make it suitable for GC-MS analysis.
Materials:
-
Dried sample extract
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reagent Addition:
-
To the dried extract, add 50 µL of anhydrous pyridine to act as a catalyst and solvent.
-
Add 100 µL of BSTFA + 1% TMCS.
-
-
Reaction:
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven to facilitate the derivatization of the tertiary alcohol and carboxylic acid.[6]
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
Data & Visualization
Table 1: Physicochemical Properties of this compound and its Lactone
| Property | This compound | 4,4-dimethyl-γ-butyrolactone |
| Molecular Formula | C₆H₁₂O₃ | C₆H₁₀O₂ |
| Molecular Weight | 132.16 g/mol [1] | 114.14 g/mol |
| Boiling Point | 270.77°C (predicted)[5] | Lower than the acid |
| Key Functional Groups | Carboxylic Acid, Tertiary Alcohol | Ester (Lactone) |
Diagram 1: The pH-Dependent Lactonization of this compound
Caption: pH effect on the equilibrium of this compound.
Diagram 2: GC-MS Sample Preparation Workflow
Caption: Workflow for stabilizing and preparing the analyte for GC-MS.
References
- 1. This compound | C6H12O3 | CID 23422947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 4. Propose a mechanism for the base-promoted hydrolysis of γ-butyrol... | Study Prep in Pearson+ [pearson.com]
- 5. echemi.com [echemi.com]
- 6. agilent.com [agilent.com]
- 7. weber.hu [weber.hu]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Technical Support Center: Challenges in Scaling Up 4-Hydroxy-4-methylpentanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-Hydroxy-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable synthesis from the laboratory bench to pilot and industrial production. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and ensure a robust, scalable, and efficient synthesis.
Introduction to the Challenges
This compound is a tertiary alcohol with a structure similar to the neurotransmitter γ-hydroxybutyrate (GHB), making it a molecule of interest for neurological research.[1] While several synthetic routes are viable at the lab scale, scaling up production presents significant challenges. These challenges often revolve around reaction control, impurity profiles, and purification efficiency. This guide will address the most common hurdles encountered in the scale-up of the primary synthetic routes to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scaling up?
A1: The three most promising routes for scalable synthesis are:
-
Grignard Reaction: Involving the reaction of a methyl Grignard reagent with γ-valerolactone.
-
Reformatsky Reaction: The reaction of a zinc enolate of an acetate ester with acetone.[2]
-
Oxidation of a Diol: The selective oxidation of 2-methyl-2,4-pentanediol.
Each route has its own set of advantages and challenges that will be discussed in detail in this guide.
Q2: Why is temperature control so critical when scaling up these syntheses?
A2: All the primary synthetic routes involve highly exothermic steps. At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Poor temperature control can lead to runaway reactions, increased formation of byproducts, and in the case of Grignard reagents, potential safety hazards.[3]
Q3: What are the typical purity issues encountered with the final product?
A3: Common impurities depend on the synthetic route but can include unreacted starting materials, byproducts from side reactions (e.g., Wurtz coupling in Grignard reactions), and isomers. For instance, in the synthesis of a related compound, impurities from starting materials or intermediates in a multi-step synthesis were common.[4] Purification of the final product to the required specifications for pharmaceutical applications is a significant challenge.
Q4: Is crystallization a viable method for large-scale purification of this compound?
A4: Yes, crystallization can be a highly effective method for purifying this compound on an industrial scale.[5][6] The process typically involves dissolving the crude product in a suitable solvent system, followed by controlled cooling to induce crystallization, leaving impurities in the mother liquor. The choice of solvent and the cooling profile are critical parameters for achieving high purity and yield.
Troubleshooting Guides
Route 1: Grignard Reaction with γ-Valerolactone
This is a popular and atom-economical route. However, the high reactivity of the Grignard reagent presents several challenges during scale-up.
-
Symptom: The isolated yield of the final product is significantly lower than expected based on lab-scale experiments.
-
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Moisture Contamination | Grignard reagents are extremely sensitive to moisture and will be quenched by any protic source. | Ensure all glassware, solvents, and starting materials are rigorously dried. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Poor Quality Magnesium | The surface of magnesium turnings can oxidize, preventing the formation of the Grignard reagent. | Use fresh, shiny magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane before adding the bulk of the alkyl halide. |
| Inefficient Grignard Formation | Incomplete reaction of the alkyl halide with magnesium. | Titrate the Grignard reagent before use to determine its exact concentration and adjust stoichiometry accordingly. |
| Side Reactions (Wurtz Coupling) | The Grignard reagent can react with the unreacted alkyl halide to form a dimer. | Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide. |
| Enolization of γ-Valerolactone | The Grignard reagent can act as a base and deprotonate the lactone, leading to the starting material's recovery after workup. | Maintain a low reaction temperature (e.g., 0 °C) during the addition of the Grignard reagent. |
-
Symptom: Multiple spots are observed on TLC or peaks in GC/LC analysis of the crude product.
-
Potential Byproducts & Mitigation:
| Byproduct | Formation Mechanism | Mitigation Strategy |
| 1,4-Pentanediol | Reduction of the lactone by the Grignard reagent. | Use a less sterically hindered Grignard reagent if possible. Maintain a low reaction temperature. |
| Dimerized Products | Wurtz coupling of the alkyl halide. | Slow addition of the alkyl halide during Grignard formation. |
| Unreacted γ-Valerolactone | Incomplete reaction due to insufficient Grignard reagent or quenching. | Ensure accurate titration of the Grignard reagent and strictly anhydrous conditions. |
Route 2: Reformatsky Reaction
The Reformatsky reaction offers a milder alternative to the Grignard reaction but has its own set of challenges, particularly concerning the activation of zinc and reaction control.
-
Symptom: No or very slow consumption of starting materials is observed.
-
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inactive Zinc | The surface of the zinc metal is coated with a layer of zinc oxide, which prevents the reaction. | Activate the zinc dust or turnings prior to use by washing with dilute acid, followed by water, ethanol, and ether, and then drying under vacuum. A small amount of iodine can also be used as an activator. |
| Low Reaction Temperature | The formation of the organozinc reagent may require an initiation temperature. | Gently warm a small portion of the reaction mixture to initiate the reaction, then control the temperature with external cooling once the exothermic reaction begins. |
| Impure Reagents | Impurities in the solvent or starting materials can inhibit the reaction. | Use high-purity, anhydrous solvents and reagents. |
Route 3: Oxidation of 2-Methyl-2,4-pentanediol
This route can be advantageous due to the relatively low cost of the starting diol. The main challenge lies in achieving selective oxidation of the secondary alcohol without affecting the tertiary alcohol or causing C-C bond cleavage.
-
Symptom: The crude product contains a mixture of the desired product, over-oxidation products, and cleavage products.
-
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Harsh Oxidizing Agent | Strong oxidizing agents can lead to over-oxidation to a ketone or cleavage of the C-C bond. | Use a milder, more selective oxidizing agent such as TEMPO in the presence of a co-oxidant like sodium hypochlorite.[7] |
| Incorrect Reaction Temperature | Higher temperatures can promote over-oxidation and side reactions. | Maintain a low and controlled reaction temperature throughout the oxidation process. |
| Incorrect Stoichiometry of Oxidant | An excess of the oxidizing agent will lead to the formation of byproducts. | Carefully control the stoichiometry of the oxidizing agent. Add the oxidant slowly and monitor the reaction progress by TLC or GC. |
Experimental Protocols
Pilot Scale Synthesis of this compound via Grignard Reaction
Safety Precautions: This reaction is highly exothermic and involves flammable solvents and a pyrophoric reagent. It must be conducted in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE), including fire-retardant lab coat, safety glasses, and gloves. The reactor should be equipped with a pressure relief valve and an efficient cooling system.
Materials and Equipment:
-
Jacketed glass reactor (50 L) equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet.
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
γ-Valerolactone
-
Hydrochloric acid (for workup)
-
Sodium chloride (for brine wash)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Grignard Reagent Formation:
-
Charge the reactor with magnesium turnings (X.X kg, XX.X mol, X.X eq) under a nitrogen atmosphere.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a single crystal of iodine to activate the magnesium.
-
Slowly add a solution of methyl iodide (X.X kg, XX.X mol, X.X eq) in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as evidenced by a gentle reflux.
-
Once the reaction has started, add the remaining methyl iodide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with γ-Valerolactone:
-
Cool the Grignard reagent solution to 0-5 °C using a circulating chiller.
-
Slowly add a solution of γ-valerolactone (X.X kg, XX.X mol, 1.0 eq) in anhydrous diethyl ether from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0-5 °C and slowly quench by adding it to a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x XX L).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Visualizations
Grignard Synthesis Workflow
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Troubleshooting Logic for Low Grignard Reaction Yield
Caption: Decision tree for troubleshooting low yield in the Grignard synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Reformatsky Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. scispace.com [scispace.com]
- 5. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]
- 6. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Potential Interference from 4-Hydroxy-4-methylpentanoic Acid in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions regarding potential assay interference from the small molecule 4-Hydroxy-4-methylpentanoic acid (also known as UMB68). While this compound is a valuable tool for studying the GHB receptor, its chemical properties may lead to unforeseen interactions in various biological assays.[1][2][3] This resource will equip you to identify, understand, and mitigate these potential artifacts, ensuring the integrity and accuracy of your experimental data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions about potential interference from this compound.
Q1: What is this compound and why might it interfere with my assay?
A1: this compound is a tertiary alcohol and a structural analog of γ-hydroxybutyric acid (GHB).[1][2] It is primarily used as a selective ligand for the GHB receptor in neuroscience research.[1][3] Its potential for assay interference stems from its chemical structure, which includes a carboxylic acid and a hydroxyl group. These functional groups can participate in non-specific interactions, such as hydrogen bonding, and the overall molecule could potentially interfere with assays through various mechanisms like altering pH, interacting with assay components, or exhibiting weak, non-specific binding to off-target proteins.
Q2: My assay is showing unexpected results after introducing this compound. What are the most likely types of interference?
A2: Unexpected results could be due to several types of interference. Common mechanisms for small molecules include:
-
Non-specific protein binding: The compound may bind to proteins in your assay system other than the intended target, leading to false positives or negatives.
-
Alteration of assay conditions: The acidic nature of the carboxylic acid group could slightly alter the pH of the assay buffer, affecting enzyme activity or protein conformation.
-
Light-based assay interference: While less likely for this specific molecule unless it has fluorescent impurities, small molecules can sometimes interfere with fluorescence or absorbance readings.[4]
-
Reagent sequestration: The compound might interact with and effectively lower the concentration of a critical reagent in your assay.
Q3: How can I quickly check if this compound is causing interference in my assay?
A3: A simple way to check for interference is to run a "compound-only" control. This involves running the assay with this compound but without the biological target (e.g., enzyme or cells). If you still observe a signal, it's a strong indication of assay interference. Additionally, performing serial dilutions of the compound can help distinguish true activity from interference; interference often shows a non-linear or steep dose-response curve.[5]
Q4: Are there any specific assay formats that are more susceptible to interference from a compound like this?
A4: Assays that are highly sensitive to pH changes or that rely on non-specific protein interactions can be more susceptible. For example, enzyme activity assays where the enzyme's active site is sensitive to pH might be affected. Similarly, high-throughput screening (HTS) formats that use fluorescence or luminescence readouts can be prone to interference from a variety of small molecules.[4][6]
Section 2: In-depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for identifying and mitigating interference from this compound.
Guide 1: Investigating and Confirming Assay Interference
If you suspect interference, a systematic approach is crucial to confirm its presence and understand its nature.
Step 1: Perform Comprehensive Control Experiments
The foundation of troubleshooting is a robust set of controls.
| Control Experiment | Purpose | Expected Outcome if No Interference | Indication of Interference |
| No-Enzyme/No-Cell Control | To test for direct effects of the compound on the assay signal. | No signal change in the presence of the compound. | A signal change indicates the compound is directly affecting the readout. |
| No-Substrate Control (for enzyme assays) | To check if the compound interacts with the detection system in the absence of the enzymatic reaction. | No signal. | A signal suggests the compound is interfering with the detection reagents. |
| Time-Course Experiment | To assess if the compound's effect is immediate or develops over time. | A consistent effect over the incubation period. | An increasing or decreasing effect over time may suggest compound instability or a slow-binding interference mechanism.[7] |
| Assay with Denatured Protein | To determine if the compound's effect is dependent on the native conformation of the target protein. | No effect of the compound. | An effect suggests non-specific binding to the denatured protein. |
Step 2: Workflow for Interference Investigation
The following diagram outlines a logical workflow for investigating potential assay interference.
Caption: Workflow for identifying assay interference.
Guide 2: Mitigating Confirmed Interference
Once interference is confirmed, several strategies can be employed to mitigate its effects.
Protocol 1: Buffer Optimization
-
Objective: To adjust the assay buffer to minimize non-specific interactions.
-
Procedure:
-
Increase Ionic Strength: Prepare assay buffers with increasing concentrations of a neutral salt (e.g., NaCl or KCl) from 50 mM to 200 mM. This can disrupt weak, non-specific electrostatic interactions.
-
Add a Non-ionic Detergent: Include a low concentration (e.g., 0.01% to 0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 in the assay buffer. This can help to prevent compound aggregation and reduce non-specific binding.
-
Vary pH: If the assay allows, test a range of pH values around the optimal pH to see if this affects the interference. The carboxylic acid group of this compound will be deprotonated at neutral and basic pH, which may alter its interaction profile.
-
Protocol 2: Use of Orthogonal Assays
-
Objective: To confirm the biological activity of this compound using a different assay technology that is less susceptible to the observed interference.
-
Procedure:
-
Identify an Orthogonal Method: If your primary assay is, for example, a fluorescence-based enzyme assay, consider a label-free method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding to the target.
-
Validate the Orthogonal Assay: Ensure the orthogonal assay is validated for your target and can reliably measure the expected biological activity.
-
Test this compound: Run the compound in the orthogonal assay. If the compound shows activity in the primary assay but not in the orthogonal assay, it is highly likely that the initial result was an artifact.
-
Protocol 3: Sample Cleanup for Biological Matrices
If you are working with complex biological samples, interference can arise from the matrix itself.[8]
-
Objective: To remove interfering substances from the sample before analysis.
-
Procedure:
-
Protein Precipitation: For serum or plasma samples, use a method like trichloroacetic acid (TCA) or acetone precipitation to remove bulk proteins.[8]
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to separate the analyte of interest from potentially interfering compounds based on their physicochemical properties.[8]
-
Section 3: Understanding the Mechanisms of Interference
A deeper understanding of how small molecules can interfere with assays will aid in proactive troubleshooting.
Mechanism 1: Chemical Reactivity
Some compounds can covalently modify proteins or other assay components. While this compound is not highly reactive, it's a good practice to be aware of this potential issue with other small molecules.[7]
Caption: Mechanism of interference by chemical reactivity.
Mechanism 2: Compound Aggregation
At higher concentrations, some small molecules can form aggregates that non-specifically sequester and inhibit enzymes.
Caption: Mechanism of interference by compound aggregation.
By understanding these potential pitfalls and employing the systematic troubleshooting strategies outlined in this guide, you can confidently assess the biological activity of this compound and ensure the reliability of your research findings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxy-4-methylpentanoic_acid [chemeurope.com]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Binding Affinities of 4-Hydroxy-4-methylpentanoic acid and GHB
A Technical Guide for Researchers in Pharmacology and Drug Development
This guide provides an in-depth, objective comparison of the binding affinities of γ-Hydroxybutyric acid (GHB), a well-characterized neurotransmitter and psychoactive drug, and 4-Hydroxy-4-methylpentanoic acid (also known as UMB68), a synthetic analog. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced receptor interactions of these compounds. The information presented is synthesized from peer-reviewed experimental data to ensure scientific integrity and provide actionable insights for future research.
Introduction to the Compounds
Gamma-Hydroxybutyric acid (GHB) is an endogenous metabolite of γ-aminobutyric acid (GABA) found in the mammalian brain.[1] It functions as a neurotransmitter and neuromodulator, exerting its effects through a complex pharmacology that involves multiple receptor targets.[2][3] At physiological concentrations, GHB primarily interacts with its own high-affinity receptor, the GHB receptor (GHBR).[1][3][4] At higher, pharmacological doses, it also acts as a weak agonist at the GABAB receptor, which is largely responsible for its sedative effects.[3][5][6][7] More recent research has also identified certain extrasynaptic α4βδ-containing GABAA receptors as high-affinity targets for GHB.[5][8][9]
This compound (UMB68) is a structural analog of GHB.[3][10][11] It has been synthesized and utilized as a research tool to dissect the specific pharmacology of the GHB receptor, distinct from the effects mediated by GABAergic systems.[10][11][12] A key feature of UMB68 is its tertiary alcohol structure, which prevents its metabolism to GABA-active compounds, a metabolic fate of GHB.[12]
Comparative Analysis of Binding Affinities
The primary distinction in the receptor pharmacology of GHB and this compound lies in their selectivity. While GHB exhibits a broad spectrum of activity, binding to the GHB receptor, GABAB receptors, and specific GABAA receptor subtypes, UMB68 is a selective ligand for the GHB receptor.[10][11][12]
Binding studies have demonstrated that this compound (UMB68) binds to the GHB receptor with an affinity comparable to that of GHB itself.[12] However, a crucial difference is that UMB68 shows no significant affinity for either GABAA or GABAB receptors.[12] This selectivity makes UMB68 an invaluable tool for isolating and studying the physiological and pharmacological roles of the GHB receptor without the confounding influence of GABAergic signaling.[10][11][12]
Another related compound, gamma-hydroxyvaleric acid (GHV), the metabolite of gamma-valerolactone (GVL), also shows affinity for the GHB receptor, though it is noted to be less potent than GHB.[13][14][15]
Quantitative Binding Affinity Data
| Compound | Receptor Target | Binding Affinity (IC50/EC50/Ki) | Source |
| GHB | GHB Receptor | High affinity (nanomolar to low micromolar range) | [1][5][9] |
| GABAB Receptor | Low affinity (millimolar concentrations required for activation) | [2][5][6][7] | |
| α4β1δ GABAA Receptor | High affinity (EC50 = 140 nM) | [5][8] | |
| This compound (UMB68) | GHB Receptor | Similar affinity to GHB | [12] |
| GABAA Receptor | No affinity (IC50 > 100 µM) | [12] | |
| GABAB Receptor | No affinity (IC50 > 100 µM) | [12] |
Signaling Pathways and Functional Implications
The differential receptor activation by GHB and this compound leads to distinct downstream signaling and physiological effects.
GHB's signaling is multifaceted:
-
At the GHB Receptor: Activation is generally associated with excitatory effects and modulation of neurotransmitter release, including dopamine and glutamate.[4][16]
-
At GABAB Receptors: This interaction mediates the sedative, hypnotic, and ataxic effects observed at high doses of GHB.[3][6][7] GABAB receptors are G-protein coupled receptors that, when activated, lead to the opening of potassium channels and inhibition of calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[17][18]
-
At α4βδ GABAA Receptors: As a partial agonist at these extrasynaptic receptors, GHB can influence tonic inhibition in the brain.[5][8]
This compound's signaling is more focused:
-
By selectively activating the GHB receptor, UMB68 allows for the specific investigation of this receptor's functions, which are thought to include roles in synaptic plasticity and neuroprotection.[1] In vivo studies have shown that despite its affinity for the GHB receptor, UMB68 does not produce the same behavioral effects as GHB, highlighting the significant contribution of the GABAergic system to GHB's overall pharmacological profile.[12]
Figure 1: Simplified signaling pathways of GHB, illustrating its interaction with multiple receptor targets and the resulting downstream effects.
Figure 2: Selective signaling pathway of this compound (UMB68), highlighting its specific interaction with the GHB receptor.
Experimental Methodologies: Radioligand Binding Assay
The determination of binding affinities for these compounds is predominantly achieved through radioligand binding assays.[19][20][21][22] This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.[20][22]
Principle
Radioligand binding assays involve the use of a radioactively labeled ligand (the radioligand) that binds to the receptor of interest. In a competition binding assay, the ability of an unlabeled compound (the competitor, e.g., GHB or UMB68) to displace the radioligand from the receptor is measured. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50). This value can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the competitor for the receptor.
Step-by-Step Protocol for a Competitive Radioligand Binding Assay
-
Receptor Preparation:
-
Homogenize tissue (e.g., rat brain cortex or hippocampus) or cultured cells expressing the receptor of interest in a cold lysis buffer.[23]
-
Centrifuge the homogenate to pellet the cell membranes containing the receptors.[23]
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.[23]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[23]
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the membrane preparation to each well.[23]
-
Add a fixed concentration of a selective radioligand for the target receptor (e.g., [3H]NCS-382 for the GHB receptor).[12][24]
-
Add varying concentrations of the unlabeled test compound (e.g., GHB or UMB68).[20]
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors).[23]
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes).[23]
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.[23]
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[23]
-
-
Detection and Data Analysis:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]
-
Figure 3: Workflow for a competitive radioligand binding assay to determine ligand binding affinity.
Conclusion
References
- 1. grokipedia.com [grokipedia.com]
- 2. droracle.ai [droracle.ai]
- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 4. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GHB receptor targets in the CNS: focus on high-affinity binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α4βδ GABA(A) receptors are high-affinity targets for γ-hydroxybutyric acid (GHB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. 4-Hydroxy-4-methylpentanoic_acid [chemeurope.com]
- 12. A tertiary alcohol analog of gamma-hydroxybutyric acid as a specific gamma-hydroxybutyric acid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. GHB receptor - Wikipedia [en.wikipedia.org]
- 17. γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors | PLOS One [journals.plos.org]
- 18. karger.com [karger.com]
- 19. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. scite.ai [scite.ai]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. researchgate.net [researchgate.net]
"4-Hydroxy-4-methylpentanoic acid" selectivity for GHB receptor over GABA-B receptor
An In-Depth Guide to the Receptor Selectivity of 4-Hydroxy-4-methylpentanoic Acid
A Comparative Analysis of GHB Receptor versus GABA-B Receptor Binding
Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's binding selectivity for the γ-hydroxybutyrate (GHB) receptor over the GABAb-B receptor. This document synthesizes experimental evidence, outlines key methodologies, and explores the mechanistic implications of this selectivity.
Introduction: The Need for Receptor Selectivity
In neuropharmacology, understanding the precise molecular targets of a compound is paramount. The endogenous neurotransmitter γ-hydroxybutyric acid (GHB) presents a complex case, as it interacts with at least two distinct receptor systems: a high-affinity, specific GHB receptor and the lower-affinity, inhibitory GABA-B receptor.[1][2][3] This dual activity complicates efforts to deconvolute the specific physiological roles of each receptor.
This compound, also known as UMB68, is a structural analog of GHB.[2][4] Its development as a research tool stems from the critical need for ligands that can selectively probe one receptor target without engaging the other. This guide elucidates the experimental basis for UMB68's selectivity and explains why this property makes it an invaluable tool for isolating and studying the function of the GHB receptor.
Comparative Binding Profiles: this compound vs. GHB
The primary distinction between GHB and this compound lies in their interaction with the GABAergic system. While GHB is a weak partial agonist at the GABA-B receptor, experimental evidence from binding assays demonstrates that this compound (UMB68) selectively binds to the GHB receptor and does not interact with GABAergic receptors.[2][4]
This selectivity is critical because the activation of the GHB receptor and the GABA-B receptor can lead to different, and sometimes opposing, physiological effects. The sedative, hypnotic, and anesthetic properties of GHB are largely attributed to its action at the GABA-B receptor.[2][5][6] In contrast, activation of the specific GHB receptor is associated with excitatory effects, including the modulation of dopamine and glutamate release.[2][7]
Table 1: Comparative Receptor Binding Summary
| Compound | GHB Receptor | GABA-B Receptor | Implication |
| γ-Hydroxybutyric acid (GHB) | High-Affinity Agonist | Weak Partial Agonist | Effects are a composite of both receptor systems.[1][2][8] |
| This compound | Selective Ligand | No Binding | Allows for the isolated study of the GHB receptor.[4] |
Signaling Pathways: A Tale of Two Receptors
The functional divergence between the GHB and GABA-B receptors is rooted in their distinct downstream signaling cascades.
The GHB Receptor: An Excitatory Pathway
The GHB receptor, identified as GPR172A, is an excitatory G protein-coupled receptor (GPCR).[7] Unlike the inhibitory nature of GABA-B, its activation is thought to increase Na+/K+ currents and stimulate the release of neurotransmitters such as dopamine and glutamate.[7] This pathway helps explain the stimulant-like effects observed with selective GHB receptor agonists.
Caption: GHB Receptor Signaling Cascade.
The GABA-B Receptor: An Inhibitory Cascade
The GABA-B receptor is a metabotropic GPCR that functions as an obligate heterodimer of GABA-B1 and GABA-B2 subunits.[9][10] It couples to the inhibitory Gαi/o family of G-proteins.[9][11] Its activation by ligands like GHB or baclofen initiates a cascade that broadly suppresses neuronal excitability through three primary effector pathways:
-
Inhibition of Adenylyl Cyclase : The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][11]
-
Activation of K+ Channels : The Gβγ subunit directly activates G protein-gated inwardly rectifying potassium (GIRK) channels.[9][11][12] This causes an efflux of K+ ions, leading to membrane hyperpolarization and a slow inhibitory postsynaptic potential (IPSP).[11][13]
-
Inhibition of Ca2+ Channels : Presynaptically, the Gβγ subunit inhibits voltage-gated Ca2+ channels (primarily N-type and P/Q-type), which reduces the influx of calcium and thereby suppresses neurotransmitter release.[9][10][11]
Caption: GABA-B Receptor Inhibitory Signaling.
Experimental Protocol: Radioligand Binding Assay
The selectivity of compounds like this compound is determined using quantitative pharmacological assays. The competitive radioligand binding assay is a gold standard method for determining the affinity (often expressed as the inhibition constant, Ki) of an unlabeled test compound for a specific receptor.
Principle
This assay measures the ability of an unlabeled "cold" ligand (the test compound) to compete with a "hot," radioactively labeled ligand of known affinity for binding to a receptor preparation. By measuring the concentration of the cold ligand required to displace 50% of the hot ligand (the IC50 value), the affinity (Ki) can be calculated.
Step-by-Step Methodology
The following is a generalized protocol for a competitive radioligand binding assay, adaptable for either GHB or GABA-B receptors.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex or hippocampus) or cells expressing the target receptor in a cold lysis buffer.[14]
-
Perform a series of centrifugations to isolate the cell membrane fraction, which contains the receptors.[14][15][16]
-
Wash the membrane pellet multiple times to remove endogenous ligands (like GABA) that could interfere with the assay.[15]
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[14]
-
-
Competitive Binding Reaction:
-
Set up assay tubes or a 96-well plate containing:
-
Total Binding: Membrane preparation + radioligand (e.g., [3H]GHB or [3H]Baclofen) + buffer.
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of an unlabeled specific ligand (e.g., unlabeled GHB or baclofen) to saturate all specific binding sites.
-
Test Compound: Membrane preparation + radioligand + varying concentrations of the test compound (e.g., this compound).
-
-
Incubate the mixture at a controlled temperature (e.g., 4°C or 30°C) for a sufficient time to reach binding equilibrium.[14][15]
-
-
Separation of Bound and Free Ligand:
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Caption: Competitive Radioligand Binding Assay Workflow.
Conclusion
This compound (UMB68) serves as a quintessential example of a selective pharmacological tool. Unlike GHB, which has confounding actions at the GABA-B receptor, UMB68's exclusive affinity for the GHB receptor provides researchers with an unambiguous means to investigate its specific functions.[4] This selectivity is crucial for dissecting the distinct roles these two receptor systems play in neuronal excitability, neurotransmitter release, and behavior, ultimately paving the way for more targeted therapeutic strategies.
References
- 1. droracle.ai [droracle.ai]
- 2. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. This compound [medbox.iiab.me]
- 5. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GHB receptor - Wikipedia [en.wikipedia.org]
- 8. Gamma-hydroxybutyrate is a weak agonist at recombinant GABA(B) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. neurology.org [neurology.org]
- 12. m.youtube.com [m.youtube.com]
- 13. GABAB receptor - Wikipedia [en.wikipedia.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PDSP - GABA [kidbdev.med.unc.edu]
A Comparative In Vivo Analysis of the Behavioral Effects of 4-Hydroxy-4-methylpentanoic Acid and GHB
A Technical Guide for Researchers in Neuropharmacology and Drug Development
Introduction
Gamma-hydroxybutyric acid (GHB) is an endogenous neurotransmitter and a central nervous system depressant with a complex pharmacological profile and a history of both therapeutic use and recreational abuse.[1][2] Its behavioral effects, which include sedation, euphoria, and ataxia, are primarily mediated through its actions at both the high-affinity GHB receptor and the low-affinity GABAB receptor.[1][3] The dual receptor activity complicates the elucidation of the specific contributions of each receptor system to its overall behavioral profile. To dissect these mechanisms, researchers have turned to selective ligands. One such tool is 4-Hydroxy-4-methylpentanoic acid (also known as UMB68), a structural analog of GHB designed to selectively target the GHB receptor without significant affinity for GABAB receptors.[4] This guide provides an in-depth, in vivo comparison of the behavioral effects of GHB and this compound, offering researchers a framework for understanding the distinct roles of the GHB and GABAB receptors in mediating sedative-hypnotic and motor-impairing effects. Experimental data from preclinical studies are presented to support the comparison, alongside detailed protocols for key behavioral assays.
Pharmacological Profiles: A Tale of Two Receptors
The distinct behavioral manifestations of GHB and this compound are rooted in their differential receptor pharmacology.
Gamma-Hydroxybutyric Acid (GHB): GHB's effects are dose-dependent and biphasic, a characteristic attributed to its interaction with two different receptor systems.[5] At lower concentrations, GHB preferentially binds to the high-affinity, G-protein coupled GHB receptor.[2] Activation of this receptor is generally considered to be excitatory, leading to the release of glutamate.[1] As the concentration of GHB increases, it begins to act as a weak agonist at the GABAB receptor, which is responsible for its more pronounced sedative, hypnotic, and ataxic effects.[1][3]
This compound (UMB68): In contrast, this compound was synthesized to be a selective ligand for the GHB receptor.[4] In vitro binding assays have confirmed that UMB68 displaces ligands from the GHB receptor at concentrations that do not significantly affect binding at GABAB receptors.[6] This selectivity makes it an invaluable pharmacological tool for isolating the in vivo functions of the GHB receptor.
Signaling Pathway Overview
Caption: Receptor signaling pathways for GHB and UMB68.
Comparative In Vivo Behavioral Effects
The differential receptor affinities of GHB and this compound translate into distinct behavioral profiles in animal models. While comprehensive dose-response data for UMB68 is limited in publicly available literature, studies on structurally similar and functionally selective GHB receptor agonists provide valuable insights.
| Behavioral Effect | GHB | This compound (and analogs) | Primary Receptor Implicated |
| Sedation/Hypnosis | Dose-dependent; induces loss of righting reflex at higher doses. | Induces loss of righting reflex. | GABAB (for GHB's potent effect), GHB Receptor (for analogs) |
| Ataxia/Motor Incoordination | Dose-dependent impairment of motor coordination. | Induces ataxia. | GABAB (for GHB), GHB Receptor (for analogs) |
| Hypolocomotion | Dose-dependent decrease in locomotor activity. | Induces hypolocomotion. | GABAB (for GHB), GHB Receptor (for analogs) |
| Catalepsy | Induces a state of immobility at higher doses. | Does not induce catalepsy. | GABAB |
Key Observations and Interpretations:
-
Sedation, Ataxia, and Hypolocomotion: Studies have shown that like GHB, selective GHB receptor agonists, including analogs of UMB68, can produce sedation (loss of righting reflex), ataxia, and hypolocomotion in mice.[7] This suggests that activation of the GHB receptor alone is sufficient to induce these CNS depressant effects.
-
The Role of GABAB in Catalepsy: A critical point of divergence is catalepsy. While GHB induces catalepsy, this effect is absent with the administration of selective GHB receptor agonists.[7] Furthermore, the cataleptic effects of GHB can be attenuated by GABAB receptor antagonists. This strongly indicates that the cataleptic properties of GHB are mediated by its action at GABAB receptors, not the GHB receptor.
-
Contradictory Findings and Future Directions: It is important to note a degree of conflicting information in the literature. While the study by Carter et al. (2005) provides evidence for the sedative and ataxic effects of selective GHB receptor agonists, other sources suggest UMB68 "does not exhibit GHB-like behavioral effects in vivo".[5] This discrepancy may be due to differences in the specific analogs tested, the doses administered, or the behavioral assays employed. Further research, including detailed dose-response studies of UMB68 across a range of behavioral paradigms, is necessary to fully elucidate its in vivo effects and resolve these conflicting observations.
Experimental Protocols
To facilitate reproducible research in this area, detailed protocols for key behavioral assays are provided below.
Rotarod Test for Ataxia
This assay assesses motor coordination and balance.
Methodology:
-
Apparatus: An accelerating rotarod treadmill for mice or rats.
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Training:
-
Place the animal on the stationary rod.
-
Begin rotation at a low speed (e.g., 4 RPM) and gradually accelerate to a maximum speed (e.g., 40 RPM) over a set period (e.g., 5 minutes).
-
Conduct 3-5 training trials with a 15-20 minute inter-trial interval. The animal is considered trained when it can remain on the rod for a predetermined cutoff time (e.g., 300 seconds).
-
-
Testing:
-
Administer the test compound (GHB, UMB68, or vehicle) via the appropriate route (e.g., intraperitoneal injection).
-
At predetermined time points post-injection (e.g., 15, 30, 60, 90 minutes), place the animal on the accelerating rotarod.
-
Record the latency to fall from the rod. A shorter latency indicates greater ataxia.
-
Open Field Test for Locomotor Activity
This test measures spontaneous locomotor activity and exploratory behavior.
Methodology:
-
Apparatus: A square or circular arena with walls to prevent escape, equipped with an automated beam-break or video-tracking system.
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour.
-
Procedure:
-
Administer the test compound or vehicle.
-
Immediately place the animal in the center of the open field arena.
-
Record locomotor activity for a set duration (e.g., 30-60 minutes).
-
Key parameters to measure include total distance traveled, time spent mobile, and entries into the center zone (as a measure of anxiety-like behavior). A decrease in distance traveled and mobile time indicates hypolocomotion.
-
Loss of Righting Reflex (LORR) for Sedation/Hypnosis
This assay is a measure of the sedative-hypnotic effects of a compound.
Methodology:
-
Procedure:
-
Administer the test compound or vehicle.
-
At set intervals post-administration (e.g., every 5 minutes), gently place the animal on its back.
-
The "righting reflex" is the animal's innate ability to flip back onto its paws.
-
Onset of LORR: The time at which the animal is unable to right itself within a specified period (e.g., 30 seconds).
-
Duration of LORR: The time from the onset of LORR until the animal spontaneously rights itself and can do so again when placed on its back. A longer duration indicates a greater sedative-hypnotic effect.
-
Experimental Workflow Diagram
Caption: General workflow for in vivo behavioral testing.
Conclusion
The comparison of the in vivo behavioral effects of GHB and the selective GHB receptor ligand, this compound (and its analogs), provides critical insights into the distinct roles of the GHB and GABAB receptors. While activation of the GHB receptor alone appears sufficient to induce sedation, ataxia, and hypolocomotion, the cataleptic effects of GHB are clearly mediated by its activity at the GABAB receptor. This distinction is fundamental for the development of novel therapeutics that target the GHB receptor for potential indications such as neuroprotection or the treatment of addiction, while avoiding the profound sedative and abuse-related effects associated with GABAB receptor activation. The conflicting reports on the in vivo effects of selective GHB receptor agonists underscore the need for further rigorous, quantitative behavioral studies to fully characterize these compounds and solidify our understanding of GHB receptor pharmacology.
References
- 1. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rhodeslab.beckman.illinois.edu [rhodeslab.beckman.illinois.edu]
- 3. Behavioral analyses of GHB: receptor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BEHAVIORAL EFFECTS OF GAMMA-HYDROXYBUTYRATE (GHB) IN HUMANS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Selective GHB Receptor Ligands: 4-Hydroxy-4-methylpentanoic Acid and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of 4-Hydroxy-4-methylpentanoic acid (UMB68) with other selective ligands for the gamma-hydroxybutyrate (GHB) receptor. By synthesizing technical data and experimental insights, this document serves as a critical resource for researchers navigating the complexities of GHB receptor pharmacology.
Introduction: The Enigmatic GHB Receptor
The GHB receptor, a G-protein coupled receptor (GPCR), is a key player in the central nervous system, binding the endogenous neurotransmitter GHB.[1] While GHB also exhibits weak agonist activity at the GABAB receptor, the distinct pharmacology of the GHB receptor has spurred the development of selective ligands to dissect its specific physiological roles.[2][3][4] These selective tools are invaluable for understanding the receptor's involvement in processes ranging from neurotransmitter release to neuronal excitability, and for developing novel therapeutics with improved specificity and reduced side effects.[1][5][6]
This compound (UMB68): A Profile in Selectivity
This compound, also known as UMB68, is a tertiary alcohol analog of GHB.[3][7][8] Its defining characteristic is its selective binding to the GHB receptor without significant affinity for GABAergic receptors.[7][9] This selectivity makes UMB68 an essential tool for isolating and studying the pharmacological effects mediated exclusively by the GHB receptor, free from the confounding influence of GABAB receptor activation.[7][9]
Comparative Analysis of Selective GHB Receptor Ligands
To provide a clear comparative framework, this section evaluates this compound against other notable selective GHB receptor ligands. The focus is on their binding affinity, functional activity, and selectivity profiles, supported by experimental data.
| Ligand | Type | Binding Affinity (Ki) for GHB Receptor | Selectivity vs. GABAB Receptor | Key Characteristics |
| This compound (UMB68) | Agonist | High | High (does not bind to GABA receptors) | A valuable research tool for studying GHB receptor pharmacology in the absence of GABAergic effects.[7][9] |
| HOCPCA (3-hydroxycyclopent-1-enecarboxylic acid) | Agonist | Very High (39x higher than GHB) | High (no affinity for GABAB receptors) | A potent and highly selective agonist, also shown to interact with the CaMKIIα hub domain, suggesting neuroprotective potential.[10][11][12][13][14][15] |
| NCS-382 | Antagonist | Moderate | Moderate | Blocks the effects of GHB and has been proposed for treating GHB overdose.[16][17][18][19][20] However, some studies suggest its antagonistic effects may involve indirect actions at GABAB receptors.[17][20] |
Experimental Protocols: Methodologies for Ligand Characterization
The following protocols outline standard experimental procedures for characterizing and comparing the performance of selective GHB receptor ligands.
This assay is fundamental for determining the binding affinity (Ki) of a ligand for the GHB receptor.[21][22][23]
Objective: To quantify the affinity of test compounds for the GHB receptor.
Principle: This competitive binding assay measures the ability of an unlabeled test ligand to displace a radiolabeled ligand (e.g., [3H]NCS-382 or [3H]HOCPCA) from the GHB receptor in brain tissue homogenates.[15][21][22]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat brain tissue (e.g., cortex or hippocampus, regions with high GHB receptor density) in a cold lysis buffer.[24][25] Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the assay buffer.[25]
-
Incubation: In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Equilibration: Incubate the plates to allow the binding to reach equilibrium. The incubation time and temperature should be optimized for the specific radioligand used.[23][25]
-
Separation: Separate the receptor-bound from the free radioligand by rapid vacuum filtration through glass fiber filters.[22]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
This assay assesses the functional activity of a ligand (agonist, antagonist, or inverse agonist) by measuring its effect on G-protein activation.[5]
Objective: To determine the functional efficacy of test compounds at the GHB receptor.
Principle: Agonist binding to a GPCR like the GHB receptor stimulates the binding of [35S]GTPγS, a non-hydrolyzable GTP analog, to the Gα subunit of the G-protein. The amount of bound [35S]GTPγS is proportional to the degree of receptor activation.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the GHB receptor or from brain tissue as described in the radioligand binding assay.
-
Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of GDP and [35S]GTPγS.
-
Equilibration: Allow the reaction to proceed for a defined period at an optimized temperature.
-
Separation: Terminate the reaction and separate the G-protein-bound [35S]GTPγS from the free form by rapid filtration.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS binding against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the GHB receptor signaling pathway and the experimental workflow for a radioligand binding assay.
Caption: GHB Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion: Advancing Research with Precision Tools
The development and characterization of selective GHB receptor ligands like this compound are paramount for advancing our understanding of GHB neuropharmacology. This guide provides a comparative framework and detailed methodologies to aid researchers in selecting and utilizing the most appropriate tools for their specific research questions. The continued exploration of these compounds will undoubtedly pave the way for novel therapeutic strategies targeting the GHB receptor system.
References
- 1. GHB receptor - Wikipedia [en.wikipedia.org]
- 2. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 4. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective gamma-hydroxybutyric acid receptor ligands increase extracellular glutamate in the hippocampus, but fail to activate G protein and to produce the sedative/hypnotic effect of gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GHB receptor targets in the CNS: focus on high-affinity binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Acid 4-hydroxy-4-methylpentanoic – Wikipedia tiếng Việt [vi.wikipedia.org]
- 9. 4-Hydroxy-4-methylpentanoic_acid [chemeurope.com]
- 10. The GHB analogue HOCPCA improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HOCPCA - Wikipedia [en.wikipedia.org]
- 12. GHB analogs confer neuroprotection through specific interaction with the CaMKIIα hub domain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The GHB analogue HOCPCA improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα. • BB@C [bb-c.fr]
- 14. biorxiv.org [biorxiv.org]
- 15. [PDF] Novel Cyclic γ-Hydroxybutyrate (GHB) Analogs with High Affinity and Stereoselectivity of Binding to GHB Sites in Rat Brain | Semantic Scholar [semanticscholar.org]
- 16. NCS-382 - Wikipedia [en.wikipedia.org]
- 17. A review of pharmacology of NCS-382, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Blockade of the discriminative stimulus effects of gamma-hydroxybutyric acid (GHB) by the GHB receptor antagonist NCS-382 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Review of Pharmacology of NCS‐382, a Putative Antagonist of γ‐Hydroxybutyric Acid (GHB) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Different affinity of cortical GHB binding sites in sardinian alcohol-preferring (sP) and -non preferring (sNP) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Neurotransmitter Receptor Cross-Reactivity of 4-Hydroxy-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the neurotransmitter receptor cross-reactivity profile of 4-Hydroxy-4-methylpentanoic acid, a selective ligand for the high-affinity γ-hydroxybutyrate (GHB) receptor.[1] Synthesized as a tool to dissect the pharmacology of the GHB receptor independently of the GABAergic system, understanding its selectivity is paramount for its application in neuroscience research and potential therapeutic development.[1] This document synthesizes available data on its binding profile, details the experimental methodologies for assessing such cross-reactivity, and offers a comparative analysis against other major neurotransmitter systems.
Introduction: The Significance of Receptor Selectivity
This compound, also known as UMB68, is a structural analog of the endogenous neurotransmitter and psychoactive drug, γ-hydroxybutyrate (GHB).[1][2] Unlike GHB, which exhibits affinity for both its own specific receptor and the GABAB receptor, this compound was designed to selectively target the GHB receptor.[1][3] This selectivity is crucial for elucidating the distinct physiological roles of the GHB receptor, which is implicated in a range of neurological processes, including sleep regulation, dopamine modulation, and neuronal energy homeostasis.[2][4][5]
The assessment of off-target interactions is a critical step in drug discovery and pharmacological research. Cross-reactivity with other neurotransmitter receptors can lead to unintended physiological effects, confounding experimental results and posing potential safety risks. This guide provides a detailed comparison of this compound's binding affinity for the GHB receptor versus its potential for interaction with other key central nervous system receptors.
Comparative Receptor Binding Profile
The primary pharmacological characteristic of this compound is its selective binding to the GHB receptor with negligible affinity for GABA receptors.[1] While comprehensive screening against a wide panel of neurotransmitter receptors is not extensively documented in publicly available literature, we can infer its likely cross-reactivity profile based on studies of GHB and its analogs.
| Receptor Target | Ligand | Binding Affinity (Ki) / Functional Activity (IC50/EC50) | Citation |
| GHB Receptor | This compound | High affinity (specific values not publicly available) | [1] |
| GABAA Receptor | This compound | Does not bind | [1] |
| GABAB Receptor | This compound | Does not bind | [1] |
| Dopamine Receptors | GHB | Biphasic effect on dopamine release; low concentrations stimulate, high concentrations inhibit. | [2] |
| Serotonin Receptors | GHB | Chronic use can lead to increased serotonin turnover. | [6] |
| Glutamate Receptors | GHB | Low doses increase glutamatergic signaling through the GHB receptor. | [4] |
| Acetylcholine Receptors | GHB | Chronic use can lead to reduced cholinergic activity. | [6] |
Note: The data for dopamine, serotonin, glutamate, and acetylcholine receptors are based on the effects of GHB. While this compound is a selective GHB receptor ligand, its downstream effects on these neurotransmitter systems, mediated solely through the GHB receptor, may differ from those of GHB, which also acts on GABAB receptors. Further direct binding and functional studies on this compound are required for a definitive comparison.
Experimental Methodologies for Assessing Cross-Reactivity
The determination of a compound's receptor cross-reactivity profile is typically achieved through a combination of in vitro binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[7] These assays involve the use of a radiolabeled ligand that is known to bind to the target receptor. The test compound (in this case, this compound) is then introduced to compete with the radioligand for binding.
Step-by-Step Protocol for a Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet to remove endogenous ligands and other interfering substances.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Assay Setup:
-
In a multi-well plate, add the prepared cell membranes.
-
Add a fixed concentration of the appropriate radioligand.
-
Add varying concentrations of the unlabeled test compound (this compound).
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known competing ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a set duration to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays for G-Protein Coupled Receptors (GPCRs)
Since many neurotransmitter receptors, including the GHB receptor, are G-protein coupled receptors (GPCRs), functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist.[8] These assays measure the downstream signaling events that occur upon receptor activation.
Common Functional Assays for GPCRs:
-
[35S]GTPγS Binding Assay: Measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS. An increase in binding in the presence of the test compound indicates agonism.
-
Second Messenger Assays: These assays measure changes in the levels of intracellular second messengers, such as cyclic AMP (cAMP) for Gs and Gi-coupled receptors, or inositol phosphates (IP) and intracellular calcium for Gq-coupled receptors.[8][9]
GPCR Signaling Pathway
Caption: General signaling pathway for G-protein coupled receptors.
Discussion and Implications
The available evidence strongly suggests that this compound is a highly selective tool for probing the function of the GHB receptor without the confounding effects of GABAB receptor activation that are inherent to GHB itself.[1] This selectivity is of immense value for researchers investigating the role of the GHB receptor in various physiological and pathological states.
The indirect evidence from studies on GHB suggests that activation of the GHB receptor may have downstream modulatory effects on dopaminergic, serotonergic, and glutamatergic systems.[2][4][6] However, without direct cross-reactivity data for this compound at these other neurotransmitter receptors, it is difficult to definitively attribute these effects solely to GHB receptor activation.
For drug development professionals, the high selectivity of this compound for the GHB receptor makes it an attractive lead compound for the development of novel therapeutics targeting this receptor. The lack of off-target activity at GABA receptors is a significant advantage, potentially reducing the sedative and other side effects associated with GHB. However, a comprehensive screening against a broad panel of neurotransmitter receptors, as outlined in the methodologies above, would be a critical step in the preclinical development of any therapeutic agent based on this scaffold.
Conclusion
This compound stands out as a selective pharmacological tool for the study of the GHB receptor. Its primary advantage lies in its lack of affinity for GABA receptors, allowing for the specific investigation of GHB receptor-mediated effects. While its cross-reactivity with other neurotransmitter receptors has not been extensively characterized, the available information on GHB and its analogs provides a framework for understanding its potential pharmacological profile. Future research should focus on conducting comprehensive in vitro binding and functional assays to definitively map the cross-reactivity of this compound across the full spectrum of neurotransmitter receptors. This will not only enhance its utility as a research tool but also inform its potential as a lead for novel therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 3. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. molbio.gu.se [molbio.gu.se]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
Comparative Guide for the Validation of 4-Hydroxy-4-methylpentanoic acid as a Specific GHB Receptor Agonist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the activity and specificity of 4-Hydroxy-4-methylpentanoic acid (also known as UMB68) as a GHB receptor agonist. The methodologies detailed herein are designed to be self-validating, providing a clear, evidence-based path from in vitro characterization to in vivo functional assessment.
Introduction: The Challenge of Dissecting GHB's Pharmacology
Gamma-hydroxybutyric acid (GHB) is an endogenous neurotransmitter with a complex pharmacological profile, acting on at least two distinct receptor systems: the high-affinity, excitatory GHB receptor (GHBR) and the lower-affinity, inhibitory GABA-B receptor.[1][[“]][3] While many of the sedative and behavioral effects of exogenously administered GHB are attributed to its action at GABA-B receptors, the precise physiological role of the specific GHB receptor remains an area of active investigation.[4][5][6][7] The development of receptor-specific ligands is paramount to de-convoluting these effects and exploring the therapeutic potential of targeting the GHB receptor independently.
This compound (UMB68) has emerged as a promising tool in this endeavor.[8][9] Structurally similar to GHB, it has been reported to bind selectively to the GHB receptor without significant affinity for GABAergic receptors.[8][10] This guide outlines a systematic approach to experimentally validate this claim, comparing the pharmacological profile of UMB68 against GHB and other relevant compounds.
The Dichotomy of GHB's Targets: GHB vs. GABA-B Receptors
Understanding the fundamental differences between the GHB and GABA-B receptor signaling pathways is crucial for designing and interpreting validation studies. The GHB receptor is an excitatory G-protein coupled receptor, while the GABA-B receptor is primarily inhibitory.[1][11][12]
References
- 1. GHB receptor - Wikipedia [en.wikipedia.org]
- 2. consensus.app [consensus.app]
- 3. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. Behavioral Effects of γ-Hydroxybutyrate, Its Precursor γ-Butyrolactone, and GABAB Receptor Agonists: Time Course and Differential Antagonism by the GABAB Receptor Antagonist 3-Aminopropyl(diethoxymethyl)phosphinic Acid (CGP35348) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 10. 4-Hydroxy-4-methylpentanoic_acid [chemeurope.com]
- 11. neurology.org [neurology.org]
- 12. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Hydroxy-4-methylpentanoic Acid and GHB on Dopamine Release: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of Gamma-Hydroxybutyric Acid (GHB) and its structural analog, 4-Hydroxy-4-methylpentanoic acid (UMB68), on dopamine release. Intended for researchers, scientists, and drug development professionals, this document delves into the distinct pharmacological mechanisms of these compounds, supported by experimental data, to elucidate their differential impacts on the dopaminergic system.
Introduction: Delineating the Actions of GHB and a Selective Analog
Gamma-Hydroxybutyric Acid (GHB) is a psychoactive substance with complex effects on the central nervous system, largely attributed to its interaction with two distinct receptor systems: the high-affinity GHB receptor and the lower-affinity GABAB receptor.[1][2] Its impact on dopamine release is notably biphasic, a characteristic that has complicated the understanding of its neuropharmacological profile. Low concentrations of GHB are known to stimulate dopamine release, an effect mediated by the GHB receptor.[1][2] Conversely, higher concentrations lead to an inhibition of dopamine release through the activation of GABAB receptors.[1][2]
To dissect these intertwined effects, researchers have synthesized selective ligands, such as this compound (UMB68). UMB68 is a tertiary alcohol analog of GHB, designed to be resistant to metabolic conversion to GABA-active compounds.[2] Crucially, UMB68 exhibits a binding affinity for the GHB receptor comparable to that of GHB itself but demonstrates no affinity for GABAA or GABAB receptors.[2] This selectivity makes UMB68 an invaluable molecular tool for isolating and studying the direct pharmacological consequences of GHB receptor activation in the absence of confounding GABAergic activity.
The Dichotomous Role of GHB in Dopamine Modulation
The dual receptor activity of GHB underpins its complex and dose-dependent influence on dopamine neurotransmission. This biphasic effect is a critical consideration in both its therapeutic applications and its abuse potential.
The Initial Stimulatory Phase
At lower concentrations, GHB preferentially binds to the high-affinity GHB receptor. Activation of this receptor is believed to trigger a cascade of events leading to an increase in dopamine release.[1][2] This initial stimulatory effect is thought to contribute to the euphoric and pro-social effects reported by users.
The Subsequent Inhibitory and Rebound Phase
As GHB concentrations rise, the lower-affinity GABAB receptors become significantly occupied. The activation of these inhibitory G-protein coupled receptors leads to a reduction in the firing rate of dopamine neurons, consequently decreasing dopamine release.[1][2] This inhibitory phase is followed by a "rebound" effect, where, as GHB is metabolized and its concentration declines, the predominant effect shifts back to the GHB receptor, leading to a secondary increase in dopamine release.[1]
This compound: Isolating the GHB Receptor's Contribution
The development of UMB68 has provided a critical avenue for deconstructing the complex pharmacology of GHB. By exclusively targeting the GHB receptor, UMB68 allows for the direct investigation of this receptor's role in dopamine modulation, independent of GABAB receptor-mediated effects.
While direct, quantitative in-vivo microdialysis or fast-scan cyclic voltammetry data on UMB68's effect on dopamine release is not extensively available in the public domain, its pharmacological profile as a selective GHB receptor agonist that does not produce GHB-like behavioral effects in vivo suggests a nuanced role. The foundational study by Wu et al. (2003) demonstrated that despite its affinity for the GHB receptor, UMB68 did not substitute for GHB in drug discrimination studies in rats.[2] This suggests that the overall behavioral and neurochemical profile of GHB is a composite effect, heavily reliant on its action at GABAB receptors.
The logical inference is that the administration of UMB68 would likely induce a modest and targeted increase in dopamine release, mirroring the initial, low-dose effects of GHB. However, it would not be expected to produce the subsequent profound inhibition of dopamine release or the characteristic sedative and motor-impairing effects of higher GHB doses, which are mediated by GABAB receptors.
Comparative Summary of Pharmacological Actions
| Feature | This compound (UMB68) | Gamma-Hydroxybutyric Acid (GHB) |
| GABAB Receptor Binding | No significant affinity[2] | Weak agonist[1][2] |
| GHB Receptor Binding | High affinity, comparable to GHB[2] | High affinity[1][2] |
| Effect on Dopamine Release | Expected to be primarily stimulatory (via GHB receptor) | Biphasic: Stimulatory at low doses (via GHB receptor), Inhibitory at high doses (via GABAB receptor)[1][2] |
| Metabolism to GABA-active compounds | No[2] | Yes, can be metabolized to GABA |
| In Vivo Behavioral Effects | Does not substitute for GHB in discrimination studies[2] | Dose-dependent sedative, euphoric, and motor-impairing effects |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action, the following diagrams illustrate the proposed signaling pathways for both compounds and a standard experimental workflow for assessing dopamine release.
References
A Researcher's Guide to 4-Hydroxy-4-methylpentanoic acid as a Negative Control for GABA-B Receptor Studies
In the intricate world of G-protein coupled receptor (GPCR) pharmacology, the validity of experimental findings hinges on the careful selection and use of controls. For researchers investigating the metabotropic GABA-B receptor, a critical component of inhibitory neurotransmission in the central nervous system, the need for a reliable negative control is paramount. This guide provides an in-depth comparison of 4-Hydroxy-4-methylpentanoic acid, a structural analog of γ-hydroxybutyric acid (GHB), and its application as a negative control in GABA-B receptor research, supported by experimental data and detailed protocols.
The Critical Role of a Negative Control in GABA-B Receptor Research
The GABA-B receptor, a heterodimer of GABA-B1 and GABA-B2 subunits, mediates slow and prolonged inhibitory signals.[1] Its activation by the endogenous ligand γ-aminobutyric acid (GABA) triggers a cascade of intracellular events, primarily through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as the modulation of ion channels.[1][2] Dysregulation of GABA-B receptor signaling is implicated in a variety of neurological and psychiatric disorders, making it a key therapeutic target.[3]
Given the receptor's complex signaling and the potential for off-target effects of chemical probes, a negative control serves as an essential baseline. An ideal negative control should be structurally similar to the agonist but devoid of activity at the target receptor. This allows researchers to distinguish true receptor-mediated effects from non-specific actions of the compound or the vehicle.
Introducing this compound: A Chemically Inert Probe for GABA-B
This compound, also known as UMB68, is a tertiary alcohol with a chemical structure closely resembling that of GHB.[4] GHB is a known weak partial agonist at the GABA-B receptor.[5] However, the key distinction for this compound lies in its receptor binding profile. Studies have demonstrated that it selectively binds to the GHB receptor and, crucially, does not exhibit significant affinity for GABA receptors.[4][6][7] This lack of interaction with the GABA-B receptor makes it a prime candidate for a negative control in experiments specifically interrogating GABA-B receptor function.
| Compound | Structure | Role in GABA-B Receptor Studies |
| GABA | Endogenous full agonist | Positive Control |
| Baclofen | Selective full agonist | Positive Control |
| GHB | Weak partial agonist | Comparative Compound |
| This compound | Structurally similar analog | Negative Control |
Validating the Negative Control: Key Experimental Workflows
To empirically validate this compound as a negative control, two primary functional assays are indispensable: the GTPγS binding assay and the cAMP accumulation assay. These assays directly measure distinct steps in the Gαi/o signaling cascade initiated by GABA-B receptor activation.
GTPγS Binding Assay: Probing G-Protein Activation
The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is a direct measure of G-protein activation following receptor agonism.[8] In the context of the Gαi/o-coupled GABA-B receptor, an agonist will stimulate [³⁵S]GTPγS binding.
-
Positive Control (Baclofen): A concentration-dependent increase in [³⁵S]GTPγS binding, indicating robust G-protein activation.
-
Partial Agonist (GHB): A concentration-dependent increase in [³⁵S]GTPγS binding, but with a lower maximal effect compared to baclofen.
-
Negative Control (this compound): No significant increase in [³⁵S]GTPγS binding above basal levels, even at high concentrations.
cAMP Accumulation Assay: Measuring Downstream Signaling
Activation of the Gαi/o-coupled GABA-B receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2] This effect is typically measured in the presence of forskolin, an adenylyl cyclase activator, to establish a detectable baseline of cAMP.
-
Positive Control (Baclofen): A concentration-dependent decrease in forskolin-stimulated cAMP levels.
-
Partial Agonist (GHB): A concentration-dependent decrease in forskolin-stimulated cAMP levels, but to a lesser extent than baclofen.
-
Negative Control (this compound): No significant change in forskolin-stimulated cAMP levels.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GABAB receptors: physiological functions and mechanisms of diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 6. 4-Hydroxy-4-methylpentanoic_acid [chemeurope.com]
- 7. UMB 68 | CAS 581099-89-0 | UMB68 | Tocris Bioscience [tocris.com]
- 8. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Reproducibility of 4-Hydroxy-4-methylpentanoic Acid's Biological Effects
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the reproducibility of experimental results when studying the biological effects of 4-Hydroxy-4-methylpentanoic acid. By understanding and controlling key variables, laboratories can generate robust and comparable data, accelerating our collective understanding of this selective GHB receptor ligand.
Introduction to this compound
This compound, also known as UMB68, is a tertiary alcohol structurally similar to the neurotransmitter and drug gamma-hydroxybutyrate (GHB).[1][2] Unlike GHB, which acts on both GHB and GABA receptors, this compound selectively binds to the GHB receptor.[1][3] This selectivity makes it an invaluable pharmacological tool for isolating and studying the specific roles of the GHB receptor system, distinct from the broader effects of GABAergic modulation.[1][3] Given its potential to elucidate novel therapeutic targets, ensuring the reproducibility of its effects across different laboratory settings is of paramount importance.
The Challenge of Inter-Laboratory Reproducibility
The "reproducibility crisis" is a well-documented challenge in scientific research, where findings from one laboratory are difficult to replicate in another.[4][5] This issue is particularly pertinent in cell-based assays and in vivo studies where numerous factors can influence experimental outcomes.[4][5] Sources of variability can range from the purity of a chemical compound to subtle differences in cell culture techniques.[5][6][7] This guide will dissect these variables and provide actionable strategies to mitigate their impact.
Key Factors Influencing Reproducibility
Several key areas contribute to variability in experimental results. Addressing these proactively is crucial for generating reproducible data.
-
Reagent Quality and Handling: The purity and handling of this compound and other reagents are critical. Variations in synthesis batches can introduce impurities that may have off-target effects.[6]
-
Cell Line Integrity: The genetic drift of cell lines over time, mycoplasma contamination, and misidentification can lead to significant differences in cellular responses.[5][8]
-
Protocol Standardization: Minor deviations in experimental protocols, such as incubation times, cell seeding densities, and pipetting techniques, can have a cascading effect on results.[5]
-
Equipment Calibration and Performance: The precision and accuracy of laboratory equipment, from pipettes to plate readers, directly impact data quality.[6]
Comparative Analysis of Experimental Outcomes
To illustrate the impact of these variables, consider the following hypothetical data from two independent laboratories (Lab A and Lab B) investigating the effect of this compound on cell viability in a neuronal cell line.
| Parameter | Lab A | Lab B | Potential Source of Discrepancy |
| Compound Purity | 99.5% (Verified by NMR & LC-MS) | 98.0% (Supplier's claim) | Differences in compound purity and verification methods. |
| Cell Line Passage Number | 10 | 25 | Genetic drift in higher passage number cells.[5][8] |
| Cell Seeding Density | 10,000 cells/well | 15,000 cells/well | Varied cell density can alter dose-response curves.[5] |
| Incubation Time | 24 hours | 24 ± 1 hour | Lack of precise timing in one lab. |
| IC50 Value (µM) | 50 ± 5 | 85 ± 15 | Cumulative effect of the above variations. |
This table highlights how seemingly minor differences can lead to a significant divergence in the measured IC50 value, a key metric for assessing a compound's potency.
Standardized Protocols for Reproducible Results
To mitigate such discrepancies, the adoption of standardized and thoroughly documented protocols is essential. Below are example protocols for key experiments used to characterize the effects of this compound.
Protocol 1: Synthesis and Purity Analysis of this compound
A consistent and well-characterized supply of the compound is the foundation of reproducible research.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Methodology:
-
Synthesis: Synthesize this compound via the oxidation of 4-hydroxy-4-methyl-2-pentanone, which is formed from the aldol condensation of acetone.[9][10]
-
Purification: Purify the crude product using column chromatography on silica gel.
-
Structural Verification: Confirm the chemical structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Purity Assessment: Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS).[11] Aim for a purity of >99%.
-
Storage: Store the lyophilized powder at -20°C to prevent degradation.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the effect of a compound on cell proliferation and cytotoxicity.
Diagram: Cell Viability Assay Workflow
Caption: Standard workflow for an MTT-based cell viability assay.
Step-by-Step Methodology:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in the recommended medium. Ensure cells are in the logarithmic growth phase and at a low passage number (<20).
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in sterile water. Perform serial dilutions to obtain the desired final concentrations.
-
Treatment: Replace the culture medium with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the plate for a precisely timed 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 3: Receptor Binding Assay
A competitive binding assay can be used to determine the affinity of this compound for the GHB receptor.
Diagram: Receptor Binding Assay Principle
Caption: Principle of a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the GHB receptor.
-
Assay Buffer: Use a standardized assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a microcentrifuge tube, combine the cell membranes, a fixed concentration of a radiolabeled GHB receptor ligand (e.g., [³H]NCS-382), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a defined temperature (e.g., 4°C) for a specific duration to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the competitor concentration.
Conclusion and Recommendations
The reproducibility of findings related to this compound is achievable through a concerted effort to standardize methodologies and control for key variables. By implementing the principles and protocols outlined in this guide, the scientific community can build a more robust and reliable understanding of this important research compound.
Key Recommendations:
-
Centralized Compound Source: Whenever possible, researchers should obtain the compound from a single, reputable source with comprehensive quality control data.
-
Detailed Methodological Reporting: Publications should include exhaustive details of the protocols used, including reagent sources, cell line passage numbers, and equipment specifications.
-
Inter-Laboratory Validation: Before embarking on large-scale studies, it is advisable to conduct small-scale inter-laboratory validation of key assays to ensure consistency.
-
Open Data Practices: Sharing raw data and detailed experimental protocols can facilitate the identification of sources of variability and promote collaboration.[8]
By embracing these practices, we can enhance the scientific rigor of our research and accelerate the translation of basic discoveries into tangible therapeutic benefits.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxy-4-methylpentanoic_acid [chemeurope.com]
- 4. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 5. integra-biosciences.com [integra-biosciences.com]
- 6. kosheeka.com [kosheeka.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 9. CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of 4-Hydroxy-4-methylpentanoic Acid and Known GHB Antagonists for Researchers in Drug Development
This guide provides an in-depth, objective comparison of the efficacy of 4-Hydroxy-4-methylpentanoic acid (also known as UMB68) with other notable compounds investigated for their interaction with the gamma-hydroxybutyrate (GHB) system: the putative antagonist NCS-382 and the selective GHB analogue HOCPCA. This document is intended for researchers, scientists, and professionals in drug development, offering a technical synthesis of current knowledge, supporting experimental data, and detailed protocols to facilitate further investigation.
Introduction: The Complex Pharmacology of the GHB System
Gamma-hydroxybutyric acid (GHB) is an endogenous neurotransmitter with a complex pharmacological profile, acting as a weak agonist at the GABAB receptor and a potent agonist at its own distinct, high-affinity GHB receptor.[1][2] This dual action mediates its sedative-hypnotic, euphoric, and therapeutic effects, but also contributes to its abuse potential and the dangers of overdose.[2] Consequently, the development of selective ligands that can antagonize or modulate the GHB system is of significant interest for both therapeutic applications and as research tools to dissect the distinct roles of the GHB and GABAB receptors. This guide focuses on comparing the efficacy and mechanisms of three key compounds in this field.
Comparative Efficacy: A Data-Driven Analysis
The following sections provide a detailed comparison of this compound, NCS-382, and HOCPCA, focusing on their binding affinities and functional activities as reported in the scientific literature.
This compound (UMB68): A Selective GHB Receptor Ligand
This compound (UMB68) is a structural analog of GHB designed to exhibit selectivity for the GHB receptor without interacting with GABAergic receptors.[3][4] This selectivity makes it a valuable tool for isolating and studying the specific functions of the GHB receptor.
Key Characteristics:
-
Mechanism of Action: UMB68 has been shown to bind selectively to the GHB receptor.[3][4] Crucially, it displays no significant affinity for GABAA or GABAB receptors, with an IC50 greater than 100 µM for these sites.[5]
-
In Vivo Effects: Despite its affinity for the GHB receptor, in vivo studies have shown that UMB68 does not produce the typical behavioral effects associated with GHB, such as sedation or the discriminative stimulus effects observed in animal models.[5] This suggests that while it binds to the receptor, it may act as an antagonist or a very low-efficacy partial agonist.
NCS-382: A Controversial GHB Antagonist
NCS-382 was one of the first compounds identified as a putative antagonist of the GHB receptor.[6][7] However, its pharmacological profile is complex and subject to considerable scientific debate.
Key Characteristics:
-
Binding Affinity: Binding studies have confirmed that NCS-382 is a stereoselective ligand for GHB binding sites.[6]
-
Controversial Efficacy: A significant body of evidence challenges the claim that NCS-382 is a selective GHB antagonist.[6][8] Many studies have failed to demonstrate its ability to antagonize GHB-induced effects such as inhibition of locomotor activity and ataxia.[6][8] Some reports even suggest it can produce effects similar to GHB or potentiate some of its actions.[6] Re-evaluation of the data suggests that some of the observed antagonistic effects might be due to an indirect action at GABAB receptors.[6]
HOCPCA (3-hydroxycyclopent-1-enecarboxylic acid): A Selective CaMKIIα Modulator
HOCPCA is a cyclic analog of GHB that has demonstrated neuroprotective effects.[9][10][11] Its mechanism of action is distinct from traditional GHB receptor ligands, offering a novel therapeutic avenue.
Key Characteristics:
-
Mechanism of Action: HOCPCA exhibits pronounced selectivity and high affinity for the alpha subtype of Ca2+/calmodulin-dependent protein kinase II (CaMKIIα), with no significant binding to GABAB receptors.[12] This interaction is believed to underlie its neuroprotective properties.[9][10][11]
-
Therapeutic Potential: HOCPCA has shown promise in preclinical models of stroke and glaucoma by reducing neuronal damage and inflammation.[9][11][12] Its selectivity for CaMKIIα suggests a more targeted therapeutic approach with potentially fewer side effects compared to broad-spectrum GHB or GABAB receptor modulators.
Quantitative Data Summary
The following table summarizes the available binding affinity data for the discussed compounds to facilitate a direct comparison of their potency at their respective primary targets.
| Compound | Primary Target | Radioligand Displaced | IC50 / Ki | Reference |
| This compound (UMB68) | GHB Receptor | [3H]NCS-382 | 38 µM | [13] |
| GHB | GHB Receptor | [3H]NCS-382 | 25 µM | [13] |
| NCS-382 | GHB Receptor | [3H]GHB | - | [7] |
| HOCPCA | CaMKIIα | - | - | [12] |
Note: Direct Ki values for NCS-382 and HOCPCA from competitive binding assays against a standard GHB radioligand are not consistently reported in a directly comparable format in the provided search results. The table reflects the available data.
Experimental Protocols
To ensure scientific integrity and enable replication, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of these compounds.
Radioligand Binding Assay for GHB Receptor Affinity
This protocol describes a standard method for determining the binding affinity of a test compound to the GHB receptor in rat brain tissue.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]NCS-382)
-
Test compound (e.g., this compound)
-
Incubation buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect rat brain tissue on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a known volume of incubation buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, radioligand at a fixed concentration, and varying concentrations of the test compound.
-
For determining total binding, add buffer instead of the test compound.
-
For determining non-specific binding, add a high concentration of a known GHB receptor ligand (e.g., unlabeled GHB).
-
Incubate the plate at a controlled temperature for a specific duration to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Caption: Workflow for Radioligand Binding Assay.
Assessment of Locomotor Activity in Rodents
This protocol outlines a method to assess the effect of a test compound on spontaneous locomotor activity in rats or mice, a common behavioral endpoint for GHB-like sedative effects.
Materials:
-
Open-field arena (a square or circular enclosure with high walls)
-
Video tracking system or photobeam sensors
-
Test animals (rats or mice)
-
Test compound and vehicle control
Procedure:
-
Acclimation:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
-
Drug Administration:
-
Administer the test compound or vehicle control to the animals via the desired route (e.g., intraperitoneal injection).
-
-
Testing:
-
At a predetermined time after drug administration, place the animal in the center of the open-field arena.
-
Allow the animal to freely explore the arena for a set period (e.g., 15-30 minutes).
-
Record the animal's movement using the video tracking system or photobeam sensors.
-
-
Data Analysis:
-
Analyze the recorded data to quantify various parameters of locomotor activity, including:
-
Total distance traveled
-
Time spent mobile vs. immobile
-
Rearing frequency (a measure of exploratory behavior)
-
Entries into the center of the arena (an indicator of anxiety-like behavior)
-
-
Compare the results between the test compound and vehicle control groups using appropriate statistical tests.
-
Caption: Open-Field Test Workflow.
Catalepsy Assessment in Rats
This protocol describes the bar test, a common method for assessing catalepsy (a state of immobility and muscular rigidity) in rats, which can be induced by compounds affecting the central nervous system.
Materials:
-
Horizontal bar (approximately 1 cm in diameter, raised 9-10 cm from the surface)
-
Test animals (rats)
-
Test compound and vehicle control
-
Stopwatch
Procedure:
-
Drug Administration:
-
Administer the test compound or vehicle control to the rats.
-
-
Testing:
-
At various time points after drug administration, gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 120-180 seconds) is typically used, after which the rat is returned to its home cage.
-
-
Data Analysis:
-
Record the latency to descend for each animal at each time point.
-
Compare the descent latencies between the test compound and vehicle control groups. A significant increase in descent latency is indicative of catalepsy.
-
Caption: Catalepsy Bar Test Procedure.
Concluding Remarks for the Research Professional
This guide provides a comparative overview of this compound (UMB68), NCS-382, and HOCPCA, highlighting their distinct mechanisms of action and efficacy profiles.
-
This compound (UMB68) emerges as a highly selective tool for investigating the GHB receptor in isolation from GABAergic effects. Its lack of GHB-like in vivo activity, despite its binding affinity, presents an intriguing area for further research into its potential as a functional antagonist or a tool to probe receptor desensitization.
-
The utility of NCS-382 as a selective GHB antagonist is questionable based on the current body of literature. Researchers should exercise caution when interpreting results obtained with this compound and consider its potential off-target effects, particularly on the GABAB receptor system.
-
HOCPCA represents a novel and promising approach by targeting CaMKIIα, a downstream effector in pathways implicated in neuronal damage. Its neuroprotective effects in preclinical models of ischemia and glaucoma underscore the potential of modulating this kinase for therapeutic benefit.
The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the complex pharmacology of the GHB system. The choice of compound for future research will depend on the specific scientific question being addressed: UMB68 for isolating the GHB receptor, and HOCPCA for exploring neuroprotective strategies via CaMKIIα modulation. Continued investigation into these and other novel compounds will be crucial for advancing our understanding of GHB pharmacology and developing new therapies for related neurological and psychiatric disorders.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 4-Hydroxy-4-methylpentanoic_acid [chemeurope.com]
- 5. medkoo.com [medkoo.com]
- 6. A review of pharmacology of NCS-382, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. HOCPCA Exerts Neuroprotection on Retinal Ganglion Cells by Binding to CaMKIIα and Modulating Oxidative Stress and Neuroinflammation in Experimental Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The GHB analogue HOCPCA improves deficits in cognition and sensorimotor function after MCAO via CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UMB 68 | CAS 581099-89-0 | UMB68 | Tocris Bioscience [tocris.com]
A Researcher's Guide to the Peer-Reviewed Validation of 4-Hydroxy-4-methylpentanoic Acid Research Tools
For researchers, scientists, and drug development professionals engaged in the study of neuromodulatory pathways, the accurate and reliable quantification of specific ligands is paramount. 4-Hydroxy-4-methylpentanoic acid, also known as UMB68, has emerged as a valuable research tool due to its selective binding to the gamma-hydroxybutyrate (GHB) receptor without interacting with GABA receptors.[1] This specificity allows for the precise investigation of the GHB receptor's pharmacology.
This guide provides an in-depth, objective comparison of the primary analytical methodologies used for the validation of research tools related to this compound. By examining the principles, performance, and experimental data associated with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this document aims to equip researchers with the necessary information to select the most appropriate analytical strategy for their specific research needs.
The Analytical Challenge: Quantifying a Key Neuromodulator Analog
This compound is a tertiary alcohol with a molecular weight of 132.16 g/mol . Its structure, similar to the endogenous neurotransmitter GHB, necessitates sensitive and specific analytical methods to differentiate it from structurally related compounds and to accurately measure its concentration in complex biological matrices such as plasma, urine, and cerebrospinal fluid. The validation of research tools, including certified reference materials and in-house standards, relies on robust analytical techniques that can ensure identity, purity, and concentration.
Comparative Analysis of Leading Methodologies: GC-MS vs. LC-MS/MS
The two most powerful and widely used techniques for the quantitative analysis of small organic molecules like this compound in biological samples are GC-MS and LC-MS/MS. Each method offers a unique set of advantages and disadvantages that must be carefully considered.
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse
GC-MS is a robust and reliable technique that has been a cornerstone of analytical chemistry for decades. It offers excellent chromatographic separation and high sensitivity. However, for polar and non-volatile compounds like this compound, a crucial derivatization step is required to increase volatility and thermal stability, making them amenable to GC analysis.[2][3]
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Standard
LC-MS/MS has become the preferred method for the bioanalysis of a wide range of compounds, including polar molecules like this compound.[4][5] Its major advantage is the ability to analyze many compounds in their native form without the need for derivatization, which simplifies sample preparation and reduces potential sources of error. The use of tandem mass spectrometry provides exceptional selectivity and sensitivity.
Workflow for LC-MS/MS Analysis:
Caption: Workflow for LC-MS/MS analysis of this compound.
Performance Comparison: A Data-Driven Evaluation
The choice between GC-MS and LC-MS/MS often comes down to a trade-off between established robustness and modern sensitivity and specificity. The following table provides a comparative summary of key performance parameters for the analysis of this compound, based on typical performance for similar small organic acids.
| Performance Parameter | GC-MS with Derivatization | LC-MS/MS | Rationale & Causality |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | 0.05 - 0.5 ng/mL | LC-MS/MS generally offers lower LODs due to the high selectivity of Multiple Reaction Monitoring (MRM) and reduced chemical noise. |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | 0.1 - 1 ng/mL | The higher sensitivity of LC-MS/MS allows for reliable quantification at lower concentrations. |
| Linearity (R²) | > 0.99 | > 0.995 | Both techniques can achieve excellent linearity over a defined concentration range with proper method development. |
| Precision (%RSD) | < 15% | < 10% | The simplified sample preparation in LC-MS/MS can lead to better precision by reducing the number of manual steps. |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | Both methods can achieve high accuracy with the use of appropriate internal standards. |
| Sample Throughput | Lower | Higher | The elimination of the derivatization step and faster chromatographic run times contribute to higher throughput with LC-MS/MS. |
| Matrix Effects | Less Pronounced | More Pronounced | Electrospray ionization (ESI) in LC-MS/MS is more susceptible to ion suppression or enhancement from co-eluting matrix components. |
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness and reproducibility of your results, detailed and validated protocols are essential. The following sections provide foundational, step-by-step methodologies for the analysis of this compound using both GC-MS and LC-MS/MS.
GC-MS Protocol with Silylation Derivatization
This protocol outlines a typical procedure for the quantification of this compound in a biological matrix using GC-MS. The key to this method is the derivatization step, which converts the polar analyte into a more volatile and thermally stable derivative.
-
Sample Preparation:
-
To 100 µL of plasma, add an appropriate isotopically labeled internal standard (e.g., this compound-d6).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) to isolate the analyte from the bulk of the matrix.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Injection: Inject 1-2 µL of the derivatized sample into the GC inlet.
-
Chromatography: Use a non-polar capillary column (e.g., DB-5ms) with a suitable temperature program to separate the analyte from other components.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Monitor characteristic ions for the derivatized analyte and internal standard in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
LC-MS/MS Protocol
This protocol describes a direct and sensitive method for the quantification of this compound in biological fluids without the need for derivatization.
-
Sample Preparation:
-
To 100 µL of plasma, add an appropriate isotopically labeled internal standard (e.g., this compound-d6).
-
Perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a diluted aliquot.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions: Develop and optimize MRM transitions for both the analyte and the internal standard. For this compound, a likely precursor ion would be the deprotonated molecule [M-H]⁻ at m/z 131.1. Product ions would be determined through infusion and fragmentation experiments.
-
The Critical Role of Certified Reference Materials and Internal Standards
The foundation of any robust quantitative analytical method is the availability of high-purity certified reference materials (CRMs) and appropriate internal standards.
-
Certified Reference Materials: The use of a well-characterized CRM for this compound is essential for preparing calibration standards and quality control samples. Several chemical suppliers, such as Toronto Research Chemicals, offer a wide range of analytical standards.[6][7][8][9] When selecting a standard, it is crucial to obtain a certificate of analysis that details its purity and characterization data.
-
Isotopically Labeled Internal Standards: The use of a stable isotope-labeled (SIL) internal standard, such as deuterium-labeled this compound (e.g., d6), is highly recommended for both GC-MS and LC-MS/MS analyses.[10] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar extraction efficiencies and matrix effects. This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis. Several vendors, including MedchemExpress and Cayman Chemical, provide custom synthesis of and stock various SIL compounds.[11][12][13]
Conclusion: Selecting the Optimal Tool for Your Research
Both GC-MS and LC-MS/MS are powerful techniques capable of providing reliable and accurate quantification of this compound.
-
GC-MS remains a viable option, particularly in laboratories where it is already well-established. However, the requirement for derivatization adds complexity and time to the workflow.
-
LC-MS/MS is generally the superior choice for this application, offering higher sensitivity, greater specificity, and a more streamlined workflow by eliminating the need for derivatization. This makes it particularly well-suited for high-throughput analysis and for studies requiring the detection of very low concentrations of the analyte in complex biological matrices.
Ultimately, the choice of methodology will depend on the specific requirements of the research, including the desired sensitivity, sample throughput, and the available instrumentation and expertise. Regardless of the chosen technique, the use of high-quality certified reference materials and isotopically labeled internal standards is non-negotiable for achieving scientifically sound and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 6. Chemie Brunschwig | Toronto Research Chemical [chemie-brunschwig.ch]
- 7. 3-Hydroxy-4-methylpentanoic Acid, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]
- 8. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]
- 9. 3-Hydroxy-4-methylpentanoic Acid, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.fr]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. biocompare.com [biocompare.com]
A Comparative Guide to 4-Hydroxy-4-methylpentanoic Acid (UMB68) for Neuropharmacological Research
A Meta-Analysis of its Utility as a Selective γ-Hydroxybutyrate (GHB) Receptor Probe
For: Researchers, scientists, and drug development professionals in neuropharmacology and related fields.
Introduction: The Challenge of Dissecting GHB's Dual-Action Mechanism
γ-Hydroxybutyric acid (GHB) is a complex neuroactive compound, acting as both an endogenous neurotransmitter and a therapeutic agent, while also being a drug of abuse.[1] Its pharmacological profile is complicated by its interaction with at least two distinct receptor systems: the low-affinity GABAB receptor and a high-affinity, specific GHB receptor.[1] The sedative, hypnotic, and cataleptic effects of GHB are largely attributed to its action at the GABAB receptor.[2] However, the precise physiological role of the dedicated GHB receptor has been more challenging to elucidate due to the confounding effects of GABAB activation by GHB itself.
To isolate and study the function of the GHB receptor, researchers require pharmacological tools that are highly selective and do not engage the GABAB receptor. 4-Hydroxy-4-methylpentanoic acid, also known as UMB68, was synthesized to meet this need.[3] Structurally similar to GHB, UMB68 is a tertiary alcohol designed to prevent metabolic conversion to GABA-active compounds and to exhibit high selectivity for the GHB receptor.[3] This guide provides a comprehensive comparison of UMB68 and GHB, supported by experimental data, to assist researchers in making informed decisions for their study designs.
Comparative Analysis: UMB68 vs. GHB and Other Analogs
The primary advantage of UMB68 as a research tool lies in its receptor selectivity. This section compares the in vitro binding affinities and in vivo behavioral effects of UMB68 with GHB and another selective analog, γ-hydroxyvaleric acid (GHV).
In Vitro Receptor Binding Affinity: A Tale of Two Receptors
The defining characteristic of UMB68 is its selective affinity for the GHB receptor, with negligible interaction with GABAA or GABAB receptors. This stands in stark contrast to GHB, which acts as a weak agonist at the GABAB receptor.[1]
| Compound | GHB Receptor (IC50) | GABAB Receptor (IC50) | GABAA Receptor (IC50) | Selectivity for GHB Receptor | Reference |
| This compound (UMB68) | 38 µM | > 100 µM | > 100 µM | High | [3] |
| γ-Hydroxybutyric acid (GHB) | 25 µM | Weak Agonist | No significant affinity | Low | [1][3] |
| γ-Hydroxyvaleric acid (GHV) | ~2x lower affinity than GHB | No significant displacement | Not reported | High | [4] |
IC50 values represent the concentration of the drug that inhibits 50% of the binding of a specific radioligand. A lower IC50 indicates a higher binding affinity.
This data clearly demonstrates that while both GHB and UMB68 bind to the GHB receptor with similar affinity, UMB68 effectively eliminates the confounding variable of GABAB receptor activation.[2][3]
In Vivo Behavioral Effects: Delineating Receptor-Specific Actions
The in vivo effects of these compounds further underscore the functional consequences of their differing receptor selectivities. Key behavioral assays in animal models, such as drug discrimination, catalepsy, and locomotor activity, are used to parse out the contributions of the GHB and GABAB receptors to the overall effects of GHB.
Drug Discrimination Studies: In these studies, animals are trained to recognize the subjective effects of a specific drug. Animals trained to discriminate GHB from saline do not recognize UMB68 as GHB. This strongly suggests that the distinct subjective "cue" of GHB is primarily mediated by its action at GABAB receptors, an effect that UMB68 does not produce.
Catalepsy: Catalepsy, a state of muscular rigidity and immobility, is a hallmark effect of high doses of GHB and other GABAB agonists.[2] Studies have shown that while GHB and its precursors induce a dose-dependent cataleptic state in mice, selective GHB receptor ligands like UMB68 and other analogs do not cause catalepsy.[2] This provides compelling evidence that catalepsy is a GABAB-mediated effect.
Locomotor Activity and Ataxia: Both GHB and selective analogs like UMB68 and GHV can produce sedation, hypolocomotion, and ataxia (loss of coordination).[2][4] However, the ataxia induced by selective GHB ligands is not blocked by GABAB receptor antagonists, suggesting that these effects may be mediated, at least in part, through the GHB receptor.[2]
| Behavioral Effect | GHB | UMB68 & other selective analogs | Implied Receptor Mediation | References |
| Drug Discrimination Cue | Present | Absent | GABAB Receptor | |
| Catalepsy | Induces | Does not induce | GABAB Receptor | [2] |
| Hypolocomotion/Ataxia | Induces | Induces | GHB Receptor / Other | [2][4] |
Experimental Workflows and Protocols
To ensure the reproducibility and validity of research findings, adhering to standardized experimental protocols is paramount. This section outlines the methodologies for the key assays discussed in this guide.
Diagram: Logic of Pharmacological Dissection
Caption: Differentiating receptor-mediated effects of GHB and UMB68.
Protocol 1: Radioligand Binding Assay for GHB Receptor Affinity
This protocol is for a competitive binding assay to determine the affinity of a test compound (e.g., UMB68) for the GHB receptor by measuring its ability to displace a radiolabeled antagonist, [3H]NCS-382.
1. Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in an assay binding buffer. Determine protein concentration using a standard method like the BCA assay.
2. Binding Assay:
-
Set up assay tubes or a 96-well plate.
-
To each well, add a fixed amount of membrane preparation (e.g., 50-120 µg of protein).
-
Add increasing concentrations of the unlabeled test compound.
-
Add a fixed concentration of the radioligand, [3H]NCS-382.
-
For determining non-specific binding, add a high concentration of unlabeled GHB or NCS-382 to a set of control wells.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram: Radioligand Binding Assay Workflow
Caption: Key steps in a competitive radioligand binding assay.
Protocol 2: In Vivo Drug Discrimination in Rats
This protocol describes a standard two-lever operant conditioning procedure to assess whether a test compound has subjective effects similar to a known training drug (e.g., GHB).
1. Apparatus:
-
Use standard operant conditioning chambers equipped with two response levers and a mechanism for delivering reinforcement (e.g., food pellets).
2. Training Phase:
-
Food-restrict rats to 85-90% of their free-feeding body weight.
-
Train rats to press a lever for food reinforcement.
-
Begin discrimination training. Before each session, administer either the training drug (e.g., GHB at a specific dose) or saline.
-
Reinforce responses on one lever (the "drug-appropriate" lever) only after the drug injection.
-
Reinforce responses on the other lever (the "saline-appropriate" lever) only after the saline injection.
-
Continue training daily until rats reliably respond on the correct lever (e.g., >80% of responses on the correct lever before the first reinforcement for several consecutive days).
3. Testing Phase:
-
Once the discrimination is learned, begin test sessions.
-
Administer a dose of the test compound (e.g., UMB68) or a different dose of the training drug.
-
During test sessions, responses on either lever may be reinforced, or sessions may be conducted under extinction conditions (no reinforcement) to assess lever choice without the influence of further learning.
-
Record the number of responses on each lever.
4. Data Analysis:
-
Calculate the percentage of responses on the drug-appropriate lever.
-
Full substitution (generalization) is typically defined as ≥80% of responses on the drug-appropriate lever.
-
Partial substitution is defined as 20-79% drug-appropriate responding.
-
No substitution is defined as <20% drug-appropriate responding.
-
Plot the percentage of drug-appropriate responding as a function of the test drug dose to generate a dose-response curve.
Conclusion and Future Directions
This compound (UMB68) is an invaluable tool for neuropharmacology research. Its high selectivity for the GHB receptor over GABA receptors allows for the definitive dissection of the pharmacological effects mediated by each system.[3] The experimental data clearly show that while GHB's subjective effects and propensity to induce catalepsy are mediated by the GABAB receptor, other effects like ataxia and sedation may involve the GHB receptor.[2] By using UMB68 in conjunction with GHB and specific GABAB ligands, researchers can more accurately probe the physiological and pathological roles of the GHB receptor system. Future research employing selective tools like UMB68 will be critical in understanding the therapeutic potential of targeting the GHB receptor for a variety of neurological and psychiatric disorders, while avoiding the problematic side effects associated with GABAB receptor activation.
References
A Comparative Benchmarking Guide to 4-Hydroxy-4-methylpentanoic Acid and Standard GHB Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for Specificity in Targeting the GHB Receptor System
Gamma-hydroxybutyric acid (GHB) is an endogenous neurotransmitter with a complex pharmacological profile, acting as an agonist at its own specific, high-affinity GHB receptor (GHBR) and as a weaker partial agonist at the GABAB receptor.[1][2] This dual activity complicates the study of the distinct physiological roles of the GHBR and the development of targeted therapeutics. To deconvolve these effects, ligands with high selectivity for the GHBR over GABAB receptors are invaluable research tools.
This guide introduces 4-Hydroxy-4-methylpentanoic acid (UMB68) , a tertiary alcohol analog of GHB designed for enhanced receptor specificity.[3][4] Through a detailed examination of its performance against the endogenous ligand (GHB) and a standard putative antagonist (NCS-382), we provide a comprehensive benchmarking analysis. This document outlines the critical experimental protocols for receptor binding and functional activity, presents comparative data, and explains the mechanistic rationale behind these evaluations, offering a clear framework for researchers in neuroscience and drug development.
The Ligands: A Profile of the Compounds Under Comparison
-
This compound (UMB68): A synthetic analog of GHB featuring a tertiary alcohol.[3] This structural modification prevents in vivo metabolism to GABA-active compounds, offering a cleaner pharmacological profile.[5] It has been developed as a tool to specifically probe the pharmacology of the GHB receptor without the confounding effects of GABAB receptor activation.[3][6]
-
γ-Hydroxybutyric acid (GHB): The endogenous ligand for the GHBR and the primary benchmark for agonist activity.[1] Its therapeutic and illicit effects are mediated through both GHB and GABAB receptors, making it a non-selective tool for studying the GHBR in isolation.[1][2]
-
NCS-382: A well-established semi-rigid analog of GHB, historically considered the primary antagonist for the high-affinity GHB receptor.[6] While it is a potent ligand for GHB binding sites and lacks affinity for GABAA or GABAB receptors, its functional activity as a pure antagonist has been a subject of debate, with some studies suggesting it may not consistently block all of GHB's in vivo effects.[7][8]
Comparative Analysis: Receptor Binding Affinity and Functional Potency
The following data summarizes the key performance indicators for each ligand at the high-affinity GHB receptor, derived from standardized in vitro assays.
| Compound | Type | Binding Affinity (IC50 vs [3H]NCS-382) | Functional Potency (EC50/IC50) | GABA Receptor Affinity (IC50) |
| This compound (UMB68) | Selective GHBR Ligand | 38 µM[3] | Lacks GHB-like effects in vivo[3][5] | > 100 µM (GABAA/GABAB)[5][9] |
| GHB | Endogenous Agonist | 25 µM[3] | ~462 nM (EC50, GTPγS) | ~5 mM (EC50 at GABAB)[10] |
| NCS-382 | Putative Antagonist | 0.34 µM (Kᵢ) | ~2.9 µM (IC50, GTPγS) | No affinity for GABAA/GABAB[7][8] |
Note: Binding affinity values can vary based on experimental conditions and the radioligand used. The IC50 values for UMB68 and GHB are from a direct comparative study for consistency.
Methodologies: The Foundation of a Self-Validating Comparison
To ensure the trustworthiness and reproducibility of the benchmarking data, standardized, well-controlled experimental protocols are essential. Here, we detail the core methodologies for characterizing GHB receptor ligands.
Experimental Workflow Overview
The logical flow for characterizing a novel GHB ligand involves a two-stage process: first, determining its affinity and selectivity through binding assays, and second, characterizing its functional effect on receptor signaling.
Protocol 1: Radioligand Competition Binding Assay
Causality and Rationale: This assay is the gold standard for determining the binding affinity of an unlabeled compound (like UMB68) for a specific receptor.[9] It operates on the principle of competition. A radiolabeled ligand with known high affinity for the receptor (the "tracer," e.g., [³H]NCS-382) is incubated with the receptor source (e.g., rat cortical membranes). The test compound is then added at increasing concentrations, and its ability to displace the radioligand is measured. A potent test compound will displace the tracer at low concentrations. The resulting data are used to calculate the IC₅₀ (the concentration of test ligand that inhibits 50% of specific binding), which is a direct measure of binding affinity.
Detailed Steps:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are rich in GHB receptors. Resuspend and wash the pellet multiple times to remove endogenous interfering substances. Finally, resuspend the membrane pellet in an assay buffer.
-
Assay Incubation: In a 96-well plate, combine:
-
A fixed amount of prepared brain membranes.
-
A fixed concentration of the radioligand, [³H]NCS-382.
-
Varying concentrations of the unlabeled test compound (e.g., UMB68, GHB).
-
Control for Non-Specific Binding: A set of wells containing a very high concentration of an unlabeled ligand (e.g., 1 mM GHB) to saturate all specific binding sites, thereby measuring only non-specific binding.
-
-
Incubation: Incubate the plates for a defined period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand via vacuum filtration through a glass fiber filter. The membranes and the bound radioligand are trapped on the filter, while the unbound ligand passes through.
-
Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound ligand. Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding at each test compound concentration to determine specific binding. Plot the specific binding against the log concentration of the test compound to generate a competition curve and calculate the IC₅₀ value.
Protocol 2: [³⁵S]GTPγS Functional Assay
Causality and Rationale: The GHB receptor is a G-protein coupled receptor (GPCR), specifically coupling to Gαi/o proteins. Upon agonist binding, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gα subunit, leading to its activation and downstream signaling. The GTPγS binding assay measures this primary activation event. We use [³⁵S]GTPγS, a non-hydrolyzable, radiolabeled GTP analog. When an agonist stimulates the receptor, [³⁵S]GTPγS binds to the Gα subunit and becomes irreversibly incorporated. The amount of incorporated radioactivity is directly proportional to the level of receptor activation, allowing us to determine a compound's potency (EC₅₀) and efficacy (Eₘₐₓ). This assay can distinguish between agonists (which stimulate binding), antagonists (which block agonist-stimulated binding), and inverse agonists (which reduce basal binding).
Detailed Steps:
-
Membrane Preparation: Use membranes prepared as described in Protocol 1.
-
Assay Incubation: In a 96-well plate, combine:
-
Prepared brain membranes.
-
[³⁵S]GTPγS (radiolabeled tracer).
-
GDP (to ensure G-proteins are in an inactive state at baseline).
-
For Agonist Testing: Increasing concentrations of the test compound (e.g., UMB68, GHB).
-
For Antagonist Testing: A fixed concentration of an agonist (e.g., GHB) combined with increasing concentrations of the test compound (e.g., NCS-382).
-
Controls: Wells for basal activity (no agonist) and non-specific binding (with excess unlabeled GTPγS).
-
-
Incubation: Incubate the plates to allow for receptor stimulation and [³⁵S]GTPγS binding.
-
Separation & Quantification: Similar to the binding assay, terminate the reaction by rapid filtration and measure the trapped [³⁵S]GTPγS on the filters with a scintillation counter.
-
Data Analysis:
-
For agonists, plot the stimulated binding against the log concentration of the compound to determine EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a standard agonist like GHB).
-
For antagonists, plot the inhibition of agonist-stimulated binding against the log concentration of the compound to determine the IC₅₀.
-
Mechanistic Context: GHB Receptor Signaling
Understanding the downstream signaling pathway of the GHB receptor is crucial for interpreting the functional data. As a Gαi/o-coupled receptor, its activation initiates an inhibitory cascade.
Upon agonist binding, the activated Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunit can also modulate other effectors, such as ion channels. The GTPγS assay directly measures the "GDP -> GTP Exchange" step, providing the most proximal readout of receptor activation.
Conclusion and Future Directions
The comparative data clearly position This compound (UMB68) as a highly selective ligand for the GHB receptor. While its binding affinity is comparable to that of GHB itself, its key advantage lies in its lack of affinity for GABA receptors.[3][5][9] This selectivity, combined with its metabolic stability, makes UMB68 a superior tool for experiments aiming to isolate and study the specific functions of the GHB receptor system.
The finding that UMB68 does not produce GHB-like behavioral effects in vivo suggests it may function as an antagonist or a very weak partial agonist.[3][5] The absence of quantitative functional data (EC₅₀/Eₘₐₓ) in the current literature highlights a critical knowledge gap. Future studies employing the GTPγS functional assay described herein are necessary to fully elucidate its intrinsic activity at the receptor. Such data will be pivotal in defining its role as either a neutral antagonist for blocking endogenous GHB tone or as a potential scaffold for developing novel modulators of the GHB system.
References
- 1. WO2018022668A2 - Neuromodulating compositions and related therapeutic methods for the treatment of cancer - Google Patents [patents.google.com]
- 2. UMB 68 | CAS 581099-89-0 | UMB68 | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Characterization and pharmacology of the GHB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. One of the most relevant brands among our more than 25 par… [cymitquimica.com]
- 10. GHB receptor targets in the CNS: focus on high-affinity binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Hydroxy-4-methylpentanoic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Hydroxy-4-methylpentanoic acid (CAS No. 23327-19-7). As laboratory professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in the meticulous management of our chemical waste streams. This document is structured to provide not just procedural instructions, but the scientific rationale and regulatory context that underpin them, ensuring a culture of safety and compliance in your laboratory.
Core Principle: The Precautionary Approach
Part 1: Hazard Assessment and Waste Characterization
Understanding the anticipated hazards of a substance is the foundation of its safe management. Based on its chemical structure—a non-halogenated carboxylic acid—we can infer its primary hazardous properties. This proactive characterization is the first step in fulfilling the requirements of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from generation to disposal.[2][3]
Inferred Hazards:
-
Corrosivity (Acidic): As a carboxylic acid, the compound is inherently acidic. Solutions may have a low pH and should be considered corrosive or, at a minimum, irritating to skin and eyes.[4][5] General safety protocols for handling acids, such as segregation from bases and reactive metals, must be followed.[6][7]
-
Irritation: Related compounds, such as 4-Hydroxy-4-methyl-2-pentanone, are known to cause serious eye and respiratory irritation.[8] It is prudent to assume similar properties for this compound.
-
Environmental Profile: While data for the target compound is unavailable, a structural analog, 4-methylpentanoic acid, is not considered to be persistent, bioaccumulative, or toxic (PBT) according to International Fragrance Association (IFRA) Environmental Standards.[9] However, this does not permit indiscriminate disposal. The introduction of any synthetic organic acid into aquatic ecosystems can disrupt local pH and chemistry, necessitating controlled disposal.
Waste Classification: The waste must be classified before disposal. Since this compound is not explicitly listed on the EPA's F, K, P, or U lists, it is not a "listed hazardous waste".[2][10][11][12] However, it must be managed as a "characteristic" hazardous waste due to its inferred acidity (Corrosivity, EPA Waste Code D002).[5]
The following table summarizes the essential information for handling and waste characterization.
| Parameter | Guideline / Specification | Rationale & Citations |
| EPA Waste Code | D002 (Corrosive) | Assumed due to the carboxylic acid functional group. Wastes with a pH ≤ 2.0 are considered corrosive.[5] |
| Waste Stream | Non-Halogenated Organic Acid Waste | The molecule contains only Carbon, Hydrogen, and Oxygen. Segregation from halogenated waste is critical for proper incineration and to prevent the formation of dioxins.[1] |
| Container Type | High-Density Polyethylene (HDPE) or Borosilicate Glass | Acids should not be stored in metal containers. HDPE or glass provides the necessary chemical resistance.[11] The container must have a secure, screw-top lid.[1] |
| Primary Hazards | Corrosive, Skin & Eye Irritant | Inferred from the acidic functional group and data on analogous compounds.[4][8] |
Part 2: Immediate Safety Protocols
Adherence to proper safety procedures is non-negotiable. All handling and disposal operations must be conducted in accordance with Occupational Safety and Health Administration (OSHA) standards to ensure personnel safety.
Personal Protective Equipment (PPE)
When handling this compound in pure form or as a concentrated waste, the following PPE is mandatory:
-
Splash Goggles: To provide full protection against splashes.[7]
-
Chemical-Resistant Gloves: Nitrile gloves are suitable for incidental contact. For extended handling or in case of a spill, heavy-duty butyl rubber gloves are recommended.[7][13]
-
Laboratory Coat: To protect skin and clothing.[13]
-
Chemical Fume Hood: All transfers and preparations of waste solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[7]
Spill Response
In the event of a small spill within a fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Contain: Use a spill absorbent material suitable for acids (e.g., sodium bicarbonate or a commercial acid neutralizer). Do not use combustible materials like paper towels to absorb the neat compound.
-
Neutralize: Slowly apply the neutralizer from the outside of the spill inwards.
-
Collect: Once neutralized, carefully sweep or wipe the material into a designated, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: The collected spill debris is also hazardous waste and must be disposed of accordingly.[1]
For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) office immediately.[7]
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and logical. The process begins at the point of generation and concludes with the transfer of waste to trained disposal personnel.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams containing this compound.
Caption: Disposal workflow for this compound waste.
Detailed Procedural Steps
Step 1: Container Selection and Preparation
-
Select a clean, dry, and leak-proof waste container made of HDPE or borosilicate glass.[11]
-
Ensure the container has a tight-fitting screw cap to prevent leaks and vapor release.[1]
-
Affix a "Hazardous Waste" label to the container before adding any waste.
Step 2: Waste Collection
-
Pure Compound/Solid Waste: Collect any unused solid compound, contaminated weigh boats, or gloves in the designated solid waste container.
-
Solutions and Contaminated Labware: Collect all aqueous solutions containing the acid, as well as solvent rinses (e.g., from triple-rinsing glassware), in the designated liquid waste container.[1] Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[11]
-
Segregation is Key: Never mix this waste stream with incompatible chemicals like bases, oxidizers, or halogenated solvents.[4][6]
Step 3: Labeling
-
Complete the hazardous waste label with all required information:
-
Generator Information: Your name, lab, and contact information.
-
Chemical Contents: List "this compound" and any other chemical constituents by their full name (no abbreviations). Provide estimated percentages for each component.
-
Hazard Identification: Check the boxes for "Corrosive" and "Toxic" (as a precaution).
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[11]
-
The SAA should have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
Ensure the SAA is located away from drains and incompatible materials.
Step 5: Arranging for Final Disposal
-
Once the waste container is full, or within one year of the accumulation start date (per academic lab regulations), arrange for pickup.[1]
-
Contact your institution's EH&S department or a licensed professional waste disposal service to collect the waste.[7] Do not attempt to dispose of this chemical via drain or as regular trash.
Part 4: Regulatory Framework
Proper chemical disposal is not just a best practice; it is a legal requirement. The procedures outlined in this guide are designed to comply with the primary federal regulations governing laboratory waste.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates all phases of hazardous waste management.[3] Key requirements include proper waste characterization, container management, and disposal through licensed facilities.[14][15]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that hazards of chemicals are evaluated and that this information is conveyed to employees. The lab's chemical hygiene plan and waste handling procedures are integral to this compliance. OSHA's HAZWOPER standard (29 CFR 1910.120) also provides a framework for handling hazardous substances.
By adhering to this guide, you contribute to a robust safety culture, protect our shared environment, and ensure your laboratory operates in full compliance with federal and local regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. echemi.com [echemi.com]
- 7. scienceequip.com.au [scienceequip.com.au]
- 8. fishersci.no [fishersci.no]
- 9. researchgate.net [researchgate.net]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. actenviro.com [actenviro.com]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. flinnsci.com [flinnsci.com]
- 14. 4-Methylpentanoic acid | CAS#:646-07-1 | Chemsrc [chemsrc.com]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
